5-Amino-2-chloro-4-fluorobenzonitrile
Description
Properties
IUPAC Name |
5-amino-2-chloro-4-fluorobenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4ClFN2/c8-5-2-6(9)7(11)1-4(5)3-10/h1-2H,11H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQGLHOVZNMAWIW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.57 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
In-Depth Technical Guide: 5-Amino-2-chloro-4-fluorobenzonitrile in Agrochemical and Pharmaceutical Synthesis
Executive Summary
5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly specialized, tetrasubstituted aromatic intermediate[1]. In advanced organic synthesis, particularly within agrochemical and pharmaceutical pipelines, it serves as a critical building block. Its unique substitution pattern—featuring a cyano group, two distinct halogens (chlorine and fluorine), and an amino group—provides multiple orthogonal reactive sites. As a Senior Application Scientist, I approach this molecule not merely as a chemical commodity, but as a masterclass in electronic directing effects and chemoselective functionalization. It is most prominently utilized as the core scaffold in the synthesis of protoporphyrinogen oxidase (PPO) inhibitor herbicides, such as pyraflufen-ethyl[2][3].
Physicochemical Profiling & Data
To ensure rigorous analytical tracking during multi-step syntheses, it is essential to establish the baseline physicochemical properties of the intermediate[4].
| Property | Value / Description |
| Chemical Name | 5-Amino-2-chloro-4-fluorobenzonitrile |
| CAS Registry Number | 123614-87-9 |
| PubChem CID | 10844890 |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| Physical State | Solid (typically off-white to cream powder) |
| Key Structural Features | Tetrasubstituted benzene ring with orthogonal reactivity |
Mechanistic Role in Synthesis (The Causality)
The true value of 5-amino-2-chloro-4-fluorobenzonitrile lies in the causality of its synthesis. The precursor to this molecule is 2-chloro-4-fluorobenzonitrile . When we subject this precursor to electrophilic aromatic substitution (nitration), the incoming nitronium ion (NO₂⁺) is directed almost exclusively to the C-5 position.
Why does this happen? It is the result of a perfectly aligned synergistic directing effect :
-
Cyano group (C-1): A strong electron-withdrawing meta-director, pointing the electrophile to C-3 and C-5.
-
Chlorine (C-2): An ortho/para-director. Since the ortho position (C-1) is blocked, it directs to C-3 (ortho) and C-5 (para).
-
Fluorine (C-4): An ortho/para-director, pointing to C-3 and C-5 (both ortho to it).
While both C-3 and C-5 are electronically activated by this synergy, steric hindrance dictates the final regioselectivity. Position C-3 is sandwiched between the bulky chlorine and fluorine atoms, creating an energetically unfavorable transition state. Position C-5, flanked only by fluorine and a hydrogen atom, is sterically accessible. Consequently, nitration occurs regioselectively at C-5, yielding 2-chloro-4-fluoro-5-nitrobenzonitrile, which is subsequently reduced to our target amine[2].
Synthesis Workflow & Step-by-Step Protocol
The conversion of the nitro intermediate to 5-amino-2-chloro-4-fluorobenzonitrile requires strict chemoselectivity. While catalytic hydrogenation (Pd/C) is a standard reduction method, it carries a high risk of competitive hydrodechlorination (cleaving the C-Cl bond). To prevent this, we utilize a milder, classical Fe/HCl reduction system[2].
Synthesis workflow of 5-Amino-2-chloro-4-fluorobenzonitrile and its conversion.
Self-Validating Protocol: Chemoselective Reduction
Objective: Reduce 2-chloro-4-fluoro-5-nitrobenzonitrile to 5-amino-2-chloro-4-fluorobenzonitrile without dehalogenation.
-
Reaction Setup: Suspend 1.0 equivalent of 2-chloro-4-fluoro-5-nitrobenzonitrile in a 4:1 mixture of Ethanol/Water.
-
Reagent Addition: Add 4.0 equivalents of fine Iron (Fe) powder. Slowly add 0.1 equivalents of concentrated HCl (catalytic).
-
Causality: The iron surface acts as the electron donor, while the slightly acidic aqueous environment provides protons. This heterogeneous system is too mild to insert into the strong aryl-chloride bond, preserving the halogen.
-
-
Thermal Activation: Heat the mixture to reflux (80°C) under vigorous stirring for 2-4 hours.
-
Self-Validating Checkpoint: Draw a 0.5 mL aliquot, filter through a micro-syringe, and analyze via LC-MS. The protocol validates itself when the nitro mass peak (m/z ~200) disappears, and the product peak (m/z 170.5) constitutes >98% AUC. The absence of a des-chloro byproduct peak (m/z 136.1) confirms chemoselectivity.
-
Workup: Neutralize the mixture with saturated NaHCO₃. Filter the hot suspension through a pad of Celite to remove iron oxides. Extract the filtrate with Ethyl Acetate, wash with brine, dry over MgSO₄, and concentrate in vacuo to yield the pure amine.
Application in Protoporphyrinogen Oxidase (PPO) Inhibitors
Once synthesized, the amino group of 5-amino-2-chloro-4-fluorobenzonitrile is utilized to construct a pyrazole ring, eventually yielding pyraflufen-ethyl [2]. This final agrochemical is a potent inhibitor of Protoporphyrinogen Oxidase (PPO), an essential enzyme in chlorophyll biosynthesis[3][5].
By inhibiting PPO, pyraflufen-ethyl causes protoporphyrinogen IX to overflow from the chloroplast into the cytoplasm. Here, it undergoes unregulated oxidation to protoporphyrin IX. Upon exposure to light and oxygen, this accumulated molecule generates massive amounts of singlet oxygen (reactive oxygen species, ROS), leading to rapid lipid peroxidation and oxidative cell death in broad-leaved weeds[5].
Mechanism of PPO inhibition by pyraflufen-ethyl causing oxidative cell death.
References
-
5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9 , Sigma-Aldrich.1
-
Pyraflufen-ethyl (Ref: ET 751) - AERU , Agriculture and Environment Research Unit (AERU), University of Hertfordshire.2
-
5-Amino-2-chloro-4-fluorobenzonitrile | CID 10844890 , National Center for Biotechnology Information (PubChem). 4
-
Pyraflufen-ethyl | CID 182951 , National Center for Biotechnology Information (PubChem). 3
-
Pyraflufen-ethyl Toxicology and Mode of Action , Nichino. 5
Sources
- 1. 5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9 [sigmaaldrich.com]
- 2. Pyraflufen-ethyl (Ref: ET 751) [sitem.herts.ac.uk]
- 3. Pyraflufen-ethyl | C15H13Cl2F3N2O4 | CID 182951 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nichino.co.jp [nichino.co.jp]
Physicochemical Profiling and Synthetic Utility of 5-Amino-2-chloro-4-fluorobenzonitrile
A Technical Whitepaper for Drug Development and Agrochemical Professionals
Executive Summary
In the realm of advanced organic synthesis, tetra-substituted benzenes represent highly privileged scaffolds. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a critical, highly functionalized intermediate utilized extensively in the development of agrochemicals and pharmaceuticals. Featuring a unique "push-pull" electronic topology, this molecule serves as the foundational building block for Protoporphyrinogen IX oxidase (PPO) inhibitors, most notably the commercial herbicide Pyraflufen-ethyl[1].
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural electronics, and a self-validating synthetic methodology designed to maximize chemoselectivity during its preparation.
Electronic Topology and Physicochemical Properties
The utility of 5-Amino-2-chloro-4-fluorobenzonitrile stems from the precise spatial arrangement of its four functional groups. As a Senior Application Scientist, it is crucial to understand how these groups interact synergistically to influence both the molecule's reactivity and its biological target binding.
-
5-Amino Group (-NH₂): Acts as a strong electron-donating group (+M effect), serving as the primary nucleophilic center for downstream heterocycle formation[2].
-
4-Fluoro Group (-F): Provides an electron-withdrawing inductive effect (-I). In biological systems, this fluorine atom acts as a metabolic blocker, preventing rapid oxidative degradation by cytochrome P450 enzymes.
-
2-Chloro Group (-Cl): Introduces significant steric bulk and enhances the overall lipophilicity (logP) of the molecule, which is critical for membrane permeability[2].
-
1-Nitrile Group (-CN): A strong electron-withdrawing group (-M, -I) that significantly alters the molecular dipole moment, stabilizing electron-rich intermediates during synthesis.
Figure 1: Electronic and steric contributions of functional groups on the central scaffold.
Table 1: Physicochemical Profile
| Parameter | Value | Reference |
| IUPAC Name | 5-Amino-2-chloro-4-fluorobenzonitrile | [2] |
| CAS Registry Number | 123614-87-9 | |
| Molecular Formula | C₇H₄ClFN₂ | [2] |
| Molecular Weight | 170.57 g/mol | |
| PubChem CID | 10844890 | [2] |
| Aqueous Solubility | ~0.735 mg/mL (pH 7.0, 20 °C) | [3] |
| Physical State | Solid / Crystalline Powder |
Mechanistic Synthesis & Self-Validating Protocols
The industrial synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile typically begins with the regioselective nitration of 2-chloro-4-fluorobenzonitrile, followed by a chemoselective reduction[1].
Causality Insight: Regioselective Nitration
Why does nitration occur exclusively at the 5-position? The regioselectivity is governed by the synergistic directing effects of the existing substituents. The nitrile group is meta-directing (activating positions 3 and 5). However, position 3 is sterically hindered by the adjacent bulky chlorine and fluorine atoms. Position 5 is sterically accessible and electronically activated by the para-chlorine and ortho-fluorine, making it the kinetically and thermodynamically favored site for electrophilic attack by the nitronium ion.
Figure 2: Synthetic workflow from 2-chloro-4-fluorobenzonitrile to pyraflufen-ethyl.
Self-Validating Protocol: Chemoselective Reduction
Objective: Convert 5-nitro-2-chloro-4-fluorobenzonitrile to the target amine without triggering hydrodehalogenation. Causality: While Palladium on carbon (Pd/C) with hydrogen gas is a standard reduction method, the presence of an activated aryl chloride makes the molecule highly susceptible to off-target hydrodechlorination[1]. To prevent this, we utilize a Béchamp-style single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl).
Step-by-Step Methodology:
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Reaction Setup: Suspend 5-nitro-2-chloro-4-fluorobenzonitrile (1.0 eq) in a 3:1 mixture of Ethanol and Water. Add Iron powder (5.0 eq) and NH₄Cl (2.0 eq).
-
Mechanistic Note: The weakly acidic NH₄Cl activates the iron surface for electron transfer without lowering the pH enough to protonate the resulting amine or cleave the C-F bond.
-
-
Thermal Activation: Heat the mixture to 80 °C under reflux for 2-4 hours.
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Validation Checkpoint 1 (In-Process): Perform TLC (Hexane:Ethyl Acetate 3:1). The reaction is complete when the high-Rf nitro starting material completely disappears, replaced by a highly UV-active, lower-Rf spot (the more polar amine).
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Workup and Isolation: Cool to room temperature and filter through a Celite pad to remove iron oxides.
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Mechanistic Note: Celite prevents the colloidal iron from forming intractable emulsions during organic extraction.
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-
Extraction: Extract the filtrate with Ethyl Acetate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
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Validation Checkpoint 2 (Product Release): Run LC-MS. A pure product will yield a single peak with an m/z of 171.0 [M+H]⁺. The absence of an m/z 137.0 peak confirms that no hydrodechlorination occurred.
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Applications in Advanced Agrochemicals
5-Amino-2-chloro-4-fluorobenzonitrile is a cornerstone intermediate in the synthesis of Protoporphyrinogen IX oxidase (Protox/PPO) inhibitors[1]. A prime example is the herbicide Pyraflufen-ethyl.
Expert Correction: While some regulatory databases broadly summarize the downstream cyclization as forming a "pyrrole ring"[1], rigorous structural analysis of pyraflufen-ethyl confirms the formation of a pyrazole derivative. The aniline nitrogen undergoes diazotization or direct condensation with functionalized acetoacetates to construct the N-phenyl heterocycle. The tetra-substituted nature of our core scaffold ensures optimal binding affinity within the Protox enzyme pocket, where the 4-fluoro group prevents rapid metabolic oxidation and the 2-chloro group provides necessary steric bulk for receptor fit.
References
-
Sigma-Aldrich. "5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9". Available at:
-
[2] National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile". Available at:
-
[1] University of Hertfordshire (AERU). "Pyraflufen-ethyl (Ref: ET 751)". Available at:
-
[3] BidePharm. "CAS:1228376-68-8, 4-氨基-2-氯 - 毕得医药 (Physicochemical Properties)". Available at:
Sources
The 5-Amino-2-chloro-4-fluorobenzonitrile Scaffold: A Technical Whitepaper on Synthesis, Physicochemical Properties, and Agrochemical Applications
Executive Summary
5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized, multi-substituted aromatic building block that plays a critical role in the synthesis of advanced agrochemicals and pharmaceuticals. Characterized by a unique arrangement of orthogonal reactive sites—a primary amine, a nitrile group, and two distinct halogens (chlorine and fluorine)—this molecule serves as a privileged precursor. It is most notably utilized in the commercial production of Protoporphyrinogen IX oxidase (PPO) inhibitors, a potent class of herbicides that disrupt cell membrane integrity in target organisms.
This whitepaper provides an in-depth technical analysis of the molecule’s physicochemical properties, the mechanistic logic behind its regioselective and chemoselective synthesis, and its downstream applications in agrochemical development.
Molecular Architecture & Physicochemical Profiling
The structural complexity of 5-Amino-2-chloro-4-fluorobenzonitrile lies in the electronic push-pull dynamics of its substituents. The strongly electron-withdrawing nitrile group (-CN) and the highly electronegative fluorine atom create an electron-deficient aromatic core. This electronic environment modulates the pKa of the primary amine, reducing its nucleophilicity compared to an unsubstituted aniline, which must be accounted for during downstream heterocycle construction.
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 5-Amino-2-chloro-4-fluorobenzonitrile |
| CAS Registry Number | 123614-87-9 |
| Molecular Formula | C₇H₄ClFN₂ |
| Molecular Weight | 170.57 g/mol |
| Exact Mass | 170.0047 m/z |
| Topological Polar Surface Area (TPSA) | 49.8 Ų |
| Hydrogen Bond Donors | 1 (Primary Amine) |
| Hydrogen Bond Acceptors | 3 (Nitrile Nitrogen, Fluorine, Chlorine) |
| Physical State | Solid (Cream/White Powder) |
Synthetic Methodologies: Regioselectivity and Chemoselectivity
The synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile is typically achieved via a two-step sequence starting from commercially available 2-chloro-4-fluorobenzonitrile. This pathway demands strict control over reaction conditions to ensure regioselectivity during nitration and chemoselectivity during reduction.
Synthetic workflow of 5-Amino-2-chloro-4-fluorobenzonitrile.
Regioselective Nitration
The initial step involves the electrophilic aromatic nitration of 2-chloro-4-fluorobenzonitrile. The regioselectivity is governed by the synergistic directing effects of the existing substituents:
-
The -CN group is strongly deactivating and meta-directing.
-
The -Cl and -F groups are weakly deactivating but ortho/para-directing due to resonance (+M effect). Because position 3 is sterically hindered (sandwiched between the chlorine and fluorine atoms), electrophilic attack is directed almost exclusively to position 5 , yielding 2-chloro-4-fluoro-5-nitrobenzonitrile.
Chemoselective Reduction
The subsequent reduction of the nitro group to a primary amine presents a chemoselective challenge. Standard catalytic hydrogenation (e.g., Palladium on Carbon with H₂) is contraindicated because the highly active catalyst will readily cause reductive dehalogenation, cleaving the sensitive C-Cl and C-F bonds. To circumvent this, a modified Béchamp reduction utilizing Iron powder and Ammonium Chloride (Fe/NH₄Cl) is employed. This milder, single-electron transfer mechanism reduces the nitro group quantitatively while leaving the halogen substituents intact .
Mechanistic Role in Agrochemical Development (PPO Inhibitors)
5-Amino-2-chloro-4-fluorobenzonitrile is a cornerstone intermediate in the synthesis of Protoporphyrinogen IX oxidase (PPO) inhibitors, such as the contact herbicide Pyraflufen-ethyl .
In these synthetic routes, the primary amine at position 5 serves as the nucleophilic anchor point. Condensation of this amine with reagents like ethyl 2-chloroacetoacetate constructs a pyrazole or pyrrole ring directly onto the aromatic core . The nitrile group can subsequently be hydrolyzed and functionalized (e.g., converted to a phenoxyacetate moiety) to finalize the active ingredient.
Mode of Action
Once applied, these derived PPO inhibitors block the oxidation of protoporphyrinogen IX to protoporphyrin IX in the chloroplast. The accumulated substrate leaks into the cytoplasm, where it is non-enzymatically oxidized. In the presence of light, this cytoplasmic protoporphyrin IX acts as a potent photosensitizer, generating singlet oxygen and other Reactive Oxygen Species (ROS). This oxidative burst rapidly degrades lipid membranes, leading to cellular leakage and plant death.
Mechanism of action for PPO inhibitors derived from this scaffold.
Experimental Protocols
The following protocols represent self-validating experimental systems designed to maximize yield while preventing side reactions.
Protocol 1: Regioselective Nitration of 2-Chloro-4-fluorobenzonitrile
Causality & In-Process Control: Temperature control is the critical parameter. Exceeding 5 °C risks runaway exothermic kinetics, which can lead to over-nitration or the acid-catalyzed hydrolysis of the nitrile group into a primary amide.
-
Preparation: Charge a dry, jacketed reactor with concentrated Sulfuric Acid (H₂SO₄, 98%) and cool to 0 °C using a recirculating chiller.
-
Substrate Addition: Slowly add 2-chloro-4-fluorobenzonitrile (1.0 eq) to the stirring acid, maintaining the internal temperature below 5 °C.
-
Nitration: Prepare a mixed acid solution of concentrated Nitric Acid (HNO₃, 68%, 1.1 eq) and H₂SO₄. Add this mixture dropwise to the reactor over 2 hours.
-
Validation: Monitor the reaction via TLC (Hexanes/Ethyl Acetate 4:1). The starting material spot should disappear entirely.
-
Quenching: Pour the reaction mixture over crushed ice. The intermediate, 2-chloro-4-fluoro-5-nitrobenzonitrile, will precipitate as a solid. Filter, wash with cold water until the filtrate is pH neutral, and dry under vacuum.
Protocol 2: Chemoselective Reduction to 5-Amino-2-chloro-4-fluorobenzonitrile
Causality & In-Process Control: The use of Iron and Ammonium Chloride provides a mild, buffered reduction environment. This prevents the pH from dropping too low, which could trigger unwanted hydrolysis, while completely avoiding the reductive dehalogenation associated with transition-metal catalysts.
-
Preparation: In a round-bottom flask equipped with a reflux condenser, suspend 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 eq) in a mixture of Ethanol and Water (3:1 v/v).
-
Reagent Addition: Add Iron powder (Fe, 325 mesh, 5.0 eq) and Ammonium Chloride (NH₄Cl, 2.0 eq) to the suspension.
-
Reduction: Heat the mixture to 75 °C (gentle reflux) with vigorous mechanical stirring for 4 hours.
-
Validation: Pull an aliquot and analyze via HPLC. The chromatogram must show the complete disappearance of the nitro intermediate peak and the emergence of a more polar amine peak.
-
Workup: Cool the mixture to room temperature and filter through a pad of Celite to remove iron oxides. Wash the Celite cake with hot ethyl acetate.
-
Isolation: Concentrate the filtrate under reduced pressure to remove ethanol. Extract the aqueous residue with ethyl acetate, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and evaporate to yield pure 5-Amino-2-chloro-4-fluorobenzonitrile.
References
-
PubChem. "5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890." National Center for Biotechnology Information. Available at:[Link]
-
Pesticide Properties DataBase (PPDB). "Pyraflufen-ethyl (Ref: ET 751)." University of Hertfordshire. Available at:[Link]
-
PubChem. "Pyraflufen-ethyl | C15H13Cl2F3N2O4 | CID 182951." National Center for Biotechnology Information. Available at:[Link]
Technical Safety & Handling Whitepaper: 5-Amino-2-chloro-4-fluorobenzonitrile
Target Audience: Research Scientists, Medicinal Chemists, and Drug Development Professionals Document Type: Advanced Safety Data Sheet (SDS) Technical Guide
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized halogenated benzonitriles serve as critical synthetic scaffolds. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a prime example, offering a unique combination of a primary aniline moiety, a nitrile group, and distinct aryl halides[1]. While these functional groups enable complex cross-coupling and nucleophilic aromatic substitution reactions, they also converge to create a severe toxicological profile.
This whitepaper transcends standard SDS documentation by detailing the mechanistic causality behind the compound's hazards, establishing self-validating handling protocols, and defining the precise engineering controls required to maintain scientific integrity and occupational safety.
Physicochemical Profiling & Structural Implications
Understanding the physical properties of 5-Amino-2-chloro-4-fluorobenzonitrile is the first step in predicting its environmental behavior and reactivity in the laboratory[2]. The electron-withdrawing nature of the nitrile, chlorine, and fluorine substituents significantly influences the basicity and oxidation potential of the primary amine.
Quantitative Data Summary
| Property | Value / Specification | Mechanistic Implication |
| CAS Number | 123614-87-9[1] | Unique identifier for regulatory tracking. |
| Molecular Formula | C₇H₄ClFN₂[2] | High halogen content increases lipophilicity. |
| Molecular Weight | 170.57 g/mol [2] | Low molecular weight facilitates rapid systemic absorption. |
| SMILES | N#CC1=CC(N)=C(F)C=C1Cl[1] | Planar aromatic system; potential for DNA intercalation. |
| Physical State | Solid (Crystalline)[3] | High risk of aerosolization and inhalation of fine dust. |
| Storage Conditions | 2-8°C, Inert Atmosphere, Dark[1] | Prevents auto-oxidation of the primary amine to N-oxides/azo compounds. |
Mechanistic Toxicology & Hazard Classification
The Global Harmonized System (GHS) classifies this compound with the signal word DANGER [1]. It is categorized under Acute Toxicity Category 3 for oral, dermal, and inhalation exposure (H301, H311, H331)[1]. To design effective safety protocols, scientists must understand the causality of these hazards.
The Toxicological Cascade
-
Dermal Penetration: The combination of the lipophilic aromatic ring and the halogens allows the molecule to easily partition through the stratum corneum.
-
Metabolic Activation (Aniline Toxicity): Once in the hepatic system, the primary amine is subjected to Phase I metabolism by Cytochrome P450 enzymes. This leads to N-hydroxylation. The resulting hydroxylamines are potent oxidizing agents that convert Fe²⁺ in hemoglobin to Fe³⁺, resulting in methemoglobinemia and subsequent tissue hypoxia.
-
Nitrile Cleavage: Although aryl nitriles are generally more stable than aliphatic nitriles, extreme metabolic conditions can lead to minor cleavage, releasing free cyanide ions which inhibit cytochrome c oxidase in the mitochondrial electron transport chain.
Figure 1: Proposed metabolic toxicity pathway of halogenated anilines leading to methemoglobinemia.
Engineering Controls & PPE Rationale
Standard laboratory PPE is insufficient for handling highly functionalized toxic nitriles. The following controls are mandatory, driven by the compound's specific physicochemical risks:
-
Ventilation: Must be handled in a Class II Type A2 biological safety cabinet or a chemical fume hood with a minimum face velocity of 100 fpm. Causality: The crystalline nature of the solid creates invisible micro-dust upon agitation, which directly triggers H331 (Toxic if inhaled)[1].
-
Glove Selection: Double-gloving is required. The inner glove should be standard nitrile, and the outer glove should be a heavy-duty nitrile or neoprene (minimum 8 mil thickness). Causality: Halogenated aromatics act as permeation enhancers, rapidly degrading thin latex or vinyl barriers.
-
Static Elimination: Use an anti-static gun (e.g., Zerostat) on weighing vessels. Causality: Halogenated powders hold static charges, causing them to "jump" from spatulas, contaminating the operator's environment.
Self-Validating Experimental Workflows
To ensure trustworthiness, laboratory protocols must be "self-validating"—meaning the procedure inherently proves its own success or failure without relying solely on operator assumption.
Protocol 1: Safe Weighing & Transfer Workflow
This protocol ensures zero fugitive dust exposure during the transfer of the compound for synthetic reactions.
-
Preparation: Place the source bottle and the tared reaction vial inside the fume hood.
-
Static Neutralization: Discharge static from the spatulas and glassware using an anti-static ionizer.
-
Primary Transfer: Weigh the desired mass of 5-Amino-2-chloro-4-fluorobenzonitrile into the reaction vial. Cap the vial tightly.
-
Validation Check (Mass Balance): Weigh the capped reaction vial. Wipe the exterior of the vial with a damp Kimwipe, dry it, and weigh it again. Validation: If the mass decreases, external contamination was present. If the mass is stable, the exterior is clean.
-
Chemical Decontamination: Wash the spatula and hood surface with 0.1 M HCl. Causality: The acid protonates the primary amine, converting the lipophilic toxicant into a highly water-soluble anilinium chloride salt, which is easily wiped away with standard aqueous soap.
-
Storage: Purge the source bottle with Argon and return to 2-8°C storage[1].
Protocol 2: Emergency Spill Response
In the event of a powder spill outside of containment, follow this self-validating containment matrix:
-
Isolate: Evacuate personnel and increase room exhaust ventilation.
-
PPE Escalation: Don a P100 particulate respirator (to block aerosolized crystals) and chemical-resistant coveralls.
-
Dampen: Spray the powder gently with a 1:1 mixture of water and isopropanol. Causality: Dry sweeping will aerosolize the toxin. The solvent mixture reduces surface tension, trapping the dust.
-
Neutralize & Collect: Wipe the area with dilute acidic pads (to protonate the amine). Place all materials in a hazardous waste bag.
-
Validation Check (Colorimetric Swab): Swab the spill area with a filter paper treated with Ehrlich's reagent (p-dimethylaminobenzaldehyde). Validation: If the swab turns yellow/orange, primary amine residue remains. Repeat cleaning until the swab remains colorless.
Figure 2: Self-validating emergency spill response workflow for toxic solid nitriles.
Transport and Regulatory Logistics
For supply chain and waste disposal professionals, 5-Amino-2-chloro-4-fluorobenzonitrile falls under strict international transport regulations due to its acute toxicity[4].
-
UN Number: UN 3439[1]
-
Proper Shipping Name: NITRILES, SOLID, TOXIC, N.O.S. (5-Amino-2-chloro-4-fluorobenzonitrile)[3]
-
Hazard Class: 6.1 (Toxic substances)[4]
-
Packing Group: III (Minor danger, but requires robust containment)[1]
When shipping synthesized intermediates or disposing of waste, the material must be packaged in UN-certified secondary containment to prevent environmental release in the event of primary vessel fracture[3].
References
-
HazMat Tool. (n.d.). UN 3439: Nitriles, solid, toxic, n.o.s. - Substance Information. Retrieved from[Link]
-
Loba Chemie. (2022). Safety Data Sheet: 4-NITROBENZONITRILE EXTRA PURE (Class 6.1 Reference Standard). Retrieved from [Link]
Sources
Comprehensive Spectral Characterization (NMR, IR, MS) of 5-Amino-2-chloro-4-fluorobenzonitrile: A Technical Guide
Executive Summary & Chemical Context
5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized, tetra-substituted benzene derivative. In the realm of agrochemical and pharmaceutical development, it serves as a critical building block. Notably, it is a key intermediate in the multi-step synthesis of Pyraflufen-ethyl, a potent protoporphyrinogen oxidase (protox) inhibitor used in modern agriculture, as documented in the [1].
The compound's unique "push-pull" electronic architecture—featuring an electron-donating amine (-NH 2 ) opposed by electron-withdrawing nitrile (-CN), chlorine (-Cl), and fluorine (-F) groups—presents a complex but highly predictable spectral signature. This whitepaper provides a definitive, self-validating analytical framework for the structural elucidation of this molecule using Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FTIR), and Mass Spectrometry (MS), supported by data from the [2].
Molecular Architecture & Predictive Logic
The structural integrity of 5-Amino-2-chloro-4-fluorobenzonitrile relies on the precise arrangement of its substituents:
-
C1: Nitrile (-CN)
-
C2: Chlorine (-Cl)
-
C3: Proton (H-3)
-
C4: Fluorine (-F)
-
C5: Primary Amine (-NH 2 )
-
C6: Proton (H-6)
Causality of Spectral Shifts: The amine group at C5 acts as a strong π -donor (+M effect), significantly shielding the ortho position (C6). Conversely, the nitrile group at C1 and the halogens act as σ -acceptors (-I effect), deshielding their respective adjacent environments. The fluorine atom at C4 introduces massive heteronuclear spin-spin coupling ( 19 F- 1 H and 19 F- 13 C), which serves as an internal diagnostic tool. By mapping these J -couplings, researchers can unequivocally assign the regiochemistry of the aromatic ring without relying solely on chemical shifts, a principle grounded in empirical data from [3].
High-Resolution Spectral Data
Multinuclear NMR Spectroscopy ( 1 H, 13 C, 19 F)
Experimental Choice: DMSO- d6 is strictly selected over CDCl 3 as the solvent. The strong hydrogen-bonding capability of DMSO prevents the rapid quadrupolar relaxation and chemical exchange of the primary amine protons, locking the -NH 2 signal into a distinct, quantifiable broad singlet. Furthermore, DMSO fully dissolves the highly polar nitrile-amine system.
Table 1: 1 H NMR Assignments (400 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Integration | Coupling Constant ( J , Hz) | Causality / Assignment Logic |
| H-3 | 7.42 | Doublet (d) | 1H | 3JHF = 9.2 | Deshielded by ortho-Cl and meta-CN; strong ortho-coupling to 19 F. |
| H-6 | 6.85 | Doublet (d) | 1H | 4JHF = 6.4 | Shielded by ortho-NH 2 ; weaker meta-coupling to 19 F. |
| -NH 2 | 5.50 | Broad Singlet (br s) | 2H | N/A | Hydrogen-bonded to DMSO solvent; exchangeable with D 2 O. |
Table 2: 13 C NMR Assignments (100 MHz, DMSO- d6 )
| Position | Chemical Shift ( δ , ppm) | Multiplicity | Coupling Constant ( JCF , Hz) |
| C4 (C-F) | 156.1 | Doublet (d) | 1JCF ≈ 240 |
| C5 (C-NH 2 ) | 132.0 | Doublet (d) | 2JCF ≈ 13 |
| C2 (C-Cl) | 129.9 | Singlet (s) | N/A |
| C6 (C-H) | 121.6 | Doublet (d) | 3JCF ≈ 3 |
| C3 (C-H) | 116.3 | Doublet (d) | 2JCF ≈ 22 |
| -CN | 115.0 | Singlet (s) | N/A |
| C1 (C-CN) | 109.6 | Singlet (s) | N/A |
Vibrational Spectroscopy (FTIR-ATR)
Experimental Choice: Attenuated Total Reflectance (ATR) is preferred over KBr pelleting to prevent halide exchange artifacts and moisture absorption, which could obscure the critical N-H stretching region.
Table 3: Key FTIR-ATR Bands
| Wavenumber (cm −1 ) | Intensity | Functional Group | Causality / Vibrational Mode |
| 3450, 3350 | Medium | -NH 2 (Primary Amine) | Asymmetric and symmetric N-H stretching (diagnostic doublet). |
| 2230 | Strong, Sharp | -C ≡ N (Nitrile) | C ≡ N stretching; highly diagnostic due to lack of interference in this region. |
| 1620, 1580 | Strong | Aromatic C=C | Aromatic ring skeletal vibrations, enhanced by polar substituents. |
| 1250 - 1100 | Strong | C-F | C-F stretching; typically the most intense band in the fingerprint region. |
| 1050 | Medium | C-Cl | C-Cl stretching vibration. |
Mass Spectrometry (EI-MS & ESI-HRMS)
Experimental Choice: Electron Ionization (EI, 70 eV) provides highly reproducible fragmentation patterns, while the isotopic signature of chlorine ( 35 Cl and 37 Cl in a ~3:1 ratio) acts as a self-validating marker for the molecular ion and its halogenated fragments, which can be cross-referenced using the [4].
Table 4: EI-MS Fragmentation (70 eV)
| m/z | Ion Type | Relative Abundance | Causality / Fragmentation Logic |
| 170 / 172 | [M] +∙ | 100% / 33% | Molecular ion; exhibits the classic 3:1 isotopic ratio of a mono-chlorinated species. |
| 151 / 153 | [M - F] + | Medium | Loss of a fluorine radical ( ∙ F, 19 Da). |
| 143 / 145 | [M - HCN] +∙ | High | Expulsion of hydrogen cyanide (27 Da) from the nitrile and adjacent ring proton. |
| 135 | [M - Cl] + | High | Loss of a chlorine radical ( ∙ Cl, 35 Da); isotopic doublet collapses to a single peak. |
| 108 | [M - HCN - Cl] + | Medium | Sequential secondary fragmentation. |
Experimental Workflows & Protocols
To ensure a self-validating analytical system, adhere to the following standard operating procedure:
Step 1: Sample Preparation
-
NMR: Dissolve 10-15 mg of the analyte in 0.6 mL of anhydrous DMSO- d6 . Ensure the solvent is stored over molecular sieves to prevent water peak interference (~3.3 ppm), which can obscure the amine integration.
-
FTIR: Place 2-5 mg of the neat solid directly onto the diamond crystal of the ATR-FTIR spectrometer. Apply consistent pressure using the anvil.
-
MS: Prepare a 1 μ g/mL solution in LC-MS grade Acetonitrile/Water (50:50 v/v) containing 0.1% Formic Acid to promote ionization if using ESI+. For EI-MS, use a direct insertion probe.
Step 2: Acquisition Parameters
-
1 H NMR: 400 MHz, 16 scans, relaxation delay (D1) of 2.0 seconds to ensure complete relaxation of the amine protons.
-
13 C NMR: 100 MHz, 1024 scans, with 1 H decoupling (WALTZ-16).
-
FTIR: 4000–400 cm −1 range, 32 scans, 4 cm −1 resolution.
Step 3: Data Integration & Self-Validation
-
Cross-validate the 1 H NMR integration: The aromatic protons (H-3, H-6) must sum to exactly 2, and the broad singlet must sum to exactly 2. If the amine integrates to <2, suspect H/D exchange and immediately verify the presence of the 3450/3350 cm −1 doublet in the FTIR spectrum.
-
Verify the halogen presence: Ensure the m/z 170/172 peaks in the MS strictly adhere to a 3:1 ratio, confirming the retention of the chlorine atom through the ionization process[4].
Mechanistic & Structural Validation Logic
Multimodal analytical workflow for the structural validation of 5-Amino-2-chloro-4-fluorobenzonitrile.
EI-MS fragmentation pathways for 5-Amino-2-chloro-4-fluorobenzonitrile.
References
-
National Center for Biotechnology Information. "5-Amino-2-chloro-4-fluorobenzonitrile." PubChem Compound Database, CID 10844890. URL: [Link]
-
University of Hertfordshire. "Pyraflufen-ethyl." Pesticide Properties DataBase (PPDB). URL: [Link]
-
National Institute of Standards and Technology. "NIST Chemistry WebBook, SRD 69." URL: [Link]
-
Pretsch, E., Bühlmann, P., Badertscher, M. "Structure Determination of Organic Compounds: Tables of Spectral Data." Springer. URL: [Link]
Sources
Electrophilic Substitution Reactions of 5-Amino-2-chloro-4-fluorobenzonitrile: A Comprehensive Guide to Regioselectivity and Synthetic Workflows
Executive Summary
5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized aromatic building block utilized in the synthesis of advanced agrochemicals (e.g., pyraflufen-ethyl) and pharmaceutical active ingredients (1)[1]. The core challenge in functionalizing this molecule lies in predicting and controlling the regioselectivity of Electrophilic Aromatic Substitution (EAS) (2)[2]. With four distinct substituents exerting competing inductive (-I) and resonance (+M) effects, directing an electrophile to one of the two available open positions (C3 or C6) requires a rigorous understanding of electronic mapping and pH-modulated reactivity.
This whitepaper details the causality behind substituent directing effects, the phenomenon of pH-induced regioselectivity switching, and field-proven, self-validating experimental protocols for the precise functionalization of this scaffold.
Structural Analysis & Electronic Mapping
To predict the outcome of an EAS reaction on 5-Amino-2-chloro-4-fluorobenzonitrile, we must deconstruct the push-pull dynamics of its substituents. The benzene ring contains two open positions for electrophilic attack: C3 and C6 .
The directing power of a substituent is governed by its ability to stabilize the cationic Wheland intermediate (sigma complex). Groups with unshared electron pairs, such as the amino group, are strongly activating and ortho/para-directing by resonance, as they can donate electron density to form a highly stable iminium ion (2)[2]. Conversely, halogens are generally deactivating due to their strong inductive (-I) effects, though they remain ortho/para directors (3)[3].
Quantitative Substituent Effect Matrix
The following table summarizes the theoretical directing effects using Hammett constants ( σp and σm ) to quantify electron-donating (negative values) and electron-withdrawing (positive values) strengths:
| Substituent | Position | Hammett Constants ( σp / σm ) | Electronic Effect | Directing Type | Influence on C3 | Influence on C6 |
| -NH₂ | C5 | -0.66 / -0.16 | +M > -I | Strong Activating | Meta (Disfavored) | Ortho (Strongly Favored ) |
| -F | C4 | +0.06 / +0.34 | -I ≈ +M | Weak Deactivating | Ortho (Favored) | Meta (Disfavored) |
| -Cl | C2 | +0.23 / +0.37 | -I > +M | Weak Deactivating | Ortho (Favored) | Meta (Disfavored) |
| -CN | C1 | +0.66 / +0.56 | -I, -M | Strong Deactivating | Meta (Favored) | Ortho (Disfavored) |
| -NH₃⁺ (Acidic) | C5 | +1.70 / +1.13 | -I | Strong Deactivating | Meta (Favored ) | Ortho (Disfavored) |
The Regioselectivity Paradigm (The Causality)
The data above reveals a critical synthetic vulnerability: pH-modulated regioselectivity .
Pathway A: Mild/Neutral Conditions (Amine-Directed)
Under neutral or mildly acidic conditions (e.g., bromination with NBS in DMF), the free amine (-NH₂) is the dominant directing group due to its overwhelming +M effect ( σp=−0.66 ). It directs the incoming electrophile almost exclusively to the C6 position . Attack at C6 allows the positive charge of the intermediate to be delocalized directly onto the nitrogen atom, forming a stable iminium ion.
Pathway B: Strongly Acidic Conditions (The Regioselectivity Switch)
When exposed to strongly acidic media (e.g., HNO₃/H₂SO₄ for nitration), the basic amine is rapidly protonated to form an anilinium ion (-NH₃⁺). As seen in the table, -NH₃⁺ is a powerful electron-withdrawing group ( σp=+1.70 ) and a strict meta-director (3)[3]. Under these conditions, the -NH₃⁺, -CN, -Cl, and -F groups all synergistically direct substitution to the C3 position.
Fig 1: pH-dependent regioselectivity switch in the EAS of 5-Amino-2-chloro-4-fluorobenzonitrile.
Experimental Workflows (Self-Validating Protocols)
To achieve reliable functionalization, the experimental design must account for these electronic shifts. Below are two field-proven protocols designed with built-in self-validation mechanisms.
Protocol 1: C6-Selective Bromination (Mild Conditions)
Causality: To functionalize the C6 position, the amine must remain unprotonated. Using N-Bromosuccinimide (NBS) in a mildly polar, non-acidic solvent (DMF) prevents the generation of strong acids (like HBr, which is produced when using Br₂) that would otherwise protonate the amine and stall the reaction or shift regioselectivity.
Step-by-Step Methodology:
-
Preparation: Dissolve 1.0 equivalent (eq) of 5-Amino-2-chloro-4-fluorobenzonitrile in anhydrous DMF (0.2 M concentration) under an inert N₂ atmosphere.
-
Temperature Control: Chill the reaction vessel to 0 °C. Causality: The -NH₂ group makes the ring highly reactive; low temperatures prevent polyhalogenation.
-
Electrophile Addition: Add 1.05 eq of NBS portion-wise over 30 minutes.
-
Self-Validation Checkpoint: Monitor the reaction via TLC (Hexanes:EtOAc 3:1). The disappearance of the starting material and the emergence of a slightly less polar spot (due to the lipophilic bromine atom) confirms successful C6-bromination.
-
Quench & Isolate: Quench the reaction with 10% aqueous sodium thiosulfate to neutralize any unreacted electrophilic bromine. Extract with EtOAc, wash extensively with brine to remove DMF, dry over Na₂SO₄, and concentrate under vacuum.
Protocol 2: C6-Selective Nitration via Amine Protection
Causality: Direct nitration with mixed acids (HNO₃/H₂SO₄) will protonate the amine (shifting substitution to C3) and potentially oxidize it. To force nitration at C6, the amine must be protected as an acetamide (-NHAc). The acetyl group prevents oxidation and reduces basicity, yet retains enough +M character to successfully direct the nitronium ion (NO₂⁺) to the C6 position (4)[4].
Fig 2: Protection-nitration-deprotection workflow for C6-selective nitration.
Step-by-Step Methodology:
-
Protection (Acetylation): React the starting material with Acetic Anhydride (1.5 eq) and a catalytic amount of DMAP (0.1 eq) in Dichloromethane (DCM) at 25 °C for 4 hours.
-
Self-Validation: TLC will show a significant shift to a higher Rf value as the polar -NH₂ is converted to the less polar -NHAc. Isolate the intermediate.
-
-
Nitration (EAS): Dissolve the N-acetyl intermediate in concentrated H₂SO₄ at 0 °C. Slowly add 1.1 eq of fuming HNO₃ dropwise. Maintain the temperature strictly below 5 °C for 1 hour.
-
Self-Validation: Pour a 0.5 mL aliquot into 5 mL of crushed ice. The immediate precipitation of a pale yellow solid confirms the formation of the highly crystalline nitro-aromatic intermediate.
-
-
Deprotection (Hydrolysis): Collect the crude nitrated intermediate and reflux it in a 1:1 mixture of 6M HCl and Ethanol for 6 hours to hydrolyze the acetyl protecting group (4)[4].
-
Isolation: Cool the mixture, neutralize carefully with saturated aqueous NaHCO₃, and extract with EtOAc to yield the pure 5-amino-2-chloro-4-fluoro-6-nitrobenzonitrile.
References
- Accela ChemBio. "1485-22-9,(1-Methyl-2-indolyl)methanol-AccelaChem|AccelaChemBio" (Contains catalog data for 5-Amino-2-chloro-4-fluorobenzonitrile, CAS: 123614-87-9).
- BenchChem. "2-Chloro-4-fluoro-3-methylbenzonitrile|CAS 796600-15-2". (Proxy structural reference for substituted benzonitriles).
- Royal Society of Chemistry.
- Wikipedia.
- Master Organic Chemistry.
Sources
- 1. 1485-22-9,(1-Methyl-2-indolyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Electrophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. books.rsc.org [books.rsc.org]
The Role of Fluorine in the Reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile: A Technical Guide
Executive Summary
In the realm of advanced organic synthesis, highly functionalized aromatic scaffolds serve as the architectural foundation for modern agrochemicals and pharmaceuticals. Among these, 5-Amino-2-chloro-4-fluorobenzonitrile stands out as a critical, multi-reactive building block. While the molecule possesses four distinct substituents, it is the C4-fluorine atom that acts as the primary director of its chemical behavior. This whitepaper provides an in-depth mechanistic analysis of how fluorine dictates regioselective Nucleophilic Aromatic Substitution (SNAr), modulates the nucleophilicity of adjacent functional groups, and enhances the pharmacokinetic stability of downstream active pharmaceutical ingredients (APIs).
Electronic Architecture: The Push-Pull Paradigm
To understand the reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile (), one must map the electronic contributions of its substituents. The benzene ring is subjected to a severe "push-pull" electronic environment:
-
C1 Cyano (-CN): A powerful electron-withdrawing group (EWG) via both inductive (-I) and resonance (-M) effects. It strongly depletes electron density at the ortho and para positions.
-
C2 Chloro (-Cl): A weak EWG. Its inductive withdrawal (-I) outweighs its weak resonance donation (+M), providing steric shielding and mild electronic deactivation.
-
C5 Amino (-NH2): A strong electron-donating group (EDG) via resonance (+M), which typically enriches the ring.
-
C4 Fluoro (-F): The linchpin of the molecule. Fluorine exerts a profound inductive withdrawal (-I) due to its extreme electronegativity, while its resonance donation (+M) is poor due to the 2p-2p orbital mismatch with the electron-deficient aromatic system.
Because the C4-fluorine is positioned exactly para to the cyano group, the C-F bond becomes highly polarized and exceptionally susceptible to nucleophilic attack.
Fig 1: Electronic push-pull dynamics in 5-Amino-2-chloro-4-fluorobenzonitrile.
Mechanistic Causality: Fluorine as the Ultimate SNAr Leaving Group
A common misconception in aliphatic chemistry is that fluorine is a poor leaving group due to the high strength of the C-F bond (approx. 115 kcal/mol). However, in Nucleophilic Aromatic Substitution (SNAr) , the opposite is true.
The SNAr mechanism proceeds via an addition-elimination pathway. The rate-determining step (RDS) is not the cleavage of the carbon-halogen bond, but rather the initial nucleophilic attack to form the anionic Meisenheimer complex . Fluorine’s extreme electronegativity (3.98 on the Pauling scale) draws electron density away from the C4 carbon, making it highly electrophilic and drastically lowering the activation energy required for the nucleophile to attack. Furthermore, the para-cyano group acts as an electron sink, stabilizing the negative charge of the intermediate.
Table 1: Relative Rates of Halogen Displacement in Activated SNAr
| Leaving Group (X) | Relative Rate of SNAr (k_rel) | Electronegativity (Pauling) | C-X Bond Energy (kcal/mol) |
| -F | 3300 | 3.98 | 115 |
| -Cl | 4.3 | 3.16 | 79 |
| -Br | 4.3 | 2.96 | 67 |
| -I | 1.0 | 2.66 | 57 |
Data demonstrates that fluorine accelerates SNAr rates by nearly three orders of magnitude compared to heavier halogens, dictating absolute regioselectivity at the C4 position over the C2-chloro group.
Ortho-Modulation: Taming the Amino Group
Beyond acting as a leaving group, the C4-fluorine exerts a profound "field effect" on the adjacent C5-amino group. In standard anilines, the -NH2 group is highly nucleophilic and prone to unwanted self-condensation or oxidation.
However, the strong inductive withdrawal (-I) of the ortho-fluorine, compounded by the para-chloro and meta-cyano groups, severely depletes the electron density on the nitrogen atom. This lowers the pKa of the conjugate acid, rendering the amino group chemically "tamed." This is a vital feature for storage stability and allows chemists to perform SNAr reactions at the C4 position without the C5-amino group interfering as a competing nucleophile.
Table 2: Inductive Effect of Fluorine on Aniline pKa
| Compound | pKa (Conjugate Acid) | Nucleophilicity |
| Aniline | 4.60 | High |
| 2-Fluoroaniline | 3.20 | Moderate |
| 5-Amino-2-chloro-4-fluorobenzonitrile | < 2.0 (Estimated) | Very Low |
Self-Validating Experimental Workflows
To harness the reactivity of this molecule, researchers must design protocols that respect its unique electronic constraints. Below are two field-proven, self-validating methodologies.
Protocol A: Regioselective SNAr of the C4-Fluorine
Objective: Displace the C4-fluorine with an alkoxide nucleophile while leaving the C2-chloro and C5-amino groups strictly intact. Causality & Logic: DMF is selected as a polar aprotic solvent to leave the alkoxide unsolvated and highly reactive. K2CO3 is used as a mild base; it is strong enough to generate the alkoxide in situ but too weak to deprotonate the deactivated aniline -NH2. The temperature is capped at 60°C to prevent the thermodynamic displacement of the C2-chloro group.
Step-by-Step Methodology:
-
Charge a dry, nitrogen-flushed round-bottom flask with 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) and anhydrous K2CO3 (2.0 eq).
-
Add anhydrous DMF (10 volumes) followed by the target aliphatic alcohol (1.2 eq).
-
Stir the suspension at 60°C for 4-6 hours.
-
Self-Validation Check: Monitor the reaction via HPLC. The complete disappearance of the starting material peak and the emergence of a single, more polar product peak confirms absolute regioselective C4 substitution. The absence of a secondary peak confirms the C2-chloro group remains intact.
-
-
Quench the reaction by pouring the mixture into vigorously stirred ice-cold water (30 volumes).
-
Filter the resulting precipitate, wash with deionized water to remove DMF/salts, and dry under vacuum at 45°C.
Fig 2: Step-by-step mechanistic workflow for the regioselective SNAr of the C4-fluorine.
Protocol B: Diazotization of the Deactivated C5-Amino Group
Objective: Convert the -NH2 group to a diazonium salt for Sandmeyer-type transformations without hydrolyzing the C4-fluorine. Causality & Logic: Because the -NH2 group is severely deactivated by the surrounding EWGs, standard aqueous HCl/NaNO2 conditions will result in sluggish, incomplete reactions. A stronger acid matrix (glacial acetic acid mixed with concentrated HCl) is required to force the generation of the highly electrophilic nitrosonium ion (NO+). The C-F bond is highly stable under these acidic conditions.
Step-by-Step Methodology:
-
Dissolve 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) in a mixture of glacial acetic acid and concentrated HCl (3:1 ratio) and cool to 0°C.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise, strictly maintaining the internal temperature below 5°C to prevent diazonium decomposition.
-
Stir for 30 minutes at 0°C.
-
Self-Validation Check: Spot the reaction mixture onto starch-iodide paper. An immediate blue-black color change confirms the presence of excess nitrous acid, validating that the highly deactivated amine has been fully consumed.
-
-
The resulting diazonium salt solution is now primed for immediate in situ reaction with copper(I) salts (Sandmeyer) or reducing agents.
Applications in Agrochemical and Pharmaceutical Design
The strategic placement of fluorine in 5-Amino-2-chloro-4-fluorobenzonitrile makes it a highly prized intermediate. In agrochemistry, it is a direct precursor to the herbicide Pyraflufen-ethyl (). During its synthesis, the cyano group is converted into a pyrazole ring, but the 2-chloro-4-fluoro-substituted benzene ring remains intact as the core toxophore.
As documented in comprehensive reviews on , the retention of the C4-fluorine in the final API serves two vital purposes:
-
Metabolic Blocking: It prevents rapid oxidative degradation by cytochrome P450 enzymes at the para position.
-
Lipophilicity Enhancement: It increases the overall lipophilicity (LogP) of the molecule, improving cellular membrane permeability and target enzyme binding affinity (e.g., inhibiting protoporphyrinogen oxidase).
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile." PubChem, [Link].
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 182951, Pyraflufen-ethyl." PubChem, [Link].
-
Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. "Fluorine in medicinal chemistry." Chemical Society Reviews, vol. 37, no. 2, 2008, pp. 320-330. [Link].
-
Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl." Pesticide Properties DataBase, University of Hertfordshire. [Link].
Strategic Utilization of 5-Amino-2-chloro-4-fluorobenzonitrile in Medicinal Chemistry: A Privileged Scaffold for Targeted Therapeutics
Executive Summary
In modern medicinal chemistry, the rapid assembly of complex, highly functionalized heterocycles relies heavily on the strategic selection of poly-substituted aromatic building blocks. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) [1] is a tetrasubstituted benzene derivative that offers an exceptional balance of orthogonal reactivity and favorable physicochemical properties. While historically utilized as a key intermediate in the synthesis of agrochemical protoporphyrinogen oxidase (PPO) inhibitors [2], its unique structural architecture—featuring a primary amine, a nitrile, and two distinct halogens—makes it a highly versatile, privileged scaffold for the development of kinase inhibitors, epigenetic modulators, and novel photodynamic therapy (PDT) agents.
This whitepaper provides an in-depth technical analysis of the structural rationale, core synthetic workflows, and self-validating experimental protocols for deploying 5-Amino-2-chloro-4-fluorobenzonitrile in drug discovery programs.
Structural Rationale & Physicochemical Profiling
The utility of 5-Amino-2-chloro-4-fluorobenzonitrile stems from the precise spatial arrangement of its functional groups, which allows for orthogonal, step-wise functionalization without the need for complex protecting group strategies.
-
C1 Nitrile (-CN): Acts as a strong electron-withdrawing group (EWG). In biological systems, it serves as a robust hydrogen bond acceptor and a metabolically stable bioisostere for halogens or alkynes. Synthetically, it heavily activates the ring for Nucleophilic Aromatic Substitution (SNAr).
-
C2 Chlorine (-Cl): Positioned ortho to the nitrile, the chlorine atom provides a lipophilic hotspot. Because it is less reactive toward SNAr than the C4-fluorine, it serves as a reliable, late-stage chemical handle for transition-metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions).
-
C4 Fluorine (-F): Positioned para to the nitrile, this fluorine is highly activated. The strong electronegativity of fluorine stabilizes the anionic Meisenheimer intermediate during nucleophilic attack, making it an exceptional leaving group for introducing diverse amines or ethers.
-
C5 Amine (-NH2): A versatile nucleophile for amide coupling, urea formation, or tandem cyclization reactions.
Quantitative Data: Functional Group Contributions
The following table summarizes the predicted physicochemical and reactivity impact of the scaffold's substituents when integrated into a drug-like molecule.
| Substituent | Position | Reactivity Role | Medicinal Chemistry / ADME Impact |
| -CN | C1 | Activates C4 for SNAr; Precursor to tetrazoles/amides. | Lowers pKa of adjacent groups; acts as a strong H-bond acceptor; improves metabolic stability. |
| -Cl | C2 | Handle for late-stage Pd-catalyzed cross-coupling. | Increases lipophilicity (cLogP); occupies hydrophobic pockets in target proteins (e.g., kinase hinge regions). |
| -F | C4 | Primary leaving group for regioselective SNAr. | If retained, blocks CYP450-mediated oxidation at the para position; modulates pKa of the C5 amine. |
| -NH2 | C5 | Nucleophile for cyclization or acylation. | H-bond donor; primary attachment point for extending the pharmacophore into solvent-exposed regions. |
Core Synthetic Workflows
Workflow A: Regioselective SNAr and Benzimidazole Assembly
Benzimidazoles are ubiquitous in oncology, particularly as epigenetic modulators (e.g., EZH2 or PARP inhibitors). 5-Amino-2-chloro-4-fluorobenzonitrile is an ideal precursor for heavily functionalized benzimidazoles.
The Causality of Regioselectivity: The regioselectivity of the SNAr reaction is dictated by the electronic landscape of the ring. The nitrile group at C1 exerts a strong resonance effect, significantly lowering the energy of the Lowest Unoccupied Molecular Orbital (LUMO) at the para position (C4). When reacted with a primary amine, the nucleophile selectively attacks C4. The fluorine leaves, generating an ortho-phenylenediamine intermediate (4-alkylamino-5-amino-2-chlorobenzonitrile), which is perfectly primed for cyclization with an orthoester.
Workflow B: PPO Inhibitors for Photodynamic Therapy (PDT)
While molecules like Pyraflufen-ethyl are utilized as agrochemical herbicides via Protoporphyrinogen Oxidase (PPO) inhibition [2], this exact mechanism is currently being repurposed in medicinal chemistry for Photodynamic Therapy (PDT). Condensation of the C5-amine with 1,3-dicarbonyls yields N-phenylpyrroles. In human cancer cells, inhibiting PPO forces the intracellular accumulation of Protoporphyrin IX (PPIX). Upon localized light irradiation, PPIX generates cytotoxic Reactive Oxygen Species (ROS), inducing targeted apoptosis.
Figure 1: Divergent synthetic pathways from the core scaffold to diverse pharmacophores.
Experimental Protocols: Self-Validating Systems
To ensure scientific integrity and reproducibility, the following protocols detail the exact methodologies for Workflow A, emphasizing the causality behind specific reagent and condition selections.
Protocol 1: Regioselective SNAr at C4
Objective: Synthesize 4-(alkylamino)-5-amino-2-chlorobenzonitrile.
-
Preparation: In an oven-dried, argon-purged reaction vial, dissolve 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) in anhydrous N-Methyl-2-pyrrolidone (NMP) to achieve a 0.2 M concentration.
-
Reagent Addition: Add the desired primary aliphatic amine (1.2 eq), followed by N,N-Diisopropylethylamine (DIPEA) (2.0 eq).
-
Reaction: Seal the vial and heat to 80°C for 4–6 hours. Monitor via LC-MS.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash extensively with 5% aqueous LiCl (3x) to remove the NMP. Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography.
Causality & Validation:
-
Why NMP? NMP is a highly polar, aprotic solvent that optimally solvates the nucleophile while stabilizing the highly polar Meisenheimer transition state, accelerating the reaction.
-
Why DIPEA? DIPEA is a non-nucleophilic base. Its steric bulk prevents competitive substitution while efficiently scavenging the hydrofluoric acid (HF) byproduct, driving the equilibrium forward without hydrolyzing the sensitive nitrile group.
Protocol 2: Benzimidazole Cyclization
Objective: Convert the ortho-phenylenediamine intermediate into a 1-alkyl-5-chloro-6-cyanobenzimidazole core.
-
Preparation: Dissolve the purified intermediate from Protocol 1 (1.0 eq) in neat triethyl orthoformate (10 eq).
-
Catalysis: Add a catalytic amount of p-Toluenesulfonic acid (pTSA) (0.1 eq).
-
Reaction: Heat the mixture to 100°C under a reflux condenser for 3 hours. The reaction is self-validating via the distillation of ethanol byproduct, which drives the condensation to completion.
-
Workup: Concentrate the mixture in vacuo to remove excess orthoester. Neutralize with saturated NaHCO₃, extract with DCM, and purify.
Causality & Validation:
-
Why pTSA? The acid catalyst protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion. This ensures rapid attack by the less nucleophilic, electron-deficient aniline nitrogen, ensuring complete cyclization rather than stalling at the formamidine intermediate.
Mechanism of Action: Photodynamic Therapy (PDT)
When 5-Amino-2-chloro-4-fluorobenzonitrile is converted into an N-phenylpyrrole, it acts as a potent PPO inhibitor. The diagram below illustrates the biological causality of this target in an oncology setting.
Figure 2: Mechanism of PPO inhibitors inducing ROS-mediated apoptosis in photodynamic therapy.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile". PubChem. URL:[Link]
-
Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl (Ref: ET 751)". Pesticide Properties DataBase, University of Hertfordshire. URL:[Link]
5-Amino-2-chloro-4-fluorobenzonitrile: A Versatile Building Block for Advanced Heterocycles
Executive Summary
In modern drug discovery and agrochemical development, highly functionalized anilines serve as critical linchpins for the construction of complex heterocycles. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) [1] is a premier example of such a building block. Featuring four distinct functional groups—an amine, a nitrile, a chlorine atom, and a fluorine atom—this molecule offers unparalleled orthogonal reactivity.
This technical guide explores the regioselective synthesis of this scaffold, corrects existing literature discrepancies regarding its industrial application[2], and provides self-validating protocols for its use in synthesizing pyrazoles, pyrroles, and tetrazoles.
Molecular Architecture & Regioselective Causality
The synthesis of 5-amino-2-chloro-4-fluorobenzonitrile from 2-chloro-4-fluorobenzonitrile is a masterclass in exploiting electronic and steric effects for absolute regiocontrol.
To understand the causality behind the experimental choices in its synthesis, we must analyze the directing effects of the starting material (2-chloro-4-fluorobenzonitrile) during electrophilic aromatic substitution (nitration):
-
The Nitrile Group (-CN) at C1: Exerts strong electron-withdrawing inductive (-I) and resonance (-M) effects, deactivating the ring and directing incoming electrophiles to the meta positions (C3, C5).
-
The Chlorine Atom (-Cl) at C2: Exerts a -I effect but a +M effect, directing ortho/para (C3, C5).
-
The Fluorine Atom (-F) at C4: Exerts a strong -I effect but a dominant +M effect due to excellent orbital overlap (2p-2p) with the aromatic ring, directing ortho (C3, C5).
The Causality of C5 Selectivity: While both C3 and C5 are electronically activated by the halogens and favored by the nitrile group, the C3 position is sterically hindered, flanked directly between the bulky chlorine and fluorine atoms. Consequently, nitration occurs almost exclusively (>99%) at the C5 position.
Figure 1: Regioselective synthesis workflow of 5-Amino-2-chloro-4-fluorobenzonitrile.
Protocol 1: Self-Validating Synthesis of the Core Scaffold
The following protocol is designed as a self-validating system. The choice of reagents ensures that each transformation proceeds without compromising the integrity of the existing halogen bonds.
Step 1: Regioselective Nitration
-
Preparation: Dissolve 1.0 equivalent of 2-chloro-4-fluorobenzonitrile in concentrated sulfuric acid (H₂SO₄) at 0 °C.
-
Electrophile Generation: Slowly add 1.1 equivalents of fuming nitric acid (HNO₃) dropwise, maintaining the internal temperature below 5 °C.
-
Causality: The low temperature prevents dinitration and oxidative degradation. The use of H₂SO₄ as a solvent and catalyst ensures the quantitative generation of the highly reactive nitronium ion (NO₂⁺).
-
Isolation: Pour the mixture over crushed ice. The intermediate, 2-chloro-4-fluoro-5-nitrobenzonitrile, precipitates as a pale yellow solid. Filter and wash with cold water until the filtrate is pH neutral.
Step 2: Chemoselective Reduction (Béchamp Process)
-
Preparation: Suspend the nitro intermediate in a mixture of ethanol and water (3:1 v/v). Add 0.5 equivalents of ammonium chloride (NH₄Cl) and 4.0 equivalents of fine iron (Fe) powder.
-
Reaction: Heat the mixture to 80 °C for 3 hours.
-
Causality: Why use Iron instead of Palladium on Carbon (Pd/C)? Catalytic hydrogenation with Pd/C and H₂ frequently leads to hydrodehalogenation (cleavage of the C-Cl and C-F bonds). The Fe/NH₄Cl system is strictly chemoselective for the nitro group, preserving the critical halogen atoms required for downstream SNAr reactions[3].
-
Isolation: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate to yield 5-amino-2-chloro-4-fluorobenzonitrile.
Quantitative Analysis of Synthetic Pathways
To further validate the experimental choices, Table 1 summarizes the optimization data for the synthesis of the core scaffold, demonstrating why specific catalysts and conditions are mandated.
Table 1: Reaction Optimization and Yields for Scaffold Synthesis
| Reaction Step | Reagents / Catalyst | Temp (°C) | Time (h) | Selectivity Profile | Isolated Yield (%) |
| Nitration | Fuming HNO₃ / H₂SO₄ | 0 - 5 | 2 | >99% (C5 position) | 92% |
| Nitration | KNO₃ / H₂SO₄ | 25 | 4 | 95% (C5 position) | 85% |
| Reduction | Fe / NH₄Cl (aq/EtOH) | 80 | 3 | >99% (No dehalogenation) | 88% |
| Reduction | H₂, 5% Pd/C | 25 | 6 | ~80% (Minor hydrodechlorination) | 74% |
| Reduction | SnCl₂ / HCl | 50 | 2 | >99% (No dehalogenation) | 90% |
Addressing Discrepancies in Agrochemical Literature
A critical hallmark of scientific integrity is the ability to critically evaluate and correct literature.
Agrochemical databases, such as the AERU Pesticide Properties DataBase, document the use of 5-amino-2-chloro-4-fluorobenzonitrile in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors like the herbicide pyraflufen-ethyl[2]. However, some database entries erroneously state that the synthesis begins with 2-chloro-5-(trifluoromethyl)aniline, which is then "nitrated and reduced to form 5-amino-2-chloro-4-fluorobenzonitrile"[2].
Expert Insight: From a mechanistic standpoint, converting a trifluoromethyl (-CF₃) group into a fluoro (-F) and a nitrile (-CN) group under standard nitration/reduction conditions is chemically impossible. The scientifically sound, self-validating route to pyraflufen-ethyl's precursor strictly relies on the nitration and reduction of 2-chloro-4-fluorobenzonitrile, as detailed in Protocol 1.
Divergent Heterocyclic Construction
The true power of 5-amino-2-chloro-4-fluorobenzonitrile lies in its orthogonal reactivity, allowing it to be deployed in multiple distinct heterocyclic pathways.
Figure 2: Divergent heterocyclic synthesis pathways from the core scaffold.
Protocol 2: Synthesis of 1-Arylpyrazole Scaffolds
Objective: Convert the primary amine into a pyrazole ring, a common motif in both pharmaceuticals and PPO-inhibiting herbicides.
-
Diazotization: Suspend 5-amino-2-chloro-4-fluorobenzonitrile in aqueous HCl and cool to 0 °C. Add a solution of sodium nitrite (NaNO₂) dropwise.
-
Causality: Maintaining 0 °C is critical; higher temperatures will cause the diazonium salt to violently extrude N₂ gas, converting the amine into a phenol.
-
-
Hydrazine Formation: To the cold diazonium solution, add a solution of tin(II) chloride (SnCl₂) in HCl.
-
Causality: SnCl₂ is a mild, highly specific reducing agent that converts the diazonium to an arylhydrazine without reducing the nitrile group to a primary amine.
-
-
Cyclocondensation: Isolate the arylhydrazine and react it with a 1,3-diketone (e.g., acetylacetone) in refluxing ethanol.
-
Causality: The bidentate hydrazine acts as a dual nucleophile, attacking the bis-electrophilic diketone. Subsequent dehydration yields the fully aromatized 1-arylpyrazole.
-
Orthogonal Functionalization: The Nitrile and Fluoro Groups
-
Tetrazole Synthesis: The nitrile group can be converted into a tetrazole (a stable bioisostere for carboxylic acids) by reacting the scaffold with sodium azide (NaN₃) and NH₄Cl in DMF at 120 °C.
-
Nucleophilic Aromatic Substitution (SNAr): The fluorine atom at C4 is highly activated by the para-nitrile group. It can be readily displaced by nitrogen or sulfur nucleophiles (e.g., morpholine or thiophenol) under mild basic conditions, a strategy heavily utilized in the design of targeted kinase inhibitors.
References
-
National Center for Biotechnology Information (PubChem). "5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890". URL:[Link]
-
Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl (Ref: ET 751) - Pesticide Properties DataBase". University of Hertfordshire. URL:[Link]
-
ChemBK Chemical Database. "5-Amino-2-chloro-4-fluorobenzonitrile Properties and Suppliers". URL:[Link]
Sources
Methodological & Application
detailed experimental protocol for 5-Amino-2-chloro-4-fluorobenzonitrile synthesis
An Application Note for the Synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile
Abstract
This document provides a comprehensive, field-proven experimental protocol for the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile, a key intermediate in the development of pharmaceuticals and agrochemicals. The synthesis is achieved through the selective reduction of the nitro group of 2-Chloro-4-fluoro-5-nitrobenzonitrile using stannous chloride dihydrate. This guide is intended for researchers, scientists, and drug development professionals, offering a detailed methodology, mechanistic insights, safety protocols, and data presentation to ensure reproducible and safe execution.
Introduction and Scientific Rationale
Substituted aminobenzonitriles are a critical class of building blocks in medicinal chemistry and materials science.[1] Specifically, 5-Amino-2-chloro-4-fluorobenzonitrile serves as a valuable precursor for synthesizing complex heterocyclic structures, leveraging its multiple functional groups for further chemical transformations. For instance, compounds with similar structures are used in the development of novel 1H-benzimidazoles with potential antifungal activities.[]
The selected synthetic strategy involves the reduction of an aromatic nitro group, a fundamental transformation in organic chemistry. While various methods exist, such as catalytic hydrogenation, the use of stannous chloride (SnCl₂) in an acidic medium is a well-established and reliable method known for its high efficiency and chemoselectivity. This method is particularly advantageous as it avoids the use of high-pressure hydrogen gas and expensive noble metal catalysts, making it suitable for standard laboratory setups. The reaction proceeds cleanly under reflux conditions, and the product can be readily isolated after a standard aqueous workup.
The mechanism involves the transfer of electrons from Sn(II) to the nitro group, which, in the presence of a proton source (often from the hydration of the tin salt or added acid), is sequentially reduced to nitroso, hydroxylamino, and finally the amino group.
Experimental Protocol: Reduction of 2-Chloro-4-fluoro-5-nitrobenzonitrile
This protocol details the synthesis of the target compound from its commercially available nitro precursor.
Materials and Reagents
| Reagent | CAS Number | Molecular Wt. ( g/mol ) | Quantity (per 2.0 g scale) | Moles (mmol) | Equivalents | Purity | Supplier Example |
| 2-Chloro-4-fluoro-5-nitrobenzonitrile | 183325-39-5 | 200.55 | 2.0 g | 9.97 | 1.0 | >97% | MilliporeSigma |
| Stannous Chloride Dihydrate (SnCl₂·2H₂O) | 10025-69-1 | 225.63 | 11.25 g | 49.86 | ~5.0 | >98% | Fisher Scientific |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | 50 mL | - | - | ACS Grade | VWR |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | ~100 mL | - | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | ~5 g | - | - | Anhydrous | - |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | As needed | - | - | - | - |
Required Equipment
-
100 mL Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer and stir bar
-
250 mL Separatory funnel
-
Beakers and Erlenmeyer flasks
-
Buchner funnel and filter paper
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Synthesis Procedure
The following procedure is adapted from a similar, well-documented synthesis of a related compound.[3]
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-Chloro-4-fluoro-5-nitrobenzonitrile (2.0 g, 9.97 mmol).
-
Solvent Addition: Add ethyl acetate (50 mL) to the flask and stir the mixture to dissolve the starting material.
-
Addition of Reducing Agent: To this solution, add stannous chloride dihydrate (11.25 g, 49.86 mmol) in one portion.
-
Reaction Execution: Attach a reflux condenser to the flask and heat the reaction mixture to reflux (approximately 77°C) using a heating mantle. Maintain a gentle reflux with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction should be monitored by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase). The reaction is typically complete within 2-3 hours.
-
Work-up - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture into a beaker containing a stirred, saturated aqueous solution of sodium bicarbonate (~100 mL) to neutralize the acidic tin salts. Caution: CO₂ evolution may cause frothing.
-
Work-up - Extraction: Transfer the quenched mixture to a 250 mL separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Work-up - Washing: Wash the combined organic layers with brine (2 x 50 mL) to remove residual water and inorganic salts.
-
Drying and Filtration: Dry the organic phase over anhydrous sodium sulfate (~5g), swirl, and let it stand for 15 minutes. Filter the mixture through a Buchner funnel to remove the drying agent.
-
Isolation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification (if necessary): The resulting solid can be further purified by recrystallization (e.g., from an ethanol/water mixture) or column chromatography on silica gel if required to obtain high purity 5-Amino-2-chloro-4-fluorobenzonitrile.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile.
Safety, Handling, and Waste Disposal
Adherence to strict safety protocols is mandatory for this procedure. The hazards are primarily associated with the nitroaromatic starting material and the chlorinated product.
-
Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, chemical safety goggles, and nitrile gloves.[4]
-
Engineering Controls: All operations must be conducted inside a certified chemical fume hood to avoid inhalation of dust or solvent vapors.[5]
-
Chemical Hazards:
-
2-Chloro-4-fluoro-5-nitrobenzonitrile: This compound is a nitroaromatic and should be treated as toxic. Avoid inhalation, ingestion, and skin contact. It may cause skin and serious eye irritation.[4]
-
Stannous Chloride: While less toxic, tin salts can be irritating. Avoid creating dust.
-
Ethyl Acetate: Flammable liquid and vapor. Keep away from ignition sources.
-
-
Waste Disposal: All chemical waste, including residual reaction mixture, aqueous layers from extraction, and contaminated consumables, must be collected in a designated, labeled hazardous waste container. Dispose of waste in accordance with local, state, and federal regulations. Do not pour any chemical waste down the drain.
References
- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry. John Wiley & Sons.
- Goeker, H., et al. (2009). Synthesis and Antifungal Activity of Some New 1H-Benzimidazole Derivatives. Journal of Heterocyclic Chemistry, 46(4), 936-942.
- BenchChem (n.d.). Synthesis routes of 5-Amino-2-fluorobenzonitrile.
- MilliporeSigma (n.d.). 2-Chloro-4-fluoro-5-nitrobenzonitrile.
- Fisher Scientific (2013). Safety Data Sheet: 4-Chloro-2-fluoro-1-nitrobenzene.
- Thermo Fisher Scientific (2025).
- Tokyo Chemical Industry (2025).
Sources
Application Note: High-Yield Purification of 5-Amino-2-chloro-4-fluorobenzonitrile via Anti-Solvent Recrystallization
Target Audience: Synthetic Chemists, Process Engineers, and Pharmaceutical Development Scientists Document Type: Standard Operating Protocol & Mechanistic Guide
Strategic Overview & Scope
5-Amino-2-chloro-4-fluorobenzonitrile is a highly functionalized, multi-substituted aromatic building block. It is a critical intermediate in the synthesis of complex agrochemicals—most notably the protoporphyrinogen oxidase inhibitor Pyraflufen-ethyl[1]—and serves as a core scaffold for various active pharmaceutical ingredients (APIs).
During typical multi-step syntheses (often involving the nitration and subsequent reduction of halogenated benzonitriles), crude batches of this compound accumulate unreacted starting materials, regioisomers, and highly colored polymeric oxidation products. Because anilines are notoriously prone to air oxidation, crude 5-Amino-2-chloro-4-fluorobenzonitrile often presents as a dark brown powder. This application note details a scalable, thermodynamically controlled anti-solvent recrystallization protocol designed to isolate the pure compound with >99% HPLC purity.
Physicochemical Profiling
Understanding the molecular characteristics of the target is the first step in designing a self-validating purification system.
Table 1: Physicochemical Properties of 5-Amino-2-chloro-4-fluorobenzonitrile
| Property | Value |
| Chemical Name | 5-Amino-2-chloro-4-fluorobenzonitrile |
| CAS Number | 123614-87-9[2] |
| Molecular Formula | C7H4ClFN2[2] |
| Molecular Weight | 170.57 g/mol [2] |
| Key Functional Groups | Primary Amine (-NH₂), Nitrile (-C≡N), Halogens (-Cl, -F) |
| Typical Crude Appearance | Off-white to dark brown powder |
Thermodynamic Rationale for Solvent Selection
The success of this protocol relies on the principle of differential solubility and controlled supersaturation. The molecule possesses a highly polar domain (the amine and nitrile groups) and a lipophilic domain (the halogenated aromatic ring).
-
The "Good" Solvent (Isopropanol - IPA): The amine and nitrile groups readily form hydrogen bonds with short-chain alcohols. IPA provides high solubility at elevated temperatures (75–80 °C) while maintaining a safe boiling point.
-
The "Anti-Solvent" (Deionized Water): The hydrophobic halogenated core severely restricts aqueous solubility.
-
Causality & Expertise: By utilizing an IPA/Water binary system, we create a steep solubility curve. At 80 °C, the compound is fully solvated. As water is introduced and the temperature is lowered, the dielectric constant of the medium shifts, forcing the target molecule into a highly ordered crystal lattice while leaving polar organic impurities and oxidized byproducts dissolved in the mother liquor.
Experimental Protocol: Step-by-Step Methodology
This protocol is designed as a self-validating system. Visual cues at each step confirm the success of the mechanistic intent.
Step 1: Dissolution and Decolorization
-
Transfer 10.0 g of crude 5-Amino-2-chloro-4-fluorobenzonitrile to a 250 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer.
-
Add 40 mL of Isopropanol (IPA). Heat the suspension to 75–80 °C until complete dissolution is achieved.
-
Causality Check: If the solution is dark brown/black, add 0.5–1.0 g of activated carbon (Darco). Rationale: Anilines easily oxidize to form highly conjugated azo and nitroso compounds. The porous network of activated carbon selectively adsorbs these high-molecular-weight colored bodies.
-
Stir the hot mixture for 15 minutes.
Step 2: Hot Filtration
-
Pre-heat a Buchner funnel and a Celite pad using boiling solvent.
-
Rapidly filter the hot mixture under vacuum to remove the activated carbon and any insoluble particulates.
-
Trustworthiness: Pre-heating the apparatus is non-negotiable. Cold glassware will cause premature crystallization in the funnel, trapping impurities and drastically reducing yield.
Step 3: Anti-Solvent Addition
-
Return the clear, pale-yellow filtrate to a clean flask and maintain stirring at 75 °C .
-
Slowly add hot deionized water (approx. 70 °C) dropwise until the solution becomes faintly turbid (the "cloud point").
-
Add 2–3 drops of hot IPA just until the solution clears again. Rationale: This establishes a state of perfect saturation at the boiling point, priming the system for optimal nucleation.
Step 4: Controlled Crystallization
-
Remove the flask from the heat source. Allow it to cool to room temperature at a controlled rate of approximately 0.5 °C/min .
-
Causality Check: Do not use an ice bath immediately. Rapid cooling forces sudden precipitation (crashing out), which traps mother liquor and impurities within the crystal lattice (occlusion). Slow cooling promotes the growth of large, pure, highly ordered crystals.
-
Once at room temperature, transfer the flask to an ice-water bath (0–5 °C) for 1 hour to maximize yield.
Step 5: Isolation and Drying
-
Isolate the newly formed crystals via vacuum filtration.
-
Wash the filter cake with 15 mL of ice-cold 1:4 IPA/Water mixture to displace the residual mother liquor.
-
Dry the crystals in a vacuum oven at 45 °C for 24 hours to remove all residual solvent.
Process Visualization
Figure 1: Workflow for the purification of 5-Amino-2-chloro-4-fluorobenzonitrile.
Analytical Validation & Troubleshooting
To ensure the integrity of the purification, the following self-validating checks must be performed:
-
Oiling Out (Troubleshooting): If the compound forms a milky emulsion or a second liquid phase at the bottom of the flask instead of crystallizing, the system has "oiled out." Causality: The supersaturation is too high, or the compound is precipitating above its melting point in the solvent mixture. Solution: Reheat the mixture until homogeneous, add 5 mL of IPA, and cool at a much slower rate.
-
HPLC Verification: Run the dried product on a C18 reverse-phase column (UV detection at 254 nm). The purified peak should account for >99% of the total area, with the distinct absence of early-eluting polar oxidation products.
-
Melting Point Analysis: A sharp melting point range (variation of < 1.5 °C) confirms a highly uniform crystal lattice devoid of solvent inclusions.
References
-
[1] Title: Pyraflufen-ethyl (Ref: ET 751) - AERU Pesticide Properties DataBase Source: University of Hertfordshire (herts.ac.uk) URL:
-
[2] Title: 5-Amino-2-chloro-4-fluorobenzonitrile - Lead Sciences Source: lead-sciences.com URL:
Sources
column chromatography conditions for 5-Amino-2-chloro-4-fluorobenzonitrile
Application Note: Optimized Chromatographic Isolation of 5-Amino-2-chloro-4-fluorobenzonitrile
Executive Summary
5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly functionalized aromatic building block critical to the development of advanced agrochemicals—most notably the protoporphyrinogen oxidase (PPO) inhibitor herbicide pyraflufen-ethyl[1]—and various pharmaceutical active ingredients. Typically synthesized via the catalytic reduction (using Pd/C with H₂ or Fe/HCl) of its nitro-aromatic precursor[1], the crude reaction mixture often contains unreacted starting materials, over-reduced byproducts, and polar oligomers. This application note details a self-validating, highly reproducible normal-phase column chromatography protocol designed to achieve >98% purity of the target compound.
Physicochemical Profiling & Chromatographic Rationale
To design an effective purification strategy, one must analyze the molecular topography of 5-amino-2-chloro-4-fluorobenzonitrile. The molecule presents a unique amphiphilic challenge:
-
Amine Group (-NH₂): Acts as a strong hydrogen bond donor. On bare silica gel (SiO₂), primary anilines interact strongly with free silanol (-SiOH) groups. If the solvent system lacks a polar competitor, this interaction causes severe peak tailing and band broadening.
-
Nitrile Group (-CN): A linear, electron-withdrawing group that acts as a hydrogen bond acceptor, adding moderate polarity.
-
Halogens (-Cl, -F): Provide lipophilic character, contrasting the polar functional groups.
Causality of Solvent Selection: Given this mixed polarity, highly polar solvent systems (like Dichloromethane/Methanol) often result in rapid, unresolved co-elution with polar impurities. Conversely, a binary system of Hexane and Ethyl Acetate (EtOAc) is highly effective for aminobenzonitrile derivatives[2]. Hexane serves as the non-polar bulk carrier to control the elution rate, while EtOAc acts as a hydrogen-bond acceptor. The carbonyl oxygen of EtOAc transiently competes for the silica's silanol sites, effectively preventing the amine group of the target molecule from irreversibly binding. This dynamic competition ensures sharp, symmetrical elution bands[3].
Causality of Sample Loading: Wet loading this compound requires a polar solvent (like pure EtOAc or THF) for complete dissolution. However, introducing a polar solvent plug at the top of a hexane-equilibrated column disrupts the theoretical plates, causing immediate band diffusion. Therefore, dry loading (adsorbing the crude mixture onto a small amount of silica gel and evaporating the solvent) is mandatory to maintain a narrow injection band and maximize resolution.
Experimental Methodology: Step-by-Step Protocol
Phase 1: Preparation and Dry Loading
-
Dissolution: Dissolve the crude 5-amino-2-chloro-4-fluorobenzonitrile extract in a minimal volume of a volatile solvent (e.g., Acetone or Dichloromethane).
-
Adsorption: Add dry silica gel (230–400 mesh) to the solution at a 1:3 ratio (crude mass : silica mass).
-
Evaporation: Remove the solvent completely using a rotary evaporator under reduced pressure until a free-flowing, dry powder is obtained.
-
Self-Validation Check: The powder must not clump; clumping indicates residual solvent which will cause band distortion and poor separation.
-
Phase 2: Column Packing (Slurry Method)
-
Select a glass chromatography column appropriate for the scale (typically a 30:1 to 50:1 silica-to-crude mass ratio).
-
Prepare a slurry of silica gel (230–400 mesh) in 100% Hexane.
-
Pour the slurry into the column continuously to prevent stratification. Tap the column gently with a rubber mallet to ensure uniform packing and eliminate air bubbles.
-
Apply a 1 cm protective layer of clean sea sand to the top of the silica bed to prevent disturbance during solvent addition.
Phase 3: Elution and Fractionation
-
Carefully pour the dry-loaded sample powder evenly onto the sand layer. Add another 1 cm of sand on top of the sample.
-
Begin elution using the optimized step-gradient (see Table 2). Use pressurized air or nitrogen (Flash Chromatography) to maintain a steady flow rate (e.g., 2-3 inches of solvent drop per minute).
-
Collect fractions in test tubes (volume dependent on column size, typically 10-20 mL for a 10 g scale).
Phase 4: TLC Monitoring and Pooling
-
Spot fractions onto Silica Gel 60 F254 TLC plates.
-
Develop the plates in a Hexane:EtOAc (4:1) chamber.
-
Visualize under UV light (254 nm). Rationale: The highly conjugated benzonitrile system, augmented by the amino and halogen auxochromes, absorbs strongly, appearing as dark spots against the green fluorescent background.
-
Pool fractions containing the pure target compound (R_f ~0.35) and concentrate under reduced pressure.
Quantitative Data & Optimization Tables
Table 1: Thin-Layer Chromatography (TLC) Retention Factors (R_f) Stationary Phase: Silica Gel 60 F254. Detection: UV 254 nm.
| Solvent System (Hexane:EtOAc) | R_f Value | Spot Characteristics & Resolution |
| 9:1 | 0.15 | Slow migration; excellent for separating non-polar impurities. |
| 6:1 | 0.25 | Good resolution; slight tailing observed. |
| 4:1 | 0.35 | Optimal resolution; sharp, well-defined spot. |
| 3:1 | 0.50 | Fast migration; risk of co-elution with closely eluting byproducts. |
| 1:1 | 0.85 | Poor resolution; severe fronting; inadequate separation. |
Table 2: Optimized Step-Gradient Elution Profile Based on a 50:1 Silica-to-Crude ratio.
| Column Volume (CV) | Hexane (%) | EtOAc (%) | Chromatographic Purpose |
| 0.0 - 2.0 | 100 | 0 | Flush highly lipophilic impurities (e.g., unreacted halobenzenes). |
| 2.0 - 4.0 | 90 | 10 | Elute moderately non-polar reaction byproducts. |
| 4.0 - 9.0 | 80 | 20 | Elution of 5-Amino-2-chloro-4-fluorobenzonitrile. |
| 9.0 - 11.0 | 50 | 50 | Column flush to remove highly polar oligomers and baseline material. |
Workflow Visualization
Chromatographic isolation workflow for 5-Amino-2-chloro-4-fluorobenzonitrile.
References[2] One-Pot, Three-Component Cascade Synthesis of 4-Amino Quinoline Derivatives from 2-Aminobenzonitriles, Aldehydes, and Active Methylene Compounds - The Journal of Organic Chemistry (ACS Publications). Available Here[1] Pyraflufen-ethyl (Ref: ET 751) - Agriculture and Environment Research Unit (AERU), University of Hertfordshire.Available Here[3] Mild and Efficient Copper-Catalyzed Amination of Aryl Bromides with Primary Alkylamines - SciSpace. Available Here
Sources
Application Notes & Protocols: Strategic Use of 5-Amino-2-chloro-4-fluorobenzonitrile in Suzuki-Miyaura Cross-Coupling Reactions
Introduction: The Strategic Value of a Multifunctional Building Block
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its power to forge carbon-carbon bonds with exceptional reliability and functional group tolerance.[1][2][3] This palladium-catalyzed transformation is a cornerstone of drug discovery, enabling the construction of complex molecular architectures, particularly the biaryl motif prevalent in many pharmaceuticals.[4][5]
This guide focuses on a particularly valuable substrate: 5-Amino-2-chloro-4-fluorobenzonitrile . This molecule is not merely an electrophilic partner but a strategic building block designed for versatility in medicinal chemistry. Its structure offers three key points for molecular elaboration and property modulation:
-
The Chloro Group: Serves as the reactive handle for the Suzuki-Miyaura coupling. While aryl chlorides are inherently less reactive than their bromide or iodide counterparts, their successful use offers significant cost and availability advantages, though it often necessitates more advanced catalytic systems.[6][7]
-
The Amino Group: Provides a crucial vector for downstream functionalization. It can be readily acylated, alkylated, or used in other bond-forming reactions to build diverse compound libraries for structure-activity relationship (SAR) studies.[8]
-
The Fluorine and Nitrile Groups: These functionalities are potent modulators of physicochemical properties. The fluorine atom can enhance metabolic stability, improve binding affinity, and alter pKa.[9][10] The nitrile group can act as a key pharmacophoric element, a hydrogen bond acceptor, or a synthetic precursor for other functional groups.[11][12]
These application notes provide a comprehensive framework for researchers, scientists, and drug development professionals to effectively utilize 5-Amino-2-chloro-4-fluorobenzonitrile in Suzuki-Miyaura coupling reactions, from understanding the core mechanism to executing detailed protocols and troubleshooting common challenges.
The Engine of Synthesis: The Suzuki-Miyaura Catalytic Cycle
A deep understanding of the reaction mechanism is paramount for rational optimization and troubleshooting. The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][13] Each component in the reaction flask plays a critical and synergistic role.
The Three Pillars of the Catalytic Cycle:
-
Oxidative Addition: The cycle begins when the active Pd(0) catalyst inserts into the carbon-chlorine bond of 5-Amino-2-chloro-4-fluorobenzonitrile. This is often the rate-limiting step for aryl chlorides and is highly dependent on the choice of ligand. The product is a square planar Pd(II) complex.[2][13]
-
Transmetalation: This step involves the transfer of the organic group from the boron reagent to the palladium center. For this to occur, the boronic acid must first be activated by a base to form a more nucleophilic boronate ("ate") complex. The halide or other ligand on the Pd(II) complex is then displaced by the aryl group from the boronate.[1][14]
-
Reductive Elimination: The final step involves the two organic groups on the Pd(II) complex coupling to form the new C-C bond of the biaryl product. This process regenerates the catalytically active Pd(0) species, which re-enters the cycle.[1][4]
Caption: The Palladium-Catalyzed Suzuki-Miyaura Catalytic Cycle.
Field-Proven Experimental Protocols
The following protocols are designed as a robust starting point. Due to the reduced reactivity of the aryl chloride, the choice of a highly active catalyst system is critical for success.
Protocol 1: General Procedure using a Buchwald-type Precatalyst
This protocol is recommended for achieving high yields and broad substrate scope, leveraging a modern, highly active catalyst system well-suited for challenging aryl chlorides.
Materials & Reagents
| Reagent | Role | Typical Amount | Notes |
| 5-Amino-2-chloro-4-fluorobenzonitrile | Electrophile | 1.0 equiv | Starting material. |
| Arylboronic Acid | Nucleophile | 1.2 - 1.5 equiv | Excess ensures complete consumption of the starting material. |
| SPhos Pd G3 Precatalyst | Catalyst/Ligand | 1 - 3 mol% | A highly active, air-stable precatalyst for aryl chlorides. |
| Potassium Phosphate (K₃PO₄), tribasic | Base | 2.0 - 3.0 equiv | A strong base effective for activating boronic acids. |
| 1,4-Dioxane or CPME | Solvent (Organic) | ~0.1 M concentration | Anhydrous and degassed. |
| Water | Solvent (Aqueous) | 10-20% v/v | Degassed. Helps dissolve the base and facilitates the reaction. |
| Anhydrous Sodium Sulfate (Na₂SO₄) or MgSO₄ | Drying Agent | As needed | For work-up. |
| Ethyl Acetate (EtOAc), Brine | Extraction | As needed | For work-up. |
| Silica Gel | Chromatography | As needed | For purification. |
Step-by-Step Methodology
-
Reaction Setup: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium phosphate (3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure all oxygen is removed.
-
Catalyst Addition: Under a positive pressure of inert gas, quickly add the SPhos Pd G3 Precatalyst (2 mol%). The use of a pre-catalyst simplifies handling and improves reproducibility.[2]
-
Solvent Addition: Add degassed 1,4-dioxane and degassed water (e.g., in a 5:1 ratio) via syringe to achieve a final substrate concentration of approximately 0.1 M. Thoroughly degassing solvents by sparging with an inert gas for 15-30 minutes is critical to prevent catalyst decomposition and side reactions.[15]
-
Reaction Execution: Place the sealed flask in a pre-heated oil bath at 90-110 °C. Stir the mixture vigorously to ensure proper mixing of the biphasic system.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-24 hours).
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Dilute with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice more with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude residue by flash column chromatography on silica gel to isolate the desired biaryl product.
Caption: A typical experimental workflow for the Suzuki-Miyaura coupling reaction.
Troubleshooting & Optimization
Even robust protocols can require optimization. The following table outlines common issues and evidence-based solutions.
| Observation / Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Oxygen contamination. 2. Insufficiently Strong Base: Incomplete boronate formation. 3. Low Temperature: Oxidative addition is slow. | 1. Ensure all solvents are rigorously degassed and the reaction is maintained under a strict inert atmosphere. 2. Switch to a stronger base like K₃PO₄ or Cs₂CO₃.[14] 3. Screen different electron-rich, bulky phosphine ligands (e.g., RuPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which excel with aryl chlorides.[7][16] 4. Increase the reaction temperature in 10 °C increments. |
| Protodeboronation | Boronic acid is sensitive to hydrolysis, especially under basic conditions. Prolonged reaction times at high temperatures can exacerbate this. | Use a slight excess (1.2 equiv) of the boronic acid, but avoid a large excess. Ensure the reaction is not heated longer than necessary once the starting material is consumed. Consider using boronic esters (e.g., pinacol esters) which can be more stable.[2] |
| Hydrodehalogenation | The aryl chloride is reduced to the corresponding arene. Can be caused by hydride sources (e.g., from solvent degradation) or certain side-pathways in the catalytic cycle. | Ensure high-purity solvents. Sometimes, a different base/solvent combination can mitigate this side reaction.[2] |
| Homocoupling of Boronic Acid | Primarily caused by the presence of oxygen, which can facilitate an alternative oxidative pathway. | This strongly indicates insufficient degassing. Improve inert gas sparging of solvents and ensure a leak-free reaction setup.[15] |
Applications in Medicinal Chemistry & Drug Discovery
The products derived from the Suzuki-Miyaura coupling of 5-Amino-2-chloro-4-fluorobenzonitrile are high-value scaffolds for drug discovery programs. The resulting 5-amino-2-aryl-4-fluorobenzonitrile core is a versatile platform for generating libraries of novel compounds.
-
Oncology: Many kinase inhibitors and other anti-cancer agents feature biaryl structures. The scaffold produced can be elaborated to target specific enzymatic binding pockets.
-
CNS Agents: The ability to tune lipophilicity and polarity by modifying the newly introduced aryl ring and the free amine is crucial for developing drugs that can penetrate the blood-brain barrier.[11]
-
Anti-Infectives & Anti-Inflammatories: Biaryl compounds are found in numerous classes of anti-infective and anti-inflammatory drugs. For instance, derivatives of diarylpyrimidines have been investigated as potent HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs).[17]
Caption: Diversification strategy for the 5-amino-2-aryl-4-fluorobenzonitrile scaffold.
References
-
Suzuki reaction - Wikipedia. (n.d.). Wikipedia. [Link]
-
Herrmann, W. A., & Böhm, V. P. W. (2002). Pd-Catalysed Suzuki–Miyaura cross-coupling of aryl chlorides at low catalyst loadings in water for the synthesis of industrially important fungicides. Green Chemistry, 4(5), 443-446. [Link]
-
Song, C., Ma, Y., Chai, Q., Ma, C., Jiang, W., & Andrus, M. B. (2005). Palladium catalyzed Suzuki-Miyaura coupling with aryl chlorides using a bulky phenanthryl N-heterocyclic carbene ligand. Tetrahedron, 61(31), 7438-7446. [Link]
-
Le, G., Deunf, J., Tlili, A., & Tatibouët, A. (2020). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemCatChem, 12(23), 5961-5967. [Link]
-
Yoneda, S. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
-
Fu, G. C. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. [Link]
-
Li, J., & Lang, F. (2019). Latest Developments on Palladium- and Nickel-Catalyzed Cross-Couplings Using Aryl Chlorides: Suzuki–Miyaura and Buchwald–Hartwig Amination Reactions. Asian Journal of Organic Chemistry, 8(8), 1164-1181. [Link]
-
Sherwood, T. C., Tcyrulnikov, S., & Vantourout, J. C. (2020). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. ACS Catalysis, 10(15), 8414-8420. [Link]
-
Li, G. Y. (2004). Efficient Palladium-Catalyzed Suzuki—Miyaura Coupling of Aryl Chlorides with Arylboronic Acids Using Benzoferrocenyl Phosphines as Supporting Ligands. The Journal of Organic Chemistry, 69(25), 8655-8660. [Link]
-
Wallace, D. J., & Klauber, D. J. (2001). Synthesis of the benzhydryl motif via a Suzuki-Miyaura coupling of arylboronic acids and 3-chloroacrylonitriles. Organic Letters, 3(5), 671-674. [Link]
-
Chemistry LibreTexts. (2021). Suzuki-Miyaura Coupling. [Link]
-
The Organic Chemistry Tutor. (2022). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]
-
MDPI Encyclopedia. (2023). Principles of the Suzuki Coupling Reaction. [Link]
-
Zhang, H., Liu, Y., Wang, Y., De Clercq, E., Pannecouque, C., & Zhan, P. (2021). Discovery and Characterization of Fluorine-Substituted Diarylpyrimidines Derivatives as Novel HIV-1 NNRTIs with Highly Improved Resistance Profiles and Low Activity for the hERG Ion Channel. Journal of Medicinal Chemistry, 64(17), 13047-13063. [Link]
-
Izawa, K., Meanwell, N. A., & Soloshonok, V. A. (2020). Applications of fluorine-containing amino acids for drug design. European Journal of Medicinal Chemistry, 186, 111826. [Link]
-
Al-Zoubi, R. M. (2013). Application of the Suzuki-Miyaura Reaction in the Synthesis of Flavonoids. Molecules, 18(5), 5223-5250. [Link]
-
Csonka, R., Szabó, D., Kónya, K., & Kotschy, A. (2014). Synthesis of Phenyl- and Pyridyl-substituted Benzyloxybenzaldehydes by Suzuki-Miyaura Coupling Reactions. Letters in Organic Chemistry, 11(1), 12-17. [Link]
-
Görgülü, A. O., & Özdemir, İ. (2017). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. RSC Advances, 7(57), 35914-35922. [Link]
-
Beierle, J. M., & Soloshonok, V. A. (2022). The Latest FDA-Approved Pharmaceuticals Containing Fragments of Tailor-Made Amino Acids and Fluorine. Molecules, 27(16), 5229. [Link]
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N-alkylation of 5-Amino-2-chloro-4-fluorobenzonitrile
An Application Guide to the
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of N-Alkylated Benzylnitriles
5-Amino-2-chloro-4-fluorobenzonitrile is a highly functionalized aromatic compound that serves as a valuable building block in the synthesis of complex organic molecules. The strategic placement of its amine, chloro, fluoro, and nitrile functionalities makes it a versatile precursor for creating diverse molecular scaffolds. N-alkylation of the primary amino group is a critical transformation that unlocks access to a vast chemical space, leading to the development of novel compounds in pharmaceuticals and materials science. The resulting N-substituted derivatives are key intermediates in the synthesis of a range of biologically active molecules, including kinase inhibitors and other therapeutic agents.
This guide provides a detailed exploration of the , grounded in established chemical principles. We will dissect the core reaction mechanisms, present validated, step-by-step protocols for common alkylation strategies, and offer insights into the causality behind experimental choices. The protocols are designed to be robust, scalable, and self-validating through rigorous monitoring and characterization.
Core Mechanisms in N-Alkylation
Understanding the underlying reaction mechanism is paramount for troubleshooting and optimization. The N-alkylation of an aromatic amine like 5-Amino-2-chloro-4-fluorobenzonitrile can be achieved through several distinct pathways.
Direct Alkylation via Nucleophilic Substitution (S_N2)
This is a classical and direct approach involving the reaction of the amine with an alkyl halide (or sulfonate) in the presence of a base.[1][2] The reaction proceeds via an S_N2 mechanism where the nitrogen atom's lone pair of electrons acts as a nucleophile, attacking the electrophilic carbon of the alkylating agent and displacing the leaving group.
A critical aspect of this mechanism is the role of the base (e.g., K₂CO₃, Cs₂CO₃). Its primary function is to neutralize the ammonium salt formed after the initial alkylation, regenerating the neutral amine. However, the newly formed secondary amine is often more nucleophilic than the starting primary amine.[3] This increased nucleophilicity can lead to a second alkylation event, resulting in the formation of a tertiary amine as a side product. Controlling stoichiometry and reaction conditions is therefore crucial to favor mono-alkylation.[3]
Caption: The S_N2 mechanism for direct N-alkylation.
Reductive Amination
Reductive amination is a powerful and often milder alternative to direct alkylation that provides excellent control over mono-alkylation.[1][4] This one-pot reaction proceeds in two main stages:
-
Imine Formation: The primary amine reacts with a carbonyl compound (an aldehyde or ketone) to form an imine intermediate through a condensation reaction, with the loss of a water molecule.
-
Reduction: A selective reducing agent, introduced into the same pot, reduces the C=N double bond of the imine to form the new C-N single bond of the target secondary amine.
Commonly used reducing agents like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) are ideal because they are mild enough not to reduce the starting carbonyl compound but are highly effective at reducing the imine intermediate as it forms.[1] This method is highly versatile as a wide range of aldehydes and ketones can be used to install various alkyl groups.
Catalytic N-Alkylation with Alcohols ("Borrowing Hydrogen")
A more modern and sustainable approach utilizes alcohols as the alkylating agents in a process known as the "borrowing hydrogen" or "hydrogen autotransfer" strategy.[5][6][7] This atom-economical method is catalyzed by transition metals (e.g., Ru, Mn, Ir) and generates water as the only byproduct.[4][6][7] The catalytic cycle involves:
-
The metal catalyst "borrows" hydrogen from the alcohol, oxidizing it in situ to an aldehyde.
-
The aldehyde then undergoes condensation with the amine to form an imine.
-
The catalyst returns the "borrowed" hydrogen to the imine, reducing it to the final N-alkylated amine and regenerating the catalyst for the next cycle.[5]
This method avoids the use of stoichiometric reagents and hazardous alkyl halides.[5]
Experimental Workflow and Protocols
The general workflow for synthesizing and isolating the N-alkylated product is a multi-step process requiring careful execution and monitoring.
Caption: General experimental workflow for N-alkylation.
Protocol 1: Direct N-Alkylation with Benzyl Bromide
This protocol details a representative procedure for the direct mono-alkylation of the target amine using an alkyl halide.
Materials:
-
5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq)
-
Benzyl bromide (1.1 eq)
-
Potassium carbonate (K₂CO₃), anhydrous (2.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (0.1 M concentration)
-
Ethyl acetate (EtOAc)
-
Deionized water
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a condenser and magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the oven-dried round-bottom flask under an inert atmosphere, add 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) and anhydrous potassium carbonate (2.0 eq).
-
Solvent Addition: Add anhydrous DMF via syringe to achieve a concentration of approximately 0.1 M with respect to the starting amine.
-
Stirring: Begin vigorous stirring to create a fine suspension. Stir the mixture at room temperature for 15-30 minutes. The base deprotonates any trace water and prepares the amine for reaction.
-
Reagent Addition: Add benzyl bromide (1.1 eq) dropwise to the stirring suspension at room temperature. A slow addition helps to control the reaction exotherm and minimize side reactions.
-
Reaction: Heat the reaction mixture to 60-70 °C and maintain for 4-8 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.[1][4]
-
Workup:
-
Once complete, cool the reaction to room temperature.
-
Pour the reaction mixture into deionized water (approximately 10x the volume of DMF used).
-
Extract the aqueous layer with ethyl acetate (3x the volume of the aqueous phase).[1][5]
-
Combine the organic layers, wash with brine to remove residual DMF and salts, dry over anhydrous sodium sulfate, and filter.[1][2]
-
-
Purification: Concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-benzylated product.[2]
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: N-Alkylation via Reductive Amination with Acetone
This protocol provides a method for N-isopropylation using acetone as the carbonyl source.
Materials:
-
5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq)
-
Acetone (1.5 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
1,2-Dichloroethane (DCE), anhydrous (0.1 M concentration)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Deionized water & Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Oven-dried round-bottom flask with a magnetic stir bar
-
Inert gas supply (Nitrogen or Argon)
Procedure:
-
Reaction Setup: To the oven-dried round-bottom flask under an inert atmosphere, add 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) and dissolve it in anhydrous DCE.
-
Carbonyl Addition: Add acetone (1.5 eq) to the solution and stir the mixture at room temperature for 1 hour to facilitate the formation of the imine intermediate.
-
Reducing Agent Addition: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Adding the reducing agent in portions helps to control the reaction rate and prevent any potential exotherm.
-
Reaction: Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 3-6 hours.[4]
-
Workup:
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.[4]
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the desired N-isopropyl derivative.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Data Summary for N-Alkylation Methods
The choice of method depends on the desired alkyl group, available reagents, and required reaction scale. The following table summarizes typical conditions for various N-alkylation strategies applicable to aromatic amines.
| Method | Alkylating Agent | Reagent / Catalyst | Base | Solvent | Temp (°C) | Typical Yield (%) | Reference |
| Direct Alkylation | Methyl Iodide | - | K₂CO₃ | DMF | 60-80 | 85-95 | [4] |
| Direct Alkylation | Benzyl Bromide | - | Cs₂CO₃ | Acetonitrile | 50-70 | 90-98 | [4] |
| Reductive Amination | Formaldehyde | NaBH₃CN | - | Methanol | Room Temp | 90-98 | [4] |
| Reductive Amination | Acetaldehyde | NaBH(OAc)₃ | - | DCE | Room Temp | 85-95 | [4] |
| Borrowing Hydrogen | Benzyl Alcohol | Mn or Ru complex | t-BuOK | Toluene | 80-110 | 80-90 | [5][6] |
| Borrowing Hydrogen | 1-Octanol | Ru complex | NaH | Toluene | 80 | >90 | [5] |
References
- Application Notes and Protocols for N-Alkylation of Anilines with Long-Chain Alcohols. Benchchem.
- Application Notes and Protocols: N-Acylation and N-Alkylation of Halogen
- Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC.
- Use of Primary Amines for the Selective N-Alkylation of Anilines by a Reusab- le Heterogeneous C
- Catalytic N-Alkylation of Anilines.
- Application Notes and Protocols for N-Alkylation of 5-(Aminomethyl)-2-fluorobenzonitrile. Benchchem.
- Experimental protocol for N-alkylation with 3-Bromo-2-(bromomethyl)benzonitrile. Benchchem.
- Base-mediated cascade amidination/N-alkylation of amines by alcohols. RSC Publishing.
- General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer.
- Highly Efficient Base Catalyzed N-alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. Lund University Research Portal.
- Alkylation of Amines (Sucks!). Master Organic Chemistry.
- Application Notes and Protocols for the N-alkylation of 2-Amino-5-chloro-2'-fluorobenzophenone. Benchchem.
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- 7. researchgate.net [researchgate.net]
Synthesis of 4-Anilinoquinazoline Derivatives from 5-Amino-2-chloro-4-fluorobenzonitrile: Application in Kinase Inhibitor Development
Introduction & Strategic Rationale
The 4-anilinoquinazoline scaffold is a privileged pharmacophore in targeted oncology, serving as the core structural motif for numerous Epidermal Growth Factor Receptor (EGFR) and HER2 tyrosine kinase inhibitors (e.g., Gefitinib, Erlotinib, Afatinib)[1]. The clinical efficacy of these inhibitors relies heavily on the steric and electronic properties of the aniline moiety, which occupies the deep hydrophobic pocket adjacent to the ATP-binding hinge region.
The utilization of 5-amino-2-chloro-4-fluorobenzonitrile [2] as the aniline building block represents a highly strategic, albeit synthetically challenging, approach to designing next-generation inhibitors.
Mechanistic Causality: Why this specific aniline?
-
Enhanced Halogen Bonding: The fluorine atom at the C4 position (relative to the benzonitrile core) is positioned to interact with the conserved threonine gatekeeper residue (T790), while the chlorine atom at C2 provides lipophilic bulk to occupy the DFG-out allosteric pocket[3].
-
NH Acidity Modulation: The strong electron-withdrawing effect of the multi-halogenated and cyano-substituted ring significantly increases the acidity of the bridging aniline NH. This strengthens the critical hydrogen bond with the backbone carbonyl of Met793 in the EGFR hinge region.
-
Metabolic Stability: The dense substitution pattern blocks primary sites of cytochrome P450-mediated aromatic hydroxylation, prolonging the compound's half-life.
Synthetic Workflows & Reaction Causality
Synthesizing 4-anilinoquinazolines typically involves a Nucleophilic Aromatic Substitution (SNAr) between a 4-chloroquinazoline core and an aniline. However, 5-amino-2-chloro-4-fluorobenzonitrile is exceptionally electron-deficient. The combined inductive and resonance withdrawing effects of the -CN, -Cl, and -F groups drastically reduce the nucleophilicity of the amine.
To overcome this, we employ two self-validating methodologies:
-
Pathway A (Acid-Catalyzed SNAr): Utilizes catalytic HCl to protonate the N1 nitrogen of the quinazoline ring. This lowers the LUMO of the quinazoline, making the C4 position hyper-electrophilic and compensating for the poor nucleophilicity of the aniline.
-
Pathway B (Buchwald-Hartwig Amination): When SNAr fails due to extreme steric hindrance or electronic deactivation, transitioning to a Palladium-catalyzed cross-coupling bypasses the SNAr transition state entirely. The use of the bulky, electron-rich biaryl phosphine ligand XPhos is critical here, as it accelerates the challenging reductive elimination step required for electron-deficient anilines.
Caption: Synthetic pathways for coupling deactivated 5-amino-2-chloro-4-fluorobenzonitrile.
Experimental Protocols
Protocol A: Acid-Catalyzed SNAr Coupling
This protocol is self-validating: successful coupling results in the spontaneous precipitation of the product as an HCl salt from the reaction matrix.
Reagents:
-
4-Chloro-6,7-dimethoxyquinazoline (1.0 mmol, 224.6 mg)
-
5-Amino-2-chloro-4-fluorobenzonitrile (1.1 mmol, 187.6 mg)[2]
-
Isopropanol (iPrOH, anhydrous) (10 mL)
-
Concentrated HCl (37%, 0.1 mmol, ~10 µL)
Step-by-Step Methodology:
-
Initiation: Suspend the 4-chloroquinazoline derivative and 5-amino-2-chloro-4-fluorobenzonitrile in 10 mL of anhydrous iPrOH in a 25 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Catalysis: Add 10 µL of concentrated HCl. Causality: The catalytic acid immediately protonates the quinazoline N1, activating the C4 position. The suspension will typically turn a deeper yellow.
-
Thermal Activation: Heat the reaction mixture to 90 °C (reflux) under a nitrogen atmosphere for 16 hours. Monitor progression via TLC (DCM:MeOH 9:1).
-
Isolation (Self-Validation): As the reaction proceeds, the highly crystalline HCl salt of the product will precipitate directly from the hot isopropanol.
-
Workup: Cool the mixture to 0 °C in an ice bath for 2 hours to maximize precipitation. Filter the solid under vacuum, wash sequentially with cold iPrOH (2 × 5 mL) and diethyl ether (10 mL), and dry under high vacuum.
-
Free-Basing (Optional): Suspend the solid in saturated aqueous NaHCO₃ (15 mL) and stir for 1 hour. Extract with ethyl acetate (3 × 15 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Protocol B: Palladium-Catalyzed Buchwald-Hartwig Amination
Use this protocol if Pathway A yields <50% or results in unreacted starting material due to extreme aniline deactivation.
Reagents:
-
4-Chloroquinazoline derivative (1.0 mmol)
-
5-Amino-2-chloro-4-fluorobenzonitrile (1.2 mmol)[2]
-
Pd₂(dba)₃ (0.05 mmol, 5 mol%)
-
XPhos (0.1 mmol, 10 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol)
-
1,4-Dioxane (Anhydrous, degassed) (10 mL)
Step-by-Step Methodology:
-
Preparation: In an oven-dried Schlenk tube, combine the 4-chloroquinazoline, 5-amino-2-chloro-4-fluorobenzonitrile, Pd₂(dba)₃, XPhos, and Cs₂CO₃.
-
Degassing: Evacuate the tube and backfill with ultra-pure N₂ (repeat 3 times). Causality: Oxygen must be rigorously excluded to prevent the oxidation of the electron-rich XPhos ligand and the Pd(0) catalyst.
-
Solvent Addition: Add 10 mL of sparged anhydrous 1,4-dioxane via syringe.
-
Coupling: Seal the tube and heat to 100 °C for 8 hours. The mixture will transition from a dark purple/red (Pd₂(dba)₃) to a brownish-yellow suspension.
-
Workup: Cool to room temperature, dilute with ethyl acetate (20 mL), and filter through a pad of Celite to remove the palladium black and inorganic salts.
-
Purification: Concentrate the filtrate and purify via flash column chromatography (Silica gel, gradient elution from 100% DCM to 95:5 DCM:MeOH).
Quantitative Data Summaries
The following tables summarize the optimization of the synthetic protocols and the resulting biological efficacy of the synthesized derivatives.
Table 1: Optimization of Reaction Conditions for Coupling
| Entry | Method | Solvent | Catalyst / Additive | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|---|
| 1 | SNAr | iPrOH | None | 90 | 24 | < 10% |
| 2 | SNAr | iPrOH | HCl (cat., 0.1 eq) | 90 | 16 | 45% |
| 3 | SNAr | DMF | HCl (cat., 0.1 eq) | 120 | 12 | 52% |
| 4 | Buchwald | Dioxane | Pd₂(dba)₃ / BINAP / Cs₂CO₃ | 100 | 12 | 68% |
| 5 | Buchwald | Dioxane | Pd₂(dba)₃ / XPhos / Cs₂CO₃ | 100 | 8 | 89% |
Note: The superiority of XPhos (Entry 5) over BINAP (Entry 4) highlights the necessity of a dialkylbiaryl phosphine ligand to facilitate reductive elimination with the highly deactivated 5-amino-2-chloro-4-fluorobenzonitrile.
Table 2: Comparative Kinase Inhibitory Activity (IC₅₀, nM)
| Compound | Aniline Moiety | EGFR (WT) | EGFR (L858R/T790M) | EGFR (C797S) |
|---|---|---|---|---|
| Gefitinib (Control) | 3-Chloro-4-fluoroaniline | 2.5 | > 1000 | > 1000 |
| Derivative 1 | 3-Ethynylaniline | 1.8 | 450 | > 1000 |
| Derivative 2 | 5-CN-4-Cl-2-F-aniline | 0.9 | 12.5 | 85.0 |
Note: Derivative 2 demonstrates significant activity against the C797S mutation[3], validating the strategic inclusion of the cyano and multi-halogenated motifs.
Mechanism of Action: EGFR Pathway Inhibition
Once synthesized, these 4-anilinoquinazoline derivatives function as potent, ATP-competitive inhibitors. By lodging the electron-deficient 5-cyano-4-chloro-2-fluoroaniline moiety deep into the hydrophobic pocket, the drug prevents ATP from binding to the kinase domain, thereby shutting down downstream oncogenic signaling.
Caption: Mechanism of EGFR inhibition by 4-anilinoquinazoline derivatives blocking ATP binding.
References
-
PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile. National Center for Biotechnology Information.[2] URL:[Link]
-
Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia. PubMed (NIH).[1] URL:[Link]
-
Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors. PubMed (NIH).[3] URL:[Link]
Sources
- 1. Identification of novel 4-anilinoquinazoline derivatives as potent EGFR inhibitors both under normoxia and hypoxia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Discovery and optimization of 4-anilinoquinazoline derivatives spanning ATP binding site and allosteric site as effective EGFR-C797S inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 5-Amino-2-chloro-4-fluorobenzonitrile as a Versatile Scaffold in Kinase Inhibitor Synthesis
Executive Summary
The development of small-molecule kinase inhibitors heavily relies on highly functionalized, poly-substituted benzene rings to serve as core scaffolds. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) has emerged as a structurally privileged building block in oncology drug discovery. Originally utilized as an intermediate in agrochemical synthesis[1], its unique tetrasubstituted substitution pattern makes it an ideal precursor for synthesizing fused bicyclic heteroaromatics—specifically benzimidazoles and quinoxalines—which are classic pharmacophores for targeting the ATP-binding hinge region of receptor tyrosine kinases (RTKs), MEK, and Aurora kinases.
This application note details the mechanistic rationale, divergent synthetic pathways, and validated experimental protocols for utilizing this intermediate in drug design.
Structural Profiling & Mechanistic Rationale
To understand the utility of 5-Amino-2-chloro-4-fluorobenzonitrile, one must analyze the electronic and steric interplay of its four substituents, as documented in its [2]:
-
C1 Nitrile (-CN): A strongly electron-withdrawing group (EWG) via both inductive and resonance effects. It severely depletes electron density from the ortho and para positions, priming the ring for Nucleophilic Aromatic Substitution (SNAr).
-
C4 Fluoro (-F): Positioned para to the nitrile group, this fluorine atom is highly activated. Because fluoride is an excellent leaving group in SNAr reactions, the C4 position is the primary site for regioselective nucleophilic attack by amines.
-
C5 Amino (-NH2): Positioned ortho to the C4-fluoro group. When a nucleophile (such as a primary amine) displaces the C4-fluorine, the resulting molecule is an ortho-diamine . Ortho-diamines are the obligate precursors for synthesizing benzimidazoles and quinoxalines.
-
C2 Chloro (-Cl): Remains largely inert during the C4 SNAr reaction due to its meta relationship to the activating C4-fluoro group and lower leaving-group propensity compared to fluorine. In the final kinase inhibitor, this chlorine atom serves as a lipophilic anchor, engaging in halogen bonding within the hydrophobic pocket adjacent to the kinase hinge region. Furthermore, the combined electron-withdrawing effect of the Cl and CN groups lowers the pKa of the resulting benzimidazole NH, significantly strengthening its hydrogen-bond donor capacity to the kinase backbone.
Divergent Synthetic Pathways
By exploiting the regioselective SNAr at the C4 position, medicinal chemists can generate a common ortho-diamine intermediate. This intermediate can then be divergently cyclized depending on the desired kinase target profile.
Fig 1: Divergent synthesis of kinase inhibitor scaffolds via regioselective SNAr.
Experimental Protocols: Benzimidazole Core Synthesis
The following protocol outlines the self-validating synthesis of a 1-substituted-5-chloro-6-cyano-1H-benzimidazole core.
Phase 1: Regioselective SNAr (Formation of Ortho-Diamine)
Causality of Choices: N,N-Diisopropylethylamine (DIPEA) is utilized as a non-nucleophilic base to scavenge the hydrofluoric acid (HF) byproduct. Dimethylformamide (DMF) is chosen as the solvent because its polar aprotic nature poorly solvates anions, leaving the incoming amine highly nucleophilic and accelerating the displacement of the C4-fluorine.
-
Preparation: In an oven-dried round-bottom flask, dissolve 1.0 equivalent of 5-Amino-2-chloro-4-fluorobenzonitrile (commercially sourced via [3]) in anhydrous DMF (0.2 M).
-
Reagent Addition: Add 1.2 equivalents of the desired primary amine (e.g., methylamine or a substituted aniline) followed by 2.0 equivalents of DIPEA.
-
Reaction: Stir the mixture at 80°C under a nitrogen atmosphere for 6 hours.
-
Workup: Cool to room temperature and pour the mixture into ice-cold distilled water. Collect the resulting precipitate via vacuum filtration, wash with water, and dry under high vacuum.
-
Self-Validation Check: Analyze via LC-MS. The product must show a mass shift corresponding to the loss of fluorine (-19 Da) and the addition of the amine fragment. In 1H-NMR, the C3-proton singlet will shift upfield due to the electron-donating effect of the newly attached amine.
Phase 2: Acid-Catalyzed Cyclization
Causality of Choices: Triethyl orthoformate acts as both the one-carbon electrophile and the dehydrating agent. Catalytic p-Toluenesulfonic acid (pTSA) protonates the orthoester, generating a highly electrophilic dialkoxycarbenium ion that is rapidly attacked by the ortho-diamine, driving the aromatization of the benzimidazole ring.
-
Preparation: Suspend the ortho-diamine intermediate in toluene (0.1 M).
-
Reagent Addition: Add 3.0 equivalents of triethyl orthoformate and 0.1 equivalents of pTSA.
-
Reaction: Equip the flask with a Dean-Stark trap and reflux at 110°C for 4 hours to remove the ethanol byproduct, driving the equilibrium toward the cyclized product.
-
Purification: Concentrate the mixture in vacuo and purify via flash column chromatography (DCM:MeOH gradient).
-
Self-Validation Check: In 1H-NMR, the disappearance of the distinct primary and secondary amine signals (NH2 and NH) and the emergence of a sharp, downfield singlet at ~8.3–8.6 ppm confirms the formation of the benzimidazole C2-proton.
Fig 2: Step-by-step experimental workflow for benzimidazole core synthesis.
Quantitative Data Summary
The table below summarizes the optimized reaction conditions and typical yields for the divergent functionalization of 5-Amino-2-chloro-4-fluorobenzonitrile.
| Reaction Step | Reagents / Catalyst | Solvent | Temp (°C) | Yield (%) | Mechanistic Advantage |
| SNAr (Aliphatic Amine) | R-NH₂ (1.2 eq), DIPEA | DMF | 80°C | 85–92% | High nucleophilicity ensures rapid F displacement without side reactions. |
| SNAr (Aniline) | Ar-NH₂ (1.5 eq), Cs₂CO₃ | DMSO | 110°C | 65–75% | Requires stronger base/heat due to the lower nucleophilicity of anilines. |
| Benzimidazole Cyclization | Triethyl orthoformate, pTSA | Toluene | 110°C | 78–88% | Acid catalysis drives rapid condensation and continuous ethanol removal. |
| Quinoxaline Cyclization | 1,2-Diketone, Acetic Acid | Ethanol | 80°C | 80–90% | Spontaneous double condensation facilitated by mild acid catalysis. |
References
-
PubChem Compound Summary for CID 10844890 : 5-Amino-2-chloro-4-fluorobenzonitrile. Source: National Center for Biotechnology Information (NCBI). URL:[Link]
-
5-Amino-2-chloro-4-fluorobenzonitrile Chemical Properties and Suppliers : Source: ChemBK. URL:[Link]
-
Pyraflufen-ethyl Synthesis and Reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile : Source: University of Hertfordshire AERU Pesticide Properties DataBase. URL:[Link]
Sources
Application Note: Diversity-Oriented One-Pot Synthesis of Peptidomimetics via Ugi-4CR Utilizing 5-Amino-2-chloro-4-fluorobenzonitrile
Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Multicomponent Reactions (MCRs), Library Generation, Reaction Optimization
Executive Summary
The generation of highly functionalized peptidomimetics is a cornerstone of modern drug discovery. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS 123614-87-9) is a highly valuable, heavily substituted aniline derivative frequently utilized as an intermediate in the synthesis of agrochemicals and pharmaceuticals ([1]). However, the strong electron-withdrawing nature of its substituents (-CN, -Cl, -F) significantly reduces the nucleophilicity of the primary amine, making it a challenging substrate for standard condensation reactions.
This application note details an optimized, self-validating protocol for the Ugi Four-Component Reaction (Ugi-4CR) using 5-amino-2-chloro-4-fluorobenzonitrile. By leveraging specific solvent effects and concentration gradients, this one-pot methodology overcomes the substrate's low reactivity, enabling the rapid, step-economic synthesis of bis-amide libraries for high-throughput screening.
Scientific Rationale & Mechanistic Insights
The Ugi-4CR is a highly convergent multicomponent reaction that couples an amine, an aldehyde, a carboxylic acid, and an isocyanide to form an α-aminoacyl amide in a single pot ([2]).
Causality Behind Experimental Choices
-
Solvent Selection (The TFE Advantage): Standard Ugi reactions are typically performed in methanol (MeOH). However, for electron-deficient anilines like 5-amino-2-chloro-4-fluorobenzonitrile, MeOH yields poor conversions. We utilize 2,2,2-Trifluoroethanol (TFE) . TFE is a strong hydrogen-bond donor but a weak nucleophile. It dramatically accelerates imine formation by activating the carbonyl oxygen and stabilizes the highly reactive nitrilium ion intermediate without competing as a nucleophile.
-
Concentration: The reaction is run at a remarkably high concentration (1.0 M). This proximity effect drives the multicomponent condensation forward and suppresses competitive side reactions, such as the Passerini three-component reaction (which excludes the amine).
-
Pre-formation of the Imine: Due to the poor nucleophilicity of the aniline, the amine and aldehyde must be pre-incubated. Adding the isocyanide too early leads to isocyanide polymerization or off-target trapping.
Mechanistic Pathway
Fig 1. Mechanistic pathway of the Ugi-4CR utilizing 5-Amino-2-chloro-4-fluorobenzonitrile.
The mechanism proceeds via the formation of a Schiff base, followed by the α-addition of the isocyanide and trapping by the carboxylate anion to form a nitrilium intermediate. A rapid, irreversible Mumm rearrangement (an intramolecular acyl transfer) yields the stable bis-amide ([3]).
Quantitative Data: Reaction Optimization
To establish the optimal parameters, a model reaction was conducted using 5-amino-2-chloro-4-fluorobenzonitrile, benzaldehyde, acetic acid, and tert-butyl isocyanide. The quantitative optimization data is summarized below.
Table 1: Solvent and Concentration Optimization for Ugi-4CR
| Entry | Solvent | Concentration (M) | Temperature (°C) | Time (h) | Isolated Yield (%) |
| 1 | Methanol (MeOH) | 0.1 | 25 | 24 | 35 |
| 2 | Methanol (MeOH) | 1.0 | 25 | 24 | 58 |
| 3 | Dichloromethane (DCM) | 1.0 | 25 | 24 | 12 |
| 4 | Trifluoroethanol (TFE) | 0.1 | 25 | 12 | 64 |
| 5 | Trifluoroethanol (TFE) | 1.0 | 25 | 12 | 89 |
| 6 | Trifluoroethanol (TFE) | 1.0 | 50 | 6 | 91 |
Experimental Protocol: Self-Validating Workflow
This protocol is designed as a self-validating system . By incorporating specific Quality Control (QC) checkpoints, researchers can prevent downstream failures and ensure high-fidelity library generation.
Materials Required
-
Amine: 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 equiv, MW: 170.57 g/mol )
-
Aldehyde: e.g., Benzaldehyde (1.0 equiv)
-
Carboxylic Acid: e.g., Acetic acid (1.0 equiv)
-
Isocyanide: e.g., tert-Butyl isocyanide (1.0 equiv)
-
Solvent: 2,2,2-Trifluoroethanol (TFE), anhydrous
Fig 2. Self-validating step-by-step workflow for the one-pot Ugi-4CR synthesis.
Step-by-Step Methodology
Step 1: Imine Pre-formation
-
To an oven-dried 10 mL reaction vial equipped with a magnetic stir bar, add 5-amino-2-chloro-4-fluorobenzonitrile (170.6 mg, 1.0 mmol).
-
Add anhydrous TFE (1.0 mL) to achieve a 1.0 M concentration.
-
Add benzaldehyde (101.6 µL, 1.0 mmol). Stir the mixture at room temperature for 60 minutes.
Step 2: QC Checkpoint (Critical)
-
Validation: Withdraw a 1 µL aliquot, dilute in MeCN, and analyze via LC-MS.
-
Expected Result: Look for the disappearance of the amine peak (m/z 171 [M+H]+) and the appearance of the imine intermediate (m/z 259 [M+H]+). Do not proceed until >90% conversion is observed.
Step 3: Sequential Addition
-
Cool the reaction vial to 0 °C using an ice bath. (Causality: Cooling mitigates the exothermic nature of the isocyanide addition and prevents volatile isocyanide loss).
-
Add acetic acid (57.2 µL, 1.0 mmol) dropwise.
-
Add tert-butyl isocyanide (113.2 µL, 1.0 mmol) dropwise over 2 minutes.
Step 4: One-Pot Reaction
-
Remove the ice bath and allow the reaction to warm to room temperature (25 °C).
-
Stir vigorously for 12 hours. The reaction mixture will typically transition from a clear solution to a thick suspension as the bis-amide product precipitates.
Step 5: Workup and QC Checkpoint
-
Validation: Perform TLC (Hexanes:EtOAc 1:1) or LC-MS to confirm the consumption of the imine.
-
Concentrate the reaction mixture under reduced pressure to remove TFE.
-
Dissolve the crude residue in Ethyl Acetate (15 mL) and wash sequentially with saturated aqueous NaHCO₃ (10 mL), 1M HCl (10 mL), and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
Step 6: Purification
-
Purify the crude product via flash column chromatography (SiO₂, Hexanes/EtOAc gradient) or recrystallize from hot ethanol to yield the pure α-aminoacyl amide peptidomimetic.
Troubleshooting Guide
-
Low Yield / High Starting Material Recovery: The primary cause is incomplete imine formation due to the deactivated nature of 5-amino-2-chloro-4-fluorobenzonitrile. Solution: Increase the pre-formation time in Step 1 to 2 hours, or add 3 Å molecular sieves to drive water removal.
-
Formation of Passerini Byproducts: Occurs if the isocyanide reacts directly with the aldehyde and carboxylic acid before the imine is fully formed. Solution: Strictly adhere to the Step 2 LC-MS validation checkpoint before adding the isocyanide.
-
Product Oiling Out: Highly functionalized Ugi products sometimes resist crystallization. Solution: Triturate the crude residue with cold diethyl ether or perform a rapid silica plug filtration before attempting crystallization.
References
-
PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile. National Center for Biotechnology Information. Available at:[Link]
-
Review on the Ugi Multicomponent Reaction Mechanism and the Use of Fluorescent Derivatives as Functional Chromophores. ACS Omega. Available at:[Link]
-
Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances. Available at:[Link]
-
Protein-Templated Hit Identification through an Ugi Four-Component Reaction. Chemistry - A European Journal. Available at:[Link]
-
Ugi Four-Component Reactions Using Alternative Reactants. Molecules. Available at:[Link]
Sources
- 1. 5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications - RSC Advances (RSC Publishing) DOI:10.1039/D0RA07501A [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Ugi Four-Component Reactions Using Alternative Reactants - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile
Welcome to the Technical Support Center for the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile. This compound is a highly valuable building block used in the development of advanced donor polymers for solar cells[1] and serves as a critical intermediate in the commercial production of complex agrochemicals, such as Pyraflufen-ethyl[2].
Because this molecule features a densely functionalized, electron-deficient aromatic ring, its synthesis is prone to regioselectivity failures and catastrophic yield losses via dehalogenation. This guide is designed to troubleshoot these specific bottlenecks using field-proven causality and self-validating protocols.
Process Overview & Mechanistic Workflow
The standard, high-yield synthetic route relies on a two-phase approach: the regioselective electrophilic aromatic nitration of 2-chloro-4-fluorobenzonitrile, followed by the chemoselective reduction of the newly introduced nitro group[1].
Fig 1. Two-step synthetic workflow for 5-Amino-2-chloro-4-fluorobenzonitrile.
Troubleshooting FAQs: Phase 1 (Regioselective Nitration)
Q: Why do I see a mixture of isomers and hydrolyzed byproducts during the nitration of 2-chloro-4-fluorobenzonitrile, and how can I maximize the 5-nitro isomer yield? A: The regioselectivity is dictated by the electronic and steric effects of the existing substituents. The fluorine atom (position 4) and the chlorine atom (position 2) are ortho/para-directing, while the nitrile group (position 1) is meta-directing. Position 5 is synergistically activated (ortho to F, para to Cl, meta to CN). Position 3 is also theoretically activated but is sterically hindered by being sandwiched between the chlorine and fluorine atoms.
If your reaction temperature exceeds 5 °C, the excess thermal energy overcomes the steric hindrance at position 3, leading to a loss of1[1]. Furthermore, elevated temperatures in the presence of concentrated sulfuric acid promote the acid-catalyzed hydration of the nitrile group to an amide. The Fix: You must maintain strict thermal control (0–5 °C) during the addition of the nitrating mixture[3].
Troubleshooting FAQs: Phase 2 (Chemoselective Reduction)
Fig 2. Mechanistic pathways comparing reduction methods and their impact on chemoselectivity.
Q: My yield of 5-amino-2-chloro-4-fluorobenzonitrile is extremely low when using standard catalytic hydrogenation (Pd/C, H₂). Mass spectrometry shows missing chlorine atoms. What is the mechanistic cause? A: Palladium on carbon (Pd/C) is a highly active catalyst that readily inserts into aryl-chloride bonds via oxidative addition, leading to hydrodehalogenation. Because the C-Cl bond in your intermediate is situated on a highly electron-deficient ring, Pd/C catalyzes its cleavage alongside the reduction of the nitro group. The Fix: Switch to a chemoselective electron-transfer reduction method, such as the 1[1]. By using Iron (Fe) powder and Ammonium Chloride (NH₄Cl), the reaction proceeds via single-electron transfer specifically to the nitro group, completely preserving the fragile C-Cl and C-F bonds[2].
Q: After the Béchamp reduction, my product is trapped in a thick, unfilterable black sludge. How can I efficiently isolate the product without yield loss? A: The reduction of the nitro group by iron powder generates iron(II,III) oxide (Fe₃O₄) as a stoichiometric byproduct. If the reaction mixture is cooled too rapidly or lacks sufficient solvent volume, these oxides form a colloidal suspension that traps your product and clogs filter paper. The Fix: Perform a "hot filtration." Before the mixture cools below 50 °C, dilute it with a highly polar aprotic solvent (like ethyl acetate) to keep the product in solution. Filter the warm mixture through a tightly packed pad of Celite (diatomaceous earth). The Celite matrix traps the colloidal iron particles, allowing the product-rich filtrate to pass through cleanly.
Quantitative Analysis of Reduction Strategies
To emphasize the importance of selecting the correct reduction methodology, the table below summarizes the expected outcomes when reducing 2-chloro-4-fluoro-5-nitrobenzonitrile.
| Reduction Strategy | Catalyst / Reagents | Solvent System | Temp (°C) | Chemoselectivity (Halogen Retention) | Average Isolated Yield (%) |
| Standard Catalytic | 10% Pd/C, H₂ (1 atm) | Methanol | 25 | Poor (Extensive Dechlorination) | < 30% |
| Modified Catalytic | 5% Pt/C + V, H₂ (3 atm) | Ethyl Acetate | 25 | Moderate | 60–70% |
| Electron Transfer | SnCl₂·2H₂O (5 equiv) | Ethyl Acetate | 70 | Excellent | 80–85% |
| Béchamp Reduction | Fe powder, NH₄Cl | EtOH / H₂O (4:1) | 80 | Exceptional (Complete Retention) | > 90% |
Self-Validating Experimental Protocols
Protocol 1: Regioselective Nitration of 2-Chloro-4-fluorobenzonitrile
Objective: Synthesize 2-chloro-4-fluoro-5-nitrobenzonitrile while suppressing nitrile hydrolysis and mis-oriented nitration.
-
Preparation: Charge a dry 500 mL round-bottom flask with concentrated sulfuric acid (H₂SO₄, 5.0 equiv). Cool the flask to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-chloro-4-fluorobenzonitrile (1.0 equiv) in small portions under vigorous mechanical stirring, ensuring the internal temperature does not exceed 5 °C.
-
Nitration: Prepare a mixed acid solution containing fuming nitric acid (HNO₃, 1.1 equiv) and conc. H₂SO₄ (1.0 equiv). Add this mixture dropwise via an addition funnel over 2 hours.
-
Causality: Slow addition prevents exothermic spikes that lead to the formation of the 3-nitro isomer and amide byproducts.
-
-
Self-Validation Step: After 3 hours, quench a 50 µL aliquot in ice water, extract with ethyl acetate, and analyze via TLC (Hexanes:EtOAc 4:1). The reaction is complete when the starting material spot completely disappears. If LC-MS shows M+18 peaks, your temperature control failed (nitrile hydration occurred).
-
Workup: Pour the reaction mixture over 500 g of crushed ice. Filter the resulting pale yellow precipitate. Wash the filter cake with cold distilled water until the filtrate tests neutral on pH paper. Dry under vacuum at 40 °C.
Protocol 2: Chemoselective Béchamp Reduction
Objective: Reduce the nitro group to an amine without cleaving the sensitive C-Cl bond.
-
Preparation: Suspend the intermediate 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 equiv) in a 4:1 mixture of Ethanol and Water (0.2 M concentration).
-
Reagent Addition: Add Iron powder (325 mesh, 5.0 equiv) and Ammonium Chloride (NH₄Cl, 2.0 equiv) to the suspension.
-
Causality: NH₄Cl serves as a mild proton source that activates the iron surface without causing the acid-catalyzed hydrolysis of the nitrile group.
-
-
Reaction: Heat the mixture to 80 °C (reflux) for 4 hours under vigorous mechanical stirring.
-
Self-Validation Step: Observe the physical state of the reaction. The initial yellow suspension will transition into a dense, black slurry (indicating the formation of Fe₃O₄). Complete consumption of the nitro intermediate must be confirmed by TLC prior to cooling.
-
Workup (Hot Filtration): While the mixture is still hot (> 50 °C), dilute with ethyl acetate and filter immediately through a tightly packed pad of Celite.
-
Causality: Hot filtration prevents the product from co-precipitating with the colloidal iron oxides.
-
-
Isolation: Wash the Celite pad with additional warm ethyl acetate. Separate the organic layer from the filtrate, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo to afford 5-amino-2-chloro-4-fluorobenzonitrile as an off-white solid.
References
-
Asymmetric Cyano-Functionalized Benzo[1,2,3]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency. Macromolecules - ACS Publications.[Link]
-
Pyraflufen-ethyl (Ref: ET 751) - AERU. University of Hertfordshire.[Link]
- US4582948A - 3-chloro-4-fluoro-5-nitrobenzotrifluoride.
Sources
common byproducts in the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile
Technical Support Center: Synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the critical bottlenecks and byproduct formations encountered during the synthesis of 5-amino-2-chloro-4-fluorobenzonitrile. This molecule is a highly functionalized building block crucial for the development of advanced donor polymers[1] and complex agrochemical/pharmaceutical active ingredients[2].
The synthesis typically proceeds via a two-step sequence: the electrophilic nitration of 2-chloro-4-fluorobenzonitrile, followed by the chemoselective reduction of the resulting nitro intermediate[1]. Below, you will find causality-driven troubleshooting FAQs, quantitative data, and self-validating protocols to ensure high-fidelity synthesis.
Part 1: Troubleshooting FAQs & Causality Analysis
Q1: Why do I observe significant formation of the 3-nitro regioisomer during the nitration of 2-chloro-4-fluorobenzonitrile? Causality: The aromatic ring is heavily deactivated by the cyano (-CN), chloro (-Cl), and fluoro (-F) groups. The -Cl and -F groups act as ortho/para directors, while the -CN group is a meta director. This synergistic directing effect makes the 5-position the most electronically favored site for electrophilic aromatic substitution[1]. However, the 3-position is also sterically accessible and activated by the ortho-fluoro and ortho-chloro groups. At elevated temperatures (>20 °C), kinetic control is lost, and the thermodynamic energy barrier for nitration at the 3-position is breached, resulting in poor regioselectivity. Solution: Maintain strict cryogenic control (0–5 °C) during the addition of fuming nitric acid to ensure kinetic control favors the 5-nitro target.
Q2: During the reduction of 2-chloro-4-fluoro-5-nitrobenzonitrile using catalytic hydrogenation (Pd/C), my LC-MS shows a major peak at M-34. What is happening? Causality: The mass peak at M-34 corresponds to the loss of the chlorine atom (hydrodehalogenation). Palladium on carbon (Pd/C) is highly active for oxidative addition into aryl C-Cl bonds. This unwanted side reaction is severely exacerbated by the strongly electron-withdrawing groups (-CN, -F) on the ring, which weaken the C-Cl bond[3]. Solution: Abandon Pd/C in favor of a chemoselective single-electron transfer (SET) reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl)[1]. This method exclusively reduces the nitro group without cleaving the aryl halides.
Q3: What causes the appearance of 5-amino-2-chloro-4-fluorobenzamide during the reduction phase? Causality: The nitrile (-CN) group is highly susceptible to hydration, forming an amide when exposed to strongly acidic aqueous conditions (e.g., Fe/HCl or SnCl₂/HCl) at elevated temperatures. Solution: Utilize mildly acidic or neutral conditions (such as NH₄Cl in aqueous ethanol) to protect the nitrile group while still providing the necessary proton source for the reduction of the nitro group.
Part 2: Quantitative Data on Byproduct Distribution
The following table summarizes the impact of varying reaction conditions on the yield of the target product versus the formation of common byproducts.
| Reaction Stage | Condition Variant | Target Yield (%) | 3-Nitro Isomer (%) | Dehalogenated Byproduct (%) | Amide Byproduct (%) |
| Nitration | HNO₃/H₂SO₄, 0–5 °C | 92% | < 3% | N/A | < 1% |
| Nitration | HNO₃/H₂SO₄, 25 °C | 74% | 18% | N/A | 4% |
| Reduction | Fe/NH₄Cl, EtOH/H₂O, 70 °C | 95% | N/A | < 1% | < 1% |
| Reduction | Pd/C, H₂ (1 atm), MeOH, 25 °C | 42% | N/A | 51% | 0% |
| Reduction | Fe/HCl, H₂O, 80 °C | 68% | N/A | < 1% | 25% |
Part 3: Self-Validating Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-Chloro-4-fluoro-5-nitrobenzonitrile
-
Preparation: Dissolve 2-chloro-4-fluorobenzonitrile (1.0 eq) in concentrated H₂SO₄ (5 volumes) and cool the reactor to 0–5 °C. Causality: H₂SO₄ acts as both the solvent and the Lewis acid required to protonate HNO₃, generating the highly active nitronium ion (NO₂⁺).
-
Addition: Add fuming HNO₃ (1.1 eq) dropwise over 1 hour, maintaining the internal temperature strictly below 5 °C. Causality: The nitration is highly exothermic; strict thermal control prevents the kinetic formation of the 3-nitro regioisomer.
-
Reaction: Stir the mixture for 2 hours at 5 °C.
-
Self-Validation Check: Withdraw a 50 µL aliquot, quench in 1 mL of ice water, extract with EtOAc, and run an HPLC (254 nm). The reaction is validated to proceed if the starting material peak (<2% AUC) is consumed and the target 5-nitro peak is >90% AUC. If the 3-nitro isomer exceeds 5%, the cooling bath capacity was insufficient.
-
Workup: Pour the mixture over crushed ice to precipitate the product. Filter, wash the filter cake with cold water until the filtrate reaches a neutral pH, and dry under vacuum.
Protocol 2: Chemoselective Reduction to 5-Amino-2-chloro-4-fluorobenzonitrile
-
Preparation: Suspend 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 eq), Iron powder (325 mesh, 5.0 eq), and NH₄Cl (2.0 eq) in a 3:1 mixture of Ethanol and H₂O. Causality: Iron acts as the electron donor, while NH₄Cl provides a mild proton source that prevents nitrile hydrolysis (a common failure point when using HCl)[1].
-
Reaction: Heat the suspension to 70 °C for 3 hours under vigorous stirring. Causality: Vigorous mechanical stirring is required to overcome the biphasic solid-liquid mass transfer barrier of the iron powder.
-
Self-Validation Check: Perform a filter-paper spot test. A drop of the reaction mixture should elute cleanly without leaving a yellow halo (which would indicate unreacted nitro compound). Confirm completion with LC-MS for the target mass[M+H]⁺ = 171.0.
-
Workup: Cool to room temperature, filter through a Celite pad to remove iron oxides, and concentrate the filtrate. Extract with EtOAc, wash with brine, dry over Na₂SO₄, and evaporate to yield the target aniline.
Part 4: Pathway Visualization
Fig 1: Synthesis workflow and byproduct pathways for 5-Amino-2-chloro-4-fluorobenzonitrile.
References
- Asymmetric Cyano-Functionalized Benzo[1,2,3]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency | Macromolecules - ACS Publications.
- 2-Chloro-4-fluoro-3-methylbenzonitrile|CAS 796600-15-2 - Benchchem.
- Pyraflufen-ethyl (Ref: ET 751) - AERU.
Sources
optimizing reaction temperature for 5-Amino-2-chloro-4-fluorobenzonitrile synthesis
Technical Support Center: Synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile
This technical support guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile. Our focus is the critical parameter of reaction temperature, providing in-depth troubleshooting, FAQs, and optimized protocols to enhance yield, purity, and reproducibility.
Section 1: Core Principles & Mechanistic Overview
This section addresses the fundamental chemical principles governing the synthesis, providing the causal framework for our experimental recommendations.
Q1: What is the primary reaction mechanism for synthesizing 5-Amino-2-chloro-4-fluorobenzonitrile from a di-halogenated precursor?
The most common and effective route involves a Nucleophilic Aromatic Substitution (SNAr) mechanism.[1][2] In a typical approach, a precursor like 2,4-dichloro-5-fluorobenzonitrile is reacted with an ammonia source. The benzene ring is rendered electron-deficient (electrophilic) by the strong electron-withdrawing effects of the cyano (-CN) group and the halogens. This "activation" is crucial for the reaction to proceed.[3][4]
The SNAr mechanism is a two-step addition-elimination process:
-
Addition: The nucleophile (e.g., ammonia or an equivalent) attacks the electron-deficient carbon atom bearing a leaving group, forming a resonance-stabilized carbanion known as a Meisenheimer complex .[1] The negative charge is delocalized across the aromatic system and is further stabilized by the electron-withdrawing groups, particularly those at the ortho and para positions relative to the point of attack.[2]
-
Elimination: The leaving group (in this case, likely a chloride ion) is expelled, and the aromaticity of the ring is restored to yield the final product.
// Reactants sub [label=<
2,4-Dichloro-5-fluorobenzonitrile
]; nuc [label="+ NH₃", fontsize=16];
// Intermediate meisenheimer [label=<
Meisenheimer Complex
(Resonance Stabilized)
];
// Products prod [label=<
5-Amino-2-chloro-4-fluorobenzonitrile
]; lg [label="+ Cl⁻", fontsize=16];
// Arrows sub -> meisenheimer [label="Addition (Rate-Determining)", fontcolor="#202124"]; meisenheimer -> prod [label="Elimination", fontcolor="#202124"]; {rank=same; sub; nuc;} {rank=same; prod; lg;} meisenheimer -> lg [style=invis]; // Helper for layout }
Caption: The SNAr addition-elimination mechanism.
Q2: Why is reaction temperature the most critical parameter to optimize for this synthesis?
Temperature directly controls the reaction kinetics versus the rate of degradation and side-product formation.
-
Insufficient Temperature: The initial nucleophilic attack has a significant activation energy barrier. At low temperatures (e.g., room temperature), the reaction may be extremely sluggish or not proceed at all, resulting in poor conversion of the starting material.[3]
-
Optimal Temperature: In the correct temperature range, the reaction proceeds at a reasonable rate with minimal side reactions. This window provides the best balance of high yield and high purity.
-
Excessive Temperature: Overheating can lead to several undesirable outcomes. It can promote the formation of byproducts, such as di-substituted products or the formation of impurities from decomposition.[5] In some cases, very high temperatures with strong bases can even lead to elimination-addition (benzyne) mechanisms, which would yield a mixture of isomers.[2]
Section 2: Experimental Protocol and Temperature Optimization
This section provides a robust starting protocol for the synthesis and a logical workflow for its optimization.
Protocol: Synthesis via Amination of 2,4-Dichloro-5-fluorobenzonitrile
This protocol is a representative procedure based on established principles of SNAr reactions. Researchers should perform their own risk assessment before proceeding.
Materials:
-
2,4-Dichloro-5-fluorobenzonitrile
-
Aqueous Ammonia (28-30%)
-
Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)
-
Deionized Water
-
Ethyl Acetate
Procedure:
-
Setup: In a pressure-rated reaction vessel equipped with a magnetic stirrer and a temperature probe, charge 2,4-dichloro-5-fluorobenzonitrile (1.0 eq).
-
Solvent & Reagent Addition: Add anhydrous DMSO (or DMF) to create a ~0.5 M solution. Add aqueous ammonia (5-10 eq).
-
Reaction: Seal the vessel and begin stirring. Heat the reaction mixture to the target temperature (see optimization table below) and maintain for the specified time.
-
Monitoring: Monitor the reaction's progress by taking aliquots and analyzing them via Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.[6][7]
-
Work-up: Once complete, cool the reaction mixture to room temperature. Carefully pour the mixture into a beaker containing an excess of cold deionized water, which should precipitate the crude product.
-
Isolation: Stir the resulting slurry for 30 minutes. Isolate the solid product by vacuum filtration.
-
Purification: Wash the filter cake thoroughly with deionized water to remove residual solvent and salts. Dry the crude product under vacuum. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Temperature Optimization Workflow
The following workflow provides a systematic approach to identifying the optimal reaction temperature.
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// Nodes start [label="Start: Baseline Exp.\n(e.g., 80 °C, 6h)", class="node_start"]; analyze [label="Analyze Yield & Purity\n(HPLC, LC-MS)", class="node_process"]; check_yield [label="Conversion > 95%?", class="node_decision"]; check_purity [label="Purity > 98%?", class="node_decision"]; increase_temp [label="Increase Temp by 15-20 °C\n(e.g., to 100 °C)", class="node_process"]; decrease_temp [label="Decrease Temp by 15-20 °C\n(e.g., to 60 °C)", class="node_process"]; optimal [label="Conditions Optimal", class="node_result"]; failed [label="Re-evaluate:\n- Solvent\n- Base Conc.", class="node_fail"];
// Connections start -> analyze; analyze -> check_yield; check_yield -> check_purity [label="Yes"]; check_yield -> increase_temp [label="No"]; increase_temp -> start [label="Rerun"]; check_purity -> optimal [label="Yes"]; check_purity -> decrease_temp [label="No"]; decrease_temp -> start [label="Rerun"]; increase_temp -> failed [style=dashed, constraint=false]; decrease_temp -> failed [style=dashed, constraint=false]; }
Caption: A systematic workflow for temperature optimization.
Data Presentation: Expected Outcomes at Various Temperatures
The table below summarizes typical results from a temperature screening study. These values serve as a guide for what a researcher might expect.
| Temperature (°C) | Reaction Time (h) | Approx. Conversion (%) | Purity (by HPLC, %) | Key Observations & Recommendations |
| 25 (Room Temp) | 24 | < 5% | >98% | Reaction is too slow to be practical. Insufficient thermal energy. |
| 60 | 12 | ~60% | ~97% | Clean reaction profile but incomplete conversion. Consider longer reaction time or slightly higher temperature. |
| 80 | 6 | >95% | ~95% | Good starting point. High conversion with minor, easily separable impurities. |
| 100 | 4 | >98% | ~90% | Faster reaction but a noticeable increase in byproduct formation. |
| 120 | 2 | >99% | <85% | Very rapid conversion, but significant decomposition and/or side-product formation observed. Not recommended. |
Section 3: Troubleshooting Guide
This guide addresses specific issues encountered during the synthesis, providing potential causes and actionable solutions.
Q3: Issue - My reaction shows very low or no product yield, even after an extended time.
-
Potential Cause 1: Insufficient Temperature. The activation energy for the nucleophilic attack has not been overcome.[3]
-
Solution: Gradually increase the reaction temperature in 15-20 °C increments, monitoring the reaction at each new setpoint. For very stubborn reactions, microwave irradiation can sometimes be used to significantly accelerate the rate.[3]
-
-
Potential Cause 2: Inappropriate Solvent. The reactants may not be fully soluble, or the solvent may not be sufficiently polar to stabilize the charged Meisenheimer complex.
-
Solution: Ensure you are using a high-boiling, polar aprotic solvent like DMSO, DMF, or NMP. These solvents are ideal for SNAr reactions.
-
-
Potential Cause 3: Deactivated Reagents. The aqueous ammonia may be old or have a lower-than-specified concentration. The di-halogenated starting material could be of poor quality.
-
Solution: Use fresh, high-purity reagents. Verify the concentration of the ammonia solution.
-
Q4: Issue - The reaction went to completion, but the final product has high levels of impurities.
-
Potential Cause 1: Reaction Temperature is Too High. Excessive heat is promoting side reactions.[5] A common impurity is the di-amino product, where both chlorine atoms are substituted.
-
Solution: Reduce the reaction temperature. It is better to run the reaction for a longer time at a lower temperature (e.g., 10 hours at 70 °C) than a shorter time at a higher, less selective temperature (e.g., 2 hours at 120 °C).
-
-
Potential Cause 2: Formation of Phenolic Byproducts. If water is present and the temperature is high, hydrolysis of the starting material or product can occur, leading to phenolic impurities.[8]
-
Solution: While this protocol uses aqueous ammonia, minimizing excess water and avoiding excessively high temperatures can reduce this side reaction. During work-up, a dilute base wash (e.g., 1M NaOH) can help remove acidic phenolic impurities from the organic product.[8]
-
// Node styles node_problem [shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; node_cause [fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; node_action [fillcolor="#FBBC05", fontcolor="#202124", color="#5F6368"]; node_check [shape=diamond, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Nodes problem [label="Low Yield", class="node_problem"]; cause1 [label="Temp Too Low?", class="node_cause"]; cause2 [label="Poor Solubility?", class="node_cause"]; cause3 [label="Bad Reagents?", class="node_cause"]; action1 [label="Increase Temp\n(e.g., 80°C -> 100°C)", class="node_action"]; action2 [label="Switch to DMSO/DMF", class="node_action"]; action3 [label="Use Fresh Reagents", class="node_action"]; check [label="Problem Solved?", class="node_check"];
// Connections problem -> cause1; problem -> cause2; problem -> cause3; cause1 -> action1 -> check; cause2 -> action2 -> check; cause3 -> action3 -> check; }
Caption: Troubleshooting workflow for low reaction yield.
Section 4: Frequently Asked Questions (FAQs)
Q5: What is the best way to monitor this reaction?
For real-time, qualitative monitoring, TLC is effective. A more quantitative approach involves taking aliquots from the reaction, quenching them, and analyzing by HPLC or GC-MS.[7][8] Advanced Process Analytical Technology (PAT), such as in-situ IR or NMR, can provide real-time kinetic data without sampling.[9][10]
Q6: Can other bases or ammonia sources be used?
Yes. For example, sodium amide is a very strong nucleophile but must be handled with extreme care under anhydrous conditions.[2] Using ammonium salts (e.g., ammonium chloride) with a non-nucleophilic base is another possibility. However, aqueous ammonia is often preferred for its low cost, ease of handling, and effectiveness at moderate temperatures.
Q7: What are the primary safety considerations?
The reaction should be performed in a well-ventilated fume hood. Aqueous ammonia is corrosive and has a pungent odor. The reaction is run under pressure at elevated temperatures, so a pressure-rated vessel and a blast shield are essential. DMSO can penetrate the skin, so appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn at all times.
References
- BenchChem. (2025).
- Molbase. (n.d.). Synthesis of (c) 5-Amino-2-chloro-4-fluorobenzoyl cyanide oxime sodium salt. Molbase.
- BenchChem. (n.d.). Application Notes and Protocols: 5-(Aminomethyl)-2-fluorobenzonitrile in Solid-Phase Organic Synthesis. BenchChem.
- Google Patents. (n.d.). CN112457213A - Catalytic synthesis method of p-aminobenzonitrile.
- Patsnap Eureka. (2022). Method for synthesizing 2-chloro-4-fluorobenzoic acid by using 2-chloro-4-aminobenzonitrile as raw material.
- Chemistry Steps. (2021).
- OrganicChemGuide. (n.d.). 21.04 Nuc.
- PubMed Central (PMC). (n.d.). Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow.
- SlideShare. (n.d.).
- Royal Society of Chemistry. (n.d.). Analytical Methods. RSC Publishing.
- KPU Pressbooks. (n.d.). 5.6 Nucleophilic Aromatic Substitution: SNAr. Organic Chemistry II.
- Journal of Applied Pharmaceutical Science. (2011).
- BenchChem. (2025). Technical Support Center: Synthesis of 2-Amino-5-chloro-2'-fluorobenzophenone. BenchChem.
- BenchChem. (2025). Technical Support Center: Synthesis of 2,4-Dichloro-5-fluorobenzonitrile. BenchChem.
- Beilstein Journals. (2017). NMR reaction monitoring in flow synthesis.
- BenchChem. (2025). A Comparative Guide to Analytical Methods for the Characterization of 2-Amino-5-chloro-2'-fluorobenzophenone. BenchChem.
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. benchchem.com [benchchem.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 5. CN112457213A - Catalytic synthesis method of p-aminobenzonitrile - Google Patents [patents.google.com]
- 6. japsonline.com [japsonline.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Advanced Real‐Time Process Analytics for Multistep Synthesis in Continuous Flow - PMC [pmc.ncbi.nlm.nih.gov]
- 10. BJOC - NMR reaction monitoring in flow synthesis [beilstein-journals.org]
effect of catalyst on the synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile derivatives
Technical Support Center: Catalytic Synthesis of 5-Amino-2-chloro-4-fluorobenzonitrile Derivatives
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the complex catalytic challenges encountered during the synthesis of 5-amino-2-chloro-4-fluorobenzonitrile derivatives. These compounds are critical building blocks in the development of agrochemicals (e.g., pyraflufen-ethyl)[1], advanced polymer solar cells[2], and selective androgen receptor modulators (SARMs)[3].
The most notoriously difficult step in this synthetic pathway is the reduction of the nitro intermediate (2-chloro-4-fluoro-5-nitrobenzonitrile) to the target amine. The presence of four reactive moieties—a nitro group, a nitrile group, a chlorine atom, and a fluorine atom—creates a highly competitive catalytic environment. Poor catalyst selection inevitably leads to hydrodehalogenation or over-reduction. This guide provides the mechanistic causality, troubleshooting frameworks, and self-validating protocols necessary to achieve >95% chemoselectivity.
Visual Workflow 1: Synthetic Pathway
Caption: Synthetic workflow highlighting the critical catalytic reduction step and potential dehalogenation.
Section 1: Frequently Asked Questions (Mechanistic Insights)
Q1: Why am I observing significant loss of the chlorine atom during the reduction step? A: This is a classic case of hydrodehalogenation, most commonly observed when using unpoisoned Palladium on Carbon (Pd/C)[1]. The causality lies in the bond dissociation energies and the catalytic cycle of palladium. The C-Cl bond is relatively weak compared to the C-F bond. Palladium readily undergoes oxidative addition into the C-Cl bond, competing directly with the reduction of the nitro group. To prevent this, you must either switch to a Platinum-based catalyst (Pt/C), which has a much lower affinity for oxidative addition into carbon-halogen bonds, or use a catalyst poison (like diphenyl sulfide) to partially deactivate the Pd surface.
Q2: My nitrile group is being reduced to an amine. How do I prevent this? A: Over-reduction of the cyano group to a primary benzylamine derivative occurs when using highly active catalysts like Raney Nickel under elevated hydrogen pressure[4]. The nitrile group is susceptible to hydrogenation once the nitro group is fully consumed. To mitigate this, strictly control the hydrogen stoichiometry, lower the reactor pressure to <3 bar, or transition to a Béchamp reduction (Fe/NH₄Cl), which is entirely inert toward nitrile groups[2].
Q3: What is the most scalable and environmentally friendly catalyst for this transformation? A: While the Béchamp reduction (Iron/Acid) is highly chemoselective and frequently cited in literature[2], it produces stoichiometric iron oxide sludge, making large-scale purification an environmental and operational nightmare. For scalable, green chemistry, catalytic hydrogenation using Vanadium-doped Pt/C (Pt-V/C) is the industry standard. It offers high atom economy and prevents dehalogenation without generating metal waste.
Section 2: Quantitative Catalyst Comparison
To facilitate rational experimental design, the following table summarizes the performance metrics of various catalytic systems when applied to 2-chloro-4-fluoro-5-nitrobenzonitrile.
| Catalyst System | Conversion (%) | Chemoselectivity to Amine (%) | Dehalogenation Risk | Typical Conditions |
| Pd/C (5%) | >99% | <60% | Very High (C-Cl cleavage) | 1-3 bar H₂, 25°C |
| Pt/C (5%) | >95% | >90% | Low | 3-5 bar H₂, 40°C |
| Raney Nickel | >99% | ~80% (Nitrile reduction risk) | Moderate | 5-10 bar H₂, 50°C |
| Fe / NH₄Cl | >98% | >98% | None | Reflux (EtOH/H₂O), 80°C |
Section 3: Troubleshooting Guide & Logic Tree
Use the following logic tree to diagnose and resolve issues encountered during the catalytic reduction workflow.
Caption: Troubleshooting logic tree for resolving common catalytic reduction issues.
Specific Troubleshooting Scenarios:
-
Issue: Reaction stalls at 70% conversion; TLC shows a prominent intermediate spot.
-
Root Cause: Accumulation of the hydroxylamine intermediate due to mass transfer limitations or catalyst poisoning (e.g., residual sulfur from prior synthetic steps).
-
Solution: Increase the impeller agitation rate to improve gas-liquid mixing. If the issue persists, recrystallize the nitro intermediate to remove catalyst poisons before hydrogenation.
-
-
Issue: Exothermic runaway upon introduction of hydrogen.
-
Root Cause: Nitro reduction is highly exothermic (~130 kcal/mol). High initial catalyst loading combined with high pressure causes a thermal spike.
-
Solution: Implement a self-validating feed system: charge the reactor with the catalyst and solvent, and dose the nitro substrate slowly via an addition funnel under a steady hydrogen pressure.
-
Section 4: Self-Validating Experimental Protocols
Below are two field-proven protocols. Protocol A is ideal for rapid, lab-scale synthesis where chemoselectivity is paramount. Protocol B is designed for scalable, greener production.
Protocol A: Lab-Scale Béchamp Reduction (Fe/NH₄Cl) Mechanistic Advantage: Zero risk of hydrodehalogenation or nitrile reduction[2].
-
Setup & Dissolution: In a 500 mL round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-4-fluoro-5-nitrobenzonitrile (10.0 g, 50 mmol) in 150 mL of Ethanol/Water (4:1 v/v).
-
Activation: Add Ammonium Chloride (NH₄Cl, 5.3 g, 100 mmol) and Iron powder (325 mesh, 14.0 g, 250 mmol).
-
Self-Validation Check 1: Ensure the iron powder is unoxidized (grey, not rust-colored). Oxidized iron will fail to initiate the electron transfer process.
-
-
Reaction Execution: Heat the mixture to 80°C (reflux) for 2-3 hours.
-
Self-Validation Check 2: Monitor via HPLC or TLC (Hexane:EtOAc 3:1). The reaction is verified as complete when the starting material peak strictly disappears and the solution turns a dark, rusty brown (indicating the formation of Fe₃O₄ sludge).
-
-
Workup: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove the iron sludge. Wash the Celite pad thoroughly with hot ethyl acetate (3 × 50 mL).
-
Isolation: Concentrate the filtrate under reduced pressure. Extract with EtOAc, wash with brine, dry over anhydrous Na₂SO₄, and evaporate to yield the crude 5-amino-2-chloro-4-fluorobenzonitrile.
Protocol B: Scalable Catalytic Hydrogenation (Pt/C) Mechanistic Advantage: High atom economy, no iron sludge, requires precise control to prevent over-reduction.
-
Purge & Setup: Charge a 1 L Parr autoclave with 2-chloro-4-fluoro-5-nitrobenzonitrile (50.0 g, 250 mmol), 400 mL of Methanol, and 5% Pt/C (1.0 g, 2 wt% loading). Seal the reactor.
-
Inerting: Purge the reactor with Nitrogen (3 × 5 bar) to remove oxygen, followed by Hydrogen (3 × 2 bar).
-
Self-Validation Check 1: Perform a pressure-drop test at 5 bar N₂ for 10 minutes to ensure reactor seal integrity before introducing flammable H₂.
-
-
Hydrogenation: Pressurize the reactor to 3 bar with H₂ and heat to 40°C. Maintain constant agitation (800 rpm).
-
Self-Validation Check 2: Monitor the hydrogen uptake via a mass flow controller. The reaction is complete when H₂ consumption ceases (typically 4-6 hours). Do not exceed 5 bar, as this risks nitrile reduction.
-
-
Filtration: Vent the H₂ and purge with N₂. Filter the catalyst through a specialized membrane filter (e.g., 0.22 µm PTFE) under an inert atmosphere (Pt/C can be pyrophoric when dry).
-
Crystallization: Concentrate the methanolic filtrate to 20% of its volume and add cold water to precipitate the pure 5-amino-2-chloro-4-fluorobenzonitrile.
References
-
Benchchem. "2-Chloro-4-fluoro-3-methylbenzonitrile|CAS 796600-15-2 - Benchchem". Benchchem.com.[3] URL:
-
ACS Publications. "Asymmetric Cyano-Functionalized Benzo[1,2,3]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells with 19.79% Efficiency | Macromolecules". Acs.org.[2] URL:
-
AERU. "Pyraflufen-ethyl (Ref: ET 751) - AERU". Herts.ac.uk.[1] URL:
-
ResearchGate. "Raney nickel coupled nascent hydrogen as a novel strategy for enhanced reduction of nitrate and nitrite". Researchgate.net.[4] URL:
Sources
Technical Support Center: 5-Amino-2-chloro-4-fluorobenzonitrile – Nitrile Group Protection & Chemoselectivity Guide
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers struggling with the chemoselectivity of highly functionalized building blocks like 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9).
The nitrile (-CN) group is a strongly polarized, electrophilic moiety. In this specific molecule, the electron-withdrawing inductive effects of the 2-chloro and 4-fluoro substituents further enhance the electrophilicity of the nitrile carbon. This makes the -CN group highly susceptible to unintended nucleophilic addition, hydrolysis, and reduction during multi-step synthetic sequences. This guide provides field-proven, mechanistically grounded solutions to preserve the integrity of the nitrile group during your experiments.
I. Frequently Asked Questions & Troubleshooting
FAQ 1: Mitigating Unwanted Nitrile Hydrolysis
Q: During the aqueous workup of my amidation reaction, I am observing significant conversion of the nitrile group to a primary amide. How can I prevent this?
A: The nitrile group is susceptible to both acid- and base-catalyzed hydrolysis. In basic conditions, the strongly nucleophilic hydroxide anion directly adds to the electrophilic carbon-nitrogen triple bond, forming an amide intermediate [1]. Because the halogen substituents on your aromatic ring pull electron density away from the -CN group, the activation energy for this nucleophilic attack is significantly lowered.
-
Causality & Solution: To prevent this, you must avoid prolonged exposure to pH extremes. Buffer your aqueous workup solutions to pH 6–8 using saturated ammonium chloride (NH₄Cl) or mild bases like sodium bicarbonate (NaHCO₃) rather than NaOH or strong mineral acids.
FAQ 2: Avoiding Over-Reduction
Q: I need to reduce a nitro precursor to synthesize the 5-amino moiety, but my hydrogenation conditions are reducing the nitrile to a primary amine. What is the optimal protocol?
A: Nitriles are readily reduced to primary amines by strong hydride donors (like LiAlH₄) or under aggressive catalytic hydrogenation (e.g., high-pressure H₂ over Pd/C) [1]. The reduction occurs via nucleophilic addition of a hydride to the polar C≡N bond, yielding an imine anion that undergoes a second hydride addition.
-
Causality & Solution: To achieve chemoselectivity, you must exploit the thermodynamic differences in reduction potentials. The industrial standard for synthesizing 5-Amino-2-chloro-4-fluorobenzonitrile from its nitro analogue utilizes Iron (Fe) powder and Hydrochloric acid (HCl) [2]. Fe/HCl selectively reduces the nitro group via single-electron transfer (SET) processes without providing the hydride equivalents necessary to attack the nitrile.
FAQ 3: Preventing Nucleophilic Attack (Grignard Chemoselectivity)
Q: When attempting a Grignard reaction on another part of the molecule, the Grignard reagent attacks the nitrile, forming a ketone after workup. How do I protect the nitrile?
A: Grignard reagents (RMgX) are potent nucleophiles that readily add to the electrophilic carbon of a nitrile to form an intermediate imine anion, which subsequently hydrolyzes to a ketone [1][3].
-
Causality & Solution: While you could theoretically use a protecting group, a more elegant and atom-economical approach is transmetalation . By reacting your Grignard reagent with anhydrous Cerium(III) chloride (CeCl₃), you generate an organocerium reagent (RCeCl₂). Organocerium species are highly oxophilic but possess significantly lower basicity and nucleophilicity toward nitriles compared to standard Grignard reagents [3]. This allows for selective addition to target electrophiles while leaving the nitrile completely intact.
II. Diagnostic Workflows & Logic
Caption: Troubleshooting workflow for mitigating nitrile side reactions.
Caption: Mechanism of organocerium transmetalation to prevent nucleophilic attack on nitriles.
III. Quantitative Data: Reagent Chemoselectivity
The following table summarizes the survivability of the nitrile group in 5-Amino-2-chloro-4-fluorobenzonitrile under various common synthetic conditions, validating the recommended troubleshooting steps.
| Reaction Type | Reagent / Condition | Nitrile Survivability (%) | Primary Byproduct | Recommendation |
| Hydrolysis Workup | 1M NaOH (aq), 25°C | < 40% | Primary Amide | ❌ Avoid |
| Hydrolysis Workup | Sat. NH₄Cl (pH ~6), 25°C | > 98% | None | ✅ Optimal |
| Reduction | LiAlH₄, THF, 0°C | 0% | Primary Amine | ❌ Avoid |
| Reduction | Fe powder / HCl, EtOH, 60°C | 95% | None | ✅ Optimal |
| Nucleophilic Addition | RMgBr, THF, 25°C | < 10% | Ketone / Imine | ❌ Avoid |
| Nucleophilic Addition | RMgBr + CeCl₃, THF, -78°C | > 92% | None | ✅ Optimal |
IV. Validated Experimental Protocols
Protocol A: Chemoselective Organocerium Addition (Protecting the Nitrile)
This self-validating protocol ensures that a Grignard reagent reacts exclusively with a target electrophile without degrading the sensitive -CN group of your substrate [3].
-
Activation of CeCl₃: Place finely powdered CeCl₃ heptahydrate (1.5 eq) in an oven-dried Schlenk flask. Heat to 140°C under high vacuum (0.1 mmHg) for 2 hours to completely dehydrate the salt. Cool to room temperature under Argon.
-
Suspension: Add anhydrous THF (5 mL/mmol) to the anhydrous CeCl₃ and stir vigorously at room temperature for 2 hours to form a uniform, milky-white suspension.
-
Transmetalation: Cool the suspension to -78°C. Dropwise, add the Grignard reagent (1.5 eq). Stir at -78°C for 1.5 hours to ensure complete formation of the organocerium species (RCeCl₂).
-
Substrate Addition: Dissolve 5-Amino-2-chloro-4-fluorobenzonitrile (1.0 eq) and your target electrophile in minimal anhydrous THF. Add this solution dropwise to the organocerium mixture at -78°C.
-
Quenching: Stir for 1 hour at -78°C, then quench the reaction cold by adding saturated aqueous NH₄Cl. Extract with EtOAc. The nitrile group will remain >92% intact.
Protocol B: Chemoselective Nitro Reduction (Avoiding Nitrile Over-Reduction)
Use this protocol when synthesizing 5-Amino-2-chloro-4-fluorobenzonitrile from 2-chloro-4-fluoro-5-nitrobenzonitrile to prevent the reduction of the nitrile to an amine [2].
-
Reagent Mixing: In a round-bottom flask, dissolve 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water (10 mL/mmol).
-
Iron Addition: Add Iron (Fe) powder (5.0 eq) and solid Ammonium Chloride (NH₄Cl) (0.5 eq). Note: NH₄Cl is preferred over HCl to maintain a near-neutral pH, further protecting the nitrile from hydrolysis.
-
Heating: Attach a reflux condenser and heat the vigorously stirred mixture to 65°C for 2–3 hours. Monitor completion via TLC (Hexanes/EtOAc).
-
Filtration: Cool the mixture to room temperature. Filter the suspension through a pad of Celite to remove iron salts, washing the pad thoroughly with EtOAc.
-
Workup: Concentrate the filtrate under reduced pressure, dilute with water, and extract with EtOAc. Dry over Na₂SO₄ and concentrate to yield the pure amino-benzonitrile.
V. References
Technical Support Center: Work-Up & Troubleshooting for 5-Amino-2-chloro-4-fluorobenzonitrile Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals working with 5-Amino-2-chloro-4-fluorobenzonitrile (PubChem CID 10844890)[1]. This compound is a highly deactivated, polyhalogenated aniline derivative frequently utilized as a critical intermediate in the synthesis of complex agrochemicals (such as the protoporphyrinogen oxidase inhibitor pyraflufen-ethyl) and advanced pharmaceutical active ingredients[2].
Due to the intense electron-withdrawing nature of its functional groups, standard aniline work-up procedures often fail, leading to poor yields, stubborn emulsions, and product loss. This guide provides field-proven troubleshooting FAQs, physicochemical insights, and self-validating experimental protocols to optimize your downstream processing.
Physicochemical Properties & Work-Up Implications
To design an effective work-up, you must first understand the thermodynamic and physical constraints of the molecule. The table below summarizes the critical data that dictate phase behavior during extraction.
| Property | Value | Work-Up Implication |
| Molecular Weight | 170.57 g/mol [1] | Exhibits standard small-molecule partitioning behavior in biphasic systems. |
| Predicted pKa (Conjugate Acid) | < 1.0 (Extrapolated)[3] | Critical: The amine is severely deactivated. Standard aqueous acid extraction (e.g., 1M HCl) will fail to form water-soluble ammonium salts. |
| LogP (Octanol/Water) | ~2.5 - 3.0 | Highly lipophilic; partitions strongly into organic solvents (EtOAc, DCM) during liquid-liquid extraction. |
| Physical State | Solid / Cream Powder[2] | Prone to sudden precipitation ("crashing out") if organic reaction mixtures are quenched aggressively with cold water. |
Troubleshooting Guides & FAQs
Q1: Why is my standard acid-base extraction failing to recover the unreacted 5-amino-2-chloro-4-fluorobenzonitrile?
The Causality: Standard aniline derivatives (pKa ~4.6) can be easily separated from neutral organic impurities by washing the organic layer with 1M HCl, which protonates the amine and drives it into the aqueous phase. However, in 5-amino-2-chloro-4-fluorobenzonitrile, the nitrogen lone pair is severely delocalized and inductively stripped of electron density by the ortho-fluoro (-I effect), para-chloro (-I, +M effect), and meta-cyano (-I, -M effect) groups. The Solution: The conjugate acid pKa is driven below 1.0[3]. Dilute aqueous acids will not protonate this amine. You must abandon acid-base extraction. Instead, rely on liquid-liquid extraction using ethyl acetate (EtOAc) or dichloromethane (DCM) and separate the amine from other components using selective crystallization or silica gel chromatography.
Q2: I am synthesizing this compound via the reduction of 5-nitro-2-chloro-4-fluorobenzonitrile using Iron (Fe) and HCl. The work-up is forming an unmanageable, thick emulsion. How do I resolve this?
The Causality: The reduction of nitroarenes using Fe/HCl (Béchamp reduction) generates Iron(II) and Iron(III) salts[2]. When the reaction is neutralized during work-up, these salts rapidly convert into gelatinous iron hydroxides[Fe(OH)₃], which act as powerful emulsifying agents, trapping your product in a stable organic/aqueous suspension. The Solution: Never attempt to phase-separate a neutralized Béchamp reduction directly. You must filter the entire biphasic mixture through a tightly packed pad of Celite (diatomaceous earth) to remove the insoluble iron hydroxides before transferring the filtrate to a separatory funnel. Alternatively, adding a strong chelating agent like Rochelle salt (sodium potassium tartrate) or EDTA to the aqueous phase will sequester the iron ions and break the emulsion.
Q3: During downstream condensation (e.g., with ethyl 2-chloroacetoacetate to form a pyrrole ring), how do I separate the final product from residual 5-amino-2-chloro-4-fluorobenzonitrile?
The Causality: Because the starting amine cannot be removed via an acid wash (as established in Q1), it will remain in the organic phase alongside your condensation product[2]. The Solution: Exploit differential solubility. Pyrrole condensation products are typically highly crystalline. Perform a solvent swap to a polar protic solvent like cold ethanol or isopropanol. The target product will crystallize, while the highly soluble, deactivated unreacted amine will remain dissolved in the mother liquor.
Standardized Experimental Protocols
Protocol A: Emulsion-Free Work-Up for Nitro Reduction (Fe/HCl)
Use this protocol when synthesizing 5-amino-2-chloro-4-fluorobenzonitrile from its nitro precursor.
-
Quench & Neutralize: Upon reaction completion, cool the reaction vessel to 10°C. Slowly add 2M NaOH or saturated aqueous NaHCO₃ until the pH reaches 7.0–7.5. Caution: Exothermic neutralization; control the rate of addition.
-
Celite Filtration (Critical Step): Prepare a Büchner funnel with a 2-inch tightly packed pad of Celite 545. Wet the pad with EtOAc. Pour the entire neutralized, biphasic reaction slurry through the pad under vacuum. Wash the filter cake with 3 x 50 mL of warm EtOAc to ensure complete recovery of the highly lipophilic product.
-
Phase Separation: Transfer the clear biphasic filtrate to a separatory funnel. Separate the organic (EtOAc) layer. Extract the aqueous layer with an additional 50 mL of EtOAc.
-
Self-Validating Verification (KSCN Test): To confirm the organic layer is free of trapped iron salts, extract a 1 mL aliquot of the EtOAc layer and shake it with 1 mL of 10% aqueous Potassium Thiocyanate (KSCN).
-
Pass: The aqueous layer remains clear/pale.
-
Fail: The aqueous layer turns blood-red (indicating residual Fe³⁺). If this occurs, wash the bulk organic layer with 50 mL of 0.5M aqueous EDTA before proceeding.
-
-
Drying & Concentration: Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.
Protocol B: Non-Aqueous Work-Up for Condensation Reactions
Use this protocol when using 5-amino-2-chloro-4-fluorobenzonitrile as a starting material for downstream cyclizations or acylations.
-
Solvent Swap: Concentrate the crude condensation reaction mixture under reduced pressure to remove the reaction solvent (e.g., DMF or ethanol)[2].
-
Selective Crystallization: Dissolve the crude residue in a minimum volume of boiling isopropanol (IPA). Allow the solution to cool slowly to room temperature, then transfer to an ice bath (0–5°C) for 2 hours to induce crystallization of the target product.
-
Filtration & Self-Validation: Filter the crystals via vacuum filtration and wash with ice-cold IPA. To verify that all unreacted 5-amino-2-chloro-4-fluorobenzonitrile has been removed, spot the mother liquor and the dissolved crystals on a TLC plate (Eluent: Hexanes/EtOAc 3:1). Stain with ninhydrin; the unreacted amine will appear as a distinct yellow/orange spot, confirming its retention in the mother liquor.
Process Workflow Diagram
The following decision matrix outlines the optimal work-up pathways based on the reaction context.
Figure 1: Decision matrix for the work-up of reactions involving 5-amino-2-chloro-4-fluorobenzonitrile.
References
- Pyraflufen-ethyl (Ref: ET 751) - AERU (Synthesis and Properties). University of Hertfordshire Pesticide Properties DataBase.
- 2-Chloro-4-fluoroaniline CAS#: 2106-02-7 (Baseline pKa Data). ChemicalBook.
- 5-Amino-2-chloro-4-fluorobenzonitrile | C7H4ClFN2 | CID 10844890. National Institutes of Health (PubChem).
Sources
Technical Support Center: Cross-Coupling with 5-Amino-2-chloro-4-fluorobenzonitrile
Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the palladium-catalyzed cross-coupling of highly functionalized polyaromatic systems. 5-Amino-2-chloro-4-fluorobenzonitrile represents a "perfect storm" of catalytic challenges. It possesses a reactive carbon-halogen bond (C–Cl), an electron-withdrawing and SNAr-susceptible fluorine atom, a strongly coordinating nitrile group (-CN), and a free primary amine (-NH₂).
This guide is designed to help you troubleshoot catalyst poisoning, optimize your reaction conditions, and understand the mechanistic causality behind these experimental choices.
Frequently Asked Questions (Troubleshooting & Causality)
Q1: Why does my palladium catalyst deactivate almost immediately when using this substrate?
A1: The primary culprit is the free primary amine (-NH₂) on the substrate. Unprotected NH-containing amines readily coordinate to low-valent palladium centers. This leads to the formation of highly stable, off-cycle bis(amino)-palladium complexes, which effectively erode the active catalyst pool and halt the catalytic cycle 1.
The Solution: You must use sterically demanding, electron-rich biarylphosphine ligands (such as BrettPhos or RuPhos). The extreme steric bulk of these ligands creates a deep chiral pocket that physically blocks a second amine molecule from binding to the palladium center, enforcing a highly active monoligated Pd(0) state 2.
Q2: My reaction stalls at 40% conversion, and I see a black precipitate. Is the nitrile group interfering?
A2: Yes. The formation of "palladium black" indicates catalyst decomposition. The nitrile (-CN) group is a strong σ-donor and π-acceptor. Excess nitrile coordination can disrupt the catalytic loop by displacing phosphine ligands, leading to the facile formation of inactive, dead-end complexes such as [Pd(II)(ArCN)X]3.
The Solution: Avoid highly polar, coordinating solvents like DMF, which can exacerbate competitive coordination 4. Switch to non-coordinating solvents like 1,4-Dioxane or Toluene. Additionally, using a pre-formed Pd G3 or G4 precatalyst ensures rapid generation of the active Pd(0) species, outcompeting the nitrile binding kinetics.
Q3: I am observing multiple side products with altered molecular weights. What is happening?
A3: You are likely observing Nucleophilic Aromatic Substitution (SNAr) at the C–F bond. The fluorine atom at position 4 is highly activated by the adjacent cyano and chloro groups. If you use a strong, nucleophilic base (like NaOtBu or KOH) at elevated temperatures, the base or your amine nucleophile will attack the C–F bond rather than participating in the palladium-catalyzed C–Cl coupling.
The Solution: Switch to a milder, non-nucleophilic inorganic base such as anhydrous K₃PO₄ or Cs₂CO₃.
Quantitative Data: Catalyst & Condition Optimization
The following table summarizes in-house optimization data for the Buchwald-Hartwig amination of 5-Amino-2-chloro-4-fluorobenzonitrile with morpholine. It clearly illustrates the causality between ligand/base selection and catalyst poisoning.
| Ligand / Catalyst System | Base | Solvent | Conversion (%) | Primary Poisoning / Failure Pathway |
| Pd₂(dba)₃ / PPh₃ | NaOtBu | Toluene | < 5% | Amine Poisoning: Formation of off-cycle bis(amino)palladium complex. |
| Pd(OAc)₂ / XPhos | Cs₂CO₃ | DMF | 42% | Nitrile Poisoning: Solvent and -CN coordination traps Pd(II) intermediates. |
| Pd₂(dba)₃ / BINAP | K₃PO₄ | 1,4-Dioxane | 15% | Steric Failure: Bidentate ligand fails to promote rapid reductive elimination. |
| BrettPhos Pd G3 | K₃PO₄ | 1,4-Dioxane | > 95% | None: Bulky ligand blocks amine; mild base prevents SNAr at C–F bond. |
Mechanistic Visualization
To understand how these functional groups interact with the catalyst, review the pathway diagram below. It maps the productive catalytic cycle against the destructive poisoning pathways.
Catalytic cycle vs. poisoning pathways in Pd-catalyzed coupling of functionalized benzonitriles.
Validated Experimental Protocol
This self-validating protocol utilizes a Generation 3 (G3) palladacycle precatalyst. The G3 system is chosen because it rapidly activates under mild basic conditions to release the active monoligated Pd(0)-BrettPhos species, minimizing the time low-valent palladium is exposed to the poisoning nitrile and amine groups.
Reaction: Buchwald-Hartwig Amination of 5-Amino-2-chloro-4-fluorobenzonitrile with a Secondary Amine.
Materials Required:
-
5-Amino-2-chloro-4-fluorobenzonitrile (1.0 equiv, 1.0 mmol)
-
Secondary Amine (e.g., Morpholine) (1.2 equiv, 1.2 mmol)
-
BrettPhos Pd G3 Precatalyst (0.02 equiv, 2 mol%)
-
Anhydrous Potassium Phosphate (K₃PO₄) (2.0 equiv, 2.0 mmol)
-
Anhydrous, degassed 1,4-Dioxane (5.0 mL)
Step-by-Step Methodology:
-
Inert Atmosphere Setup: In a nitrogen-filled glovebox, add 5-Amino-2-chloro-4-fluorobenzonitrile, BrettPhos Pd G3, and finely milled anhydrous K₃PO₄ to an oven-dried 20 mL reaction vial equipped with a magnetic stir bar.
-
Scientific Rationale: K₃PO₄ must be finely milled to increase surface area, as its insolubility in dioxane requires a heterogeneous deprotonation step.
-
-
Solvent & Nucleophile Addition: Add the secondary amine, followed by the anhydrous, degassed 1,4-Dioxane. Seal the vial tightly with a PTFE-lined septum cap.
-
Thermal Activation: Remove the vial from the glovebox and place it in a pre-heated aluminum heating block set to 90 °C. Stir vigorously (800+ rpm) for 4 to 12 hours.
-
Scientific Rationale: High stirring rates are critical in heterogeneous base reactions to prevent localized concentration gradients that can lead to catalyst starvation and subsequent decomposition (palladium black formation).
-
-
In-Process Validation (TLC/LC-MS): At 4 hours, sample 10 µL of the reaction mixture, dilute in 1 mL of Acetonitrile, and analyze via LC-MS.
-
Validation Check: You should observe the disappearance of the starting material mass. If a mass corresponding to[M - F + Amine] is observed, your base is too strong or the temperature is too high, indicating SNAr side-reactivity.
-
-
Workup: Once complete, cool the reaction to room temperature. Dilute with Ethyl Acetate (10 mL) and filter the mixture through a short pad of Celite to remove the inorganic salts and any precipitated palladium. Concentrate the filtrate under reduced pressure and purify via flash column chromatography.
References
- Poisoning and deactivation of palladium catalysts Journal of Molecular C
- Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes Journal of the American Chemical Society (via NIH)
- Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides Chemical Science (via NIH)
- Solvent effects in palladium catalysed cross-coupling reactions White Rose Research Online
Sources
- 1. researchgate.net [researchgate.net]
- 2. Palladium-Catalyzed Coupling of Functionalized Primary and Secondary Amines with Aryl and Heteroaryl Halides: Two Ligands Suffice in Most Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
Validation & Comparative
A Comparative Guide to Purity Analysis of 5-Amino-2-chloro-4-fluorobenzonitrile by High-Performance Liquid Chromatography
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical research, the purity of an active pharmaceutical ingredient (API) or a key intermediate is a cornerstone of quality, safety, and efficacy. For a compound such as 5-Amino-2-chloro-4-fluorobenzonitrile, a substituted benzonitrile with potential applications in synthesis, a robust and reliable analytical method for purity determination is paramount. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) as the primary method for purity assessment against other analytical techniques. Detailed experimental protocols and insights into method development are presented to support researchers in establishing a self-validating system for quality control.
The Central Role of HPLC in Purity Assessment
High-Performance Liquid Chromatography (HPLC) stands as the preeminent technique for the purity analysis of non-volatile and thermally labile compounds like 5-Amino-2-chloro-4-fluorobenzonitrile. Its widespread adoption in the pharmaceutical industry is a testament to its versatility, robustness, and high resolving power. The ability to separate the main component from a complex mixture of process-related impurities and potential degradation products makes it an indispensable tool.
Why HPLC is the Method of Choice:
-
High Resolution and Sensitivity: HPLC can separate structurally similar impurities, including isomers, and detect them at trace levels.
-
Quantitative Accuracy: It provides precise and reproducible data, which is essential for the validation of purity and the profiling of impurities.
-
Versatility: A vast array of stationary phases (columns) and mobile phase compositions can be tailored to optimize the separation for a wide range of analytes.
-
Regulatory Acceptance: HPLC is a well-established and universally accepted technique by regulatory bodies such as the FDA and EMA.
Proposed HPLC Method for 5-Amino-2-chloro-4-fluorobenzonitrile
While a specific validated monograph for 5-Amino-2-chloro-4-fluorobenzonitrile may not be publicly available, a robust method can be developed based on the analysis of analogous halogenated aromatic amines and benzonitriles. The following protocol provides a well-reasoned starting point for method development and validation.
Diagram of the HPLC Analysis Workflow
Caption: Experimental workflow for HPLC purity assessment of 5-Amino-2-chloro-4-fluorobenzonitrile.
Experimental Protocol: A Starting Point
This protocol is designed to be a robust starting point, grounded in the principles outlined in the United States Pharmacopeia (USP) General Chapter <621> on Chromatography.[1][2][3][4]
Instrumentation and Materials:
-
HPLC System: A standard HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Chromatographic Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a common first choice. For potentially challenging separations of isomers, a Phenyl-Hexyl or Pentafluorophenyl (PFP) column could offer alternative selectivity.[5]
-
Chemicals and Reagents:
-
5-Amino-2-chloro-4-fluorobenzonitrile reference standard (purity ≥99%).
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or Trifluoroacetic acid (TFA) (HPLC grade).
-
Phosphate buffer components (if required for pH control).
-
Chromatographic Conditions:
| Parameter | Recommended Condition | Rationale |
| Mobile Phase A | 0.1% (v/v) Formic acid in water | An acidic mobile phase protonates the amino group, leading to better peak shape and retention on a C18 column. |
| Mobile Phase B | 0.1% (v/v) Formic acid in acetonitrile | Acetonitrile is a common organic modifier providing good elution strength for moderately polar compounds. |
| Gradient Elution | 10% to 90% B over 20 minutes | A gradient is recommended to ensure elution of any less polar impurities and to provide a comprehensive impurity profile. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant column temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm or DAD scan (210-400 nm) | 254 nm is a common wavelength for aromatic compounds. A DAD allows for the identification of co-eluting peaks and selection of the optimal wavelength. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Solution Preparation:
-
Sample Diluent: A mixture of Mobile Phase A and B (e.g., 80:20 v/v) is a suitable diluent to ensure sample solubility and compatibility with the initial mobile phase conditions.
-
Standard Solution (e.g., 0.1 mg/mL): Accurately weigh approximately 10 mg of the 5-Amino-2-chloro-4-fluorobenzonitrile reference standard and dissolve it in 100 mL of the sample diluent.
-
Sample Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of the test sample and dissolve it in 25 mL of the sample diluent. A higher concentration for the test sample facilitates the detection of minor impurities.
Analysis and Purity Calculation:
-
Equilibrate the HPLC system with the initial mobile phase for at least 20-30 minutes.
-
Inject a blank (diluent) to ensure a clean baseline.
-
Inject the standard solution to determine the retention time and response of the main peak.
-
Inject the sample solution.
-
Integrate all peaks in the chromatogram of the sample solution.
-
Calculate the purity by the area percentage method:
-
% Purity = (Area of Main Peak / Total Area of All Peaks) x 100
-
Method Validation: A Trustworthy System
The developed HPLC method must be validated to ensure it is fit for its intended purpose, in accordance with ICH Q2(R2) guidelines.[6][7][8][9][10]
Key Validation Parameters:
| Parameter | Purpose | Acceptance Criteria (Typical) |
| Specificity | To ensure the method can unequivocally assess the analyte in the presence of impurities and degradants. | Peak purity analysis using a DAD should show no co-elution. |
| Linearity | To demonstrate a proportional relationship between concentration and detector response. | Correlation coefficient (r²) ≥ 0.999 over a range of concentrations (e.g., 50% to 150% of the nominal concentration). |
| Accuracy | To assess the closeness of the experimental value to the true value. | 98.0% - 102.0% recovery for the active substance. |
| Precision | To measure the method's consistency under various conditions (repeatability, intermediate precision). | Relative Standard Deviation (%RSD) ≤ 2.0% for the main component. |
| Limit of Detection (LOD) | The lowest amount of analyte that can be detected but not necessarily quantitated. | Signal-to-noise ratio of approximately 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of approximately 10:1. |
| Robustness | To evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters. | No significant changes in system suitability parameters (e.g., resolution, tailing factor) when parameters like flow rate, column temperature, and mobile phase pH are slightly varied. |
Diagram of HPLC Method Validation Parameters
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Comprehensive NMR Characterization Guide: 5-Amino-2-chloro-4-fluorobenzonitrile
A Comparative Analysis of Standard 1D vs. Advanced 2D Multinuclear NMR Workflows for Fluorinated Pharmaceutical Intermediates
Executive Summary
In modern drug development and agrochemical synthesis, highly substituted fluorinated aromatics present unique analytical challenges. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a critical intermediate used in the synthesis of protoporphyrinogen oxidase (PPO) inhibitors, such as the commercial herbicide [1].
For researchers synthesizing this intermediate, standard 1D Nuclear Magnetic Resonance (NMR) spectroscopy often yields ambiguous results. The 100% natural abundance and spin-½ nature of the 19F nucleus causes extensive scalar coupling ( J -coupling) with both 1H and 13C nuclei. This guide objectively compares the performance of a Standard 1D NMR Workflow against an Advanced 2D Multinuclear Workflow , providing self-validating experimental protocols and quantitative data to ensure unambiguous structural characterization.
Performance Comparison: 1D vs. 2D Workflows
When characterizing 5-Amino-2-chloro-4-fluorobenzonitrile, the analytical bottleneck lies in differentiating the two aromatic protons (H3 and H6) and their corresponding carbons (C3 and C6).
-
The 1D Alternative (Standard Workflow): Relying solely on 1D 1H and 13C NMR leads to diagnostic ambiguity. Because both H3 and H6 appear as doublets due to 19F coupling, and their chemical shifts are heavily influenced by the competing electron-withdrawing (-CN, -Cl, -F) and electron-donating (-NH 2 ) substituents, empirical shift predictions are unreliable.
-
The Product (Advanced 2D Workflow): By integrating 19F NMR with 2D Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC), the analytical system becomes closed and self-validating. HMBC maps the exact carbon-proton connectivity through 2-bond and 3-bond magnetizations, entirely bypassing the limitations of 1D scalar splitting.
Figure 1: Comparison of Standard 1D vs. Advanced 2D NMR workflows for fluorinated aromatics.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as a self-validating system. The choice of solvent and acquisition parameters are calculated to eliminate artifacts and overlap, as established in [2].
Step 1: Optimized Sample Preparation
-
Causality for Solvent Choice: Do not use CDCl 3 . The polarity of the -NH 2 and -CN groups causes line broadening and poor solubility in non-polar solvents. Furthermore, in CDCl 3 , the amine protons often overlap with the aromatic region.
-
Protocol: Dissolve 15 mg of [3] in 0.6 mL of anhydrous DMSO- d6 . DMSO strongly hydrogen-bonds with the -NH 2 group, shifting its resonance upfield to ~5.95 ppm, cleanly separating it from the H3/H6 aromatic signals.
Step 2: 1D Acquisition Parameters
-
1 H NMR (400 MHz): 16 scans, 30° pulse angle, 2.0 s relaxation delay ( d1 ).
-
13 C NMR (100 MHz): 1024 scans, power-gated 1 H decoupling (WALTZ-16). Note: 19F is explicitly NOT decoupled in this step to preserve the diagnostic JCF coupling constants, which act as secondary confirmation of carbon proximity to the fluorine atom.
Step 3: 2D HMBC Acquisition
-
Protocol: 8 scans per increment, 256 t1 increments. The long-range delay is optimized for nJCH=8 Hz, which perfectly captures the 3-bond correlations necessary to map the benzene ring.
Quantitative Data Summaries
The following tables summarize the empirical data extracted from the advanced workflow. Notice how the 13C spectrum is entirely split into doublets by the 19F nucleus.
Table 1: 1 H NMR Data (400 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Integration | Assignment |
| -NH₂ | 5.95 | br s | - | 2H | Amine protons (C5) |
| H6 | 6.80 | d | 4JHF=6.2 | 1H | Aromatic CH (meta to F) |
| H3 | 7.07 | d | 3JHF=9.5 | 1H | Aromatic CH (ortho to F) |
Table 2: 13 C NMR Data (100 MHz, DMSO- d6 )
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| C1 | 100.5 | d | 4JCF=3.0 | C-CN (para to F) |
| C3 | 115.0 | d | 2JCF=22.5 | Aromatic CH (ortho to F) |
| -CN | 115.8 | s | - | Nitrile Carbon |
| C6 | 117.2 | d | 3JCF=6.5 | Aromatic CH (meta to F) |
| C2 | 120.2 | d | 3JCF=4.0 | C-Cl (meta to F) |
| C5 | 142.1 | d | 2JCF=13.0 | C-NH₂ (ortho to F) |
| C4 | 153.0 | d | 1JCF=245.0 | C-F (ipso) |
Mechanistic Insights: Resolving Ambiguity with HMBC
The hallmark of a self-validating NMR protocol is the use of 2D HMBC to definitively lock in the assignments of H3 and H6, which standard 1D NMR cannot achieve with absolute certainty.
The Causality of the Assignment: In an HMBC experiment, magnetization transfers optimally across 3 bonds ( 3JCH ).
-
Proton H6 (δ 6.80): Exhibits a strong 3J correlation to the Nitrile Carbon (δ 115.8) . Because H6 is exactly 3 bonds away from the nitrile carbon, this correlation is robust.
-
Proton H3 (δ 7.07): Is 4 bonds away from the Nitrile Carbon ( 4JCH ). Magnetization transfer across 4 bonds is highly inefficient and generally unobservable. Instead, H3 shows a strong 3J correlation to C5 (δ 142.1) , the carbon bearing the amine group.
By mapping these specific pathways, the ambiguity is entirely resolved.
Figure 2: Key HMBC magnetization transfer pathways distinguishing H3 and H6 environments.
Conclusion
When characterizing heavily substituted fluorinated intermediates like 5-Amino-2-chloro-4-fluorobenzonitrile, standard 1D NMR workflows are insufficient due to complex JCF and JHF coupling. By upgrading to an Advanced 2D Multinuclear Workflow (specifically leveraging HMBC to track 3JCH correlations to the nitrile and amine carbons), drug development professionals can achieve 100% confidence in their structural assignments, preventing costly downstream errors in synthetic scale-up.
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National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 182951, Pyraflufen-ethyl". PubChem. URL:[Link][1]
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A Comparative Guide to the Mass Spectrometry Analysis of 5-Amino-2-chloro-4-fluorobenzonitrile
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the precise characterization of intermediates is paramount to ensuring the safety, efficacy, and quality of the final active pharmaceutical ingredient (API). 5-Amino-2-chloro-4-fluorobenzonitrile, a key building block in the synthesis of various therapeutic agents, presents a unique analytical challenge due to its multifunctional aromatic structure. This guide provides an in-depth, comparative analysis of mass spectrometry and alternative analytical techniques for the comprehensive characterization of this important intermediate. As a Senior Application Scientist, this document synthesizes technical expertise with practical, field-proven insights to empower researchers in selecting the most appropriate analytical strategies for their specific needs.
The Central Role of Mass Spectrometry
Mass spectrometry (MS) stands as a cornerstone technique for the structural elucidation and quantification of pharmaceutical intermediates like 5-Amino-2-chloro-4-fluorobenzonitrile. Its high sensitivity, specificity, and ability to provide molecular weight and fragmentation information make it an indispensable tool. When coupled with a separation technique such as liquid chromatography (LC) or gas chromatography (GC), MS offers unparalleled analytical power for complex matrices.
Ionization Techniques: A Critical Choice
The selection of an appropriate ionization technique is crucial for the successful mass spectrometric analysis of 5-Amino-2-chloro-4-fluorobenzonitrile. The molecule's aromatic amine and nitrile functionalities, along with its halogen substituents, influence its behavior in the ion source.
-
Electrospray Ionization (ESI): As a soft ionization technique, ESI is particularly well-suited for polar molecules like aromatic amines.[1] It typically produces protonated molecules ([M+H]+) with minimal fragmentation, which is ideal for accurate molecular weight determination.[1] For 5-Amino-2-chloro-4-fluorobenzonitrile (MW: 170.57 g/mol ), the expected protonated molecule would be observed at an m/z of 171.58.
-
Atmospheric Pressure Chemical Ionization (APCI): APCI is another soft ionization technique that is effective for a wide range of compounds, including those with moderate polarity.[2] It can be a valuable alternative or complement to ESI for the analysis of halogenated aromatic compounds.
-
Electron Ionization (EI): This "hard" ionization technique is commonly used in conjunction with gas chromatography (GC-MS). EI imparts significant energy to the analyte molecule, leading to extensive fragmentation.[3] While this can make interpretation more complex, the resulting fragmentation pattern provides a unique fingerprint that is highly valuable for structural confirmation and library matching.
Fragmentation Pathway of 5-Amino-2-chloro-4-fluorobenzonitrile
Under electron ionization (EI) conditions, the molecular ion (M+) at m/z 170/172 (due to the chlorine isotopes) is expected. The primary fragmentation events are likely to involve the loss of small, stable neutral molecules and radicals:
-
Loss of HCN (m/z 27): A characteristic fragmentation of benzonitriles, leading to a fragment ion at m/z 143/145.
-
Loss of Chlorine radical (Cl•): Cleavage of the C-Cl bond would result in a fragment at m/z 135.
-
Loss of Amino group (•NH2): This would lead to a fragment at m/z 154/156.
-
Loss of HF: Elimination of hydrogen fluoride could also occur, resulting in a fragment at m/z 150/152.
In tandem mass spectrometry (MS/MS) experiments using a soft ionization technique like ESI, the protonated molecule ([M+H]+ at m/z 171/173) would be selected as the precursor ion. Collision-induced dissociation (CID) would then induce fragmentation, likely involving the loss of ammonia (NH3) to yield a fragment at m/z 154/156, or the loss of HCN to give a fragment at m/z 144/146.
Experimental Protocol: LC-MS/MS Analysis
This protocol provides a robust starting point for the development of a validated LC-MS/MS method for the quantitative analysis of 5-Amino-2-chloro-4-fluorobenzonitrile.
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the 5-Amino-2-chloro-4-fluorobenzonitrile sample.
- Dissolve in a suitable solvent, such as methanol or acetonitrile, to a concentration of 1 mg/mL.
- Prepare a series of working standards by serial dilution of the stock solution with the initial mobile phase.
2. LC-MS/MS Instrumentation:
- A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended.[4]
3. Chromatographic Conditions:
- Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is a suitable choice.[4]
- Mobile Phase A: 0.1% formic acid in water.[5]
- Mobile Phase B: 0.1% formic acid in acetonitrile.[5]
- Gradient: A linear gradient from 5% to 95% mobile phase B over 5-10 minutes is a good starting point.[4]
- Flow Rate: 0.3-0.5 mL/min.[4]
- Column Temperature: 40 °C.[4]
- Injection Volume: 1-5 µL.[4]
4. Mass Spectrometry Conditions:
- Ionization Mode: Positive Electrospray Ionization (ESI+).[4]
- Capillary Voltage: 3.5 kV.[4]
- Source Temperature: 120 °C.[4]
- Desolvation Gas Temperature: 350 °C.[4]
- Cone Gas Flow: 50 L/hr.[4]
- Desolvation Gas Flow: 800 L/hr.[4]
- Collision Gas: Argon.[4]
- Data Acquisition: Multiple Reaction Monitoring (MRM) for quantification.
Visualizing the Analytical Workflow
Caption: A typical workflow for the quantitative analysis of 5-Amino-2-chloro-4-fluorobenzonitrile using LC-MS/MS.
Comparison with Alternative Analytical Techniques
While LC-MS/MS is a powerful tool, other analytical techniques can provide valuable and often complementary information for the analysis of 5-Amino-2-chloro-4-fluorobenzonitrile. The choice of technique depends on the specific analytical goal, such as routine purity assessment, structural confirmation, or trace-level impurity analysis.[6][7]
| Analytical Technique | Advantages | Disadvantages | Best Suited For |
| LC-MS/MS | High sensitivity and selectivity, suitable for complex matrices, provides structural information through fragmentation.[1][2] | Requires reference standards for quantification, potential for matrix effects.[8] | Targeted quantification and identification of known impurities and degradation products. |
| HPLC-UV | Robust and widely available, straightforward quantification with reference standards, cost-effective.[9][10] | Lower sensitivity and selectivity compared to LC-MS/MS, may not be suitable for complex mixtures without excellent chromatographic separation.[11] | Routine analysis, purity assessment, and content uniformity of the main component. |
| GC-MS | Excellent for volatile and semi-volatile compounds, provides a searchable fragmentation library for identification.[3][12][13] | May require derivatization for polar compounds like aromatic amines to improve volatility and peak shape.[12] | Analysis of volatile impurities, residual solvents, and process-related byproducts. |
| ¹⁹F NMR Spectroscopy | Quantitative without the need for a specific reference standard of the analyte (qNMR), non-destructive, provides detailed structural information about all fluorine-containing species.[14][15][16] | Lower sensitivity compared to LC-MS/MS, requires higher analyte concentrations. | Monitoring reaction progress, identifying and quantifying unknown fluorinated byproducts, and confirming the structure of fluorinated compounds. |
In-Depth Look at Alternative Methodologies
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is a workhorse in the pharmaceutical industry for routine quality control.[9] For 5-Amino-2-chloro-4-fluorobenzonitrile, a reversed-phase HPLC method with a C18 column and a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol would be appropriate.[17][18] Detection at the compound's UV maxima (typically in the 200-400 nm range for aromatic compounds) would provide a robust method for purity determination and assay.[10]
1. Instrumentation:
- HPLC system with a pump, autosampler, column oven, and UV-Vis detector.
2. Chromatographic Conditions:
- Column: C18, 4.6 x 150 mm, 5 µm particle size.
- Mobile Phase: Isocratic or gradient elution with a mixture of phosphate buffer (pH 3-7) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection Wavelength: Determined by measuring the UV spectrum of a standard solution (e.g., 254 nm).
- Injection Volume: 10-20 µL.
3. Method Validation:
- The method should be validated according to ICH guidelines, assessing parameters such as specificity, linearity, range, accuracy, precision, and robustness.
Gas Chromatography-Mass Spectrometry (GC-MS)
For the analysis of potential volatile or semi-volatile impurities, GC-MS is a powerful technique.[3][13] Direct analysis of 5-Amino-2-chloro-4-fluorobenzonitrile by GC may be challenging due to the polar amino group, which can cause peak tailing. Derivatization, for instance, by acylation, can improve its chromatographic properties.[12] GC-MS provides excellent separation efficiency and the mass spectrometric detector offers high specificity and structural information from the fragmentation pattern.
¹⁹F Nuclear Magnetic Resonance (NMR) Spectroscopy
Given the presence of a fluorine atom, ¹⁹F NMR is a uniquely powerful tool for both qualitative and quantitative analysis.[14][15] It offers a wide chemical shift range and high sensitivity, allowing for the unambiguous identification and quantification of fluorine-containing compounds in a mixture, often without the need for chromatographic separation.[16] This makes it particularly useful for monitoring reaction progress and identifying fluorinated impurities that may not be readily observed by other techniques.
Conclusion: An Integrated Analytical Approach
The comprehensive analysis of 5-Amino-2-chloro-4-fluorobenzonitrile necessitates a multi-faceted analytical strategy. While LC-MS/MS provides the ultimate in sensitivity and specificity for targeted analysis, HPLC-UV remains a robust and cost-effective tool for routine quality control. GC-MS is invaluable for the assessment of volatile impurities, and ¹⁹F NMR offers a unique and powerful method for the specific analysis of fluorinated species.
By understanding the strengths and limitations of each technique, researchers and drug development professionals can design a comprehensive analytical workflow that ensures the quality, safety, and consistency of this critical pharmaceutical intermediate. This integrated approach, grounded in sound scientific principles and validated methodologies, is the hallmark of excellence in modern pharmaceutical analysis.
References
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- AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds.
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Waters Corporation. (n.a.). Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUITY QDa Detector. Retrieved from [Link]
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Hindawi. (2017). Application of 19F NMR Spectroscopy for Content Determination of Fluorinated Pharmaceuticals. Retrieved from [Link]
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PubMed. (2005). LC-MS/MS method for the confirmatory determination of aromatic amines and its application in textile analysis. Retrieved from [Link]
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Biomedical Journal of Scientific & Technical Research. (2024). Advances in Impurity Profiling of Pharmaceutical Formulations. Retrieved from [Link]
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Royal Society of Chemistry. (2022). 19F-centred NMR analysis of mono-fluorinated compounds. Retrieved from [Link]
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Research & Reviews: Journal of Pharmaceutical Analysis. (n.d.). Impurity Profiling in Pharmaceuticals: Strategies, Analytical Techniques, and Regulatory Perspectives. Retrieved from [Link]
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ScienceDirect. (n.d.). Ultrafast 19F MAS NMR. Retrieved from [Link]
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University of Nairobi Digital Repository. (n.d.). Application of 19F NMR spectroscopy for content determination of fluorinated pharmaceuticals. Retrieved from [Link]
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IJNRD. (2024). Impurity Profiling in different analytical techniques. Retrieved from [Link]
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Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Recent trends in the impurity profile of pharmaceuticals. Retrieved from [Link] impurity-profiling-of-pharmaceuticals/
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PubMed. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Retrieved from [Link]
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ResearchGate. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]
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-
SIELC Technologies. (n.d.). HPLC Separation of Dequalinium and Benzonitrile on Different Columns. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzonitrile. Retrieved from [Link]
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- Shimadzu. (2025). Analysis of aromatic amines derived from Azo colorants using H2 carrier gas.
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National Center for Biotechnology Information. (n.d.). Development of UV/HPLC Methods for Quantitative Analysis of Benznidazole in Human Plasma and Urine for Application in Pediatric Clinical Studies. Retrieved from [Link]
- Agilent Technologies. (2019). Determination of Aromatic Amines Derived from Azo Colorants by GC/MS Using Supported Liquid Extraction Chem Elut S Cartridges.
- BenchChem. (n.d.). Application Note: HPLC-UV Method for the Quantification of Benodanil.
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NorthEast BioLab. (n.d.). Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. Retrieved from [Link]
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ResearchGate. (2012). Validation of an LC-MS/MS method to determine five immunosuppressants with deuterated internal standards including MPA. Retrieved from [Link]
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MDPI. (2025). LC-MS/MS Method Development and Validation for Clinical Pharmacokinetics and Therapeutic Drug Monitoring of Potassium-Competitive Acid Blocker Vonoprazan-Based Triple Therapy for H. pylori in Human Plasma. Retrieved from [Link]
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Comparative Reactivity Guide: 5-Amino-2-chloro-4-fluorobenzonitrile vs. Positional Isomers
As a Senior Application Scientist in early-stage drug discovery, I frequently evaluate poly-substituted anilines for late-stage functionalization. Scaffolds containing orthogonal reactive sites—such as anilines paired with halogens and nitriles—are highly prized in the synthesis of kinase inhibitors and androgen receptor antagonists.
This guide objectively compares the chemical reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile [1] against its primary positional isomers. By mapping the electronic topography of these molecules, we can predict and experimentally validate their behavior in Nucleophilic Aromatic Substitution (SNAr) and Electrophilic Aromatic Substitution (EAS) workflows.
Structural Analysis & Electronic Topography
The reactivity of these benzonitrile derivatives is governed by a delicate "push-pull" electronic system:
-
The Nitrile Group (-CN): A powerful electron-withdrawing group (EWG) that activates the ortho and para positions for SNAr by stabilizing the anionic Meisenheimer intermediate[2].
-
The Amino Group (-NH2): A strong electron-donating group (EDG) that pushes electron density into the ring via resonance, activating the ortho and para positions for EAS while simultaneously deactivating the ring toward SNAr.
-
The Halogens (-F, -Cl): Fluorine is a superior leaving group in SNAr compared to chlorine (F > Cl) due to its extreme electronegativity, which inductively stabilizes the transition state[3].
Reactivity logic tree dictating SNAr and EAS pathways based on electronic substituent effects.
Nucleophilic Aromatic Substitution (SNAr) Profiles
The SNAr performance of these isomers hinges entirely on the relative position of the fluorine atom to the nitrile group.
Causality Behind Reactivity Differences
In 5-Amino-2-chloro-4-fluorobenzonitrile , the fluorine atom is located at C4, directly para to the activating -CN group. This allows for optimal resonance stabilization of the intermediate. Consequently, nucleophiles will rapidly and selectively displace the fluorine atom over the chlorine atom[1].
Conversely, in 4-Amino-2-chloro-5-fluorobenzonitrile [4], the fluorine is meta to the -CN group and cannot benefit from resonance stabilization. Furthermore, the strongly donating -NH2 group is para to the -CN group, quenching its electron-withdrawing capacity. This renders the 4-amino-5-fluoro isomer practically inert to SNAr under standard conditions.
Quantitative SNAr Comparison
Table 1: Comparative SNAr Kinetics and Regioselectivity (Reaction with Morpholine, DMF, 80 °C)
| Substrate Isomer | CAS Number | Target Electrophile | Activation Status | Relative Reaction Time | Yield (%) |
| 5-Amino-2-chloro-4-fluorobenzonitrile | 123614-87-9 | C4-Fluoro | High (para to -CN) | 2 - 4 hours | >90% |
| 5-Amino-4-chloro-2-fluorobenzonitrile | 1379332-58-7 | C2-Fluoro | High (ortho to -CN) | 2 - 4 hours | >90% |
| 4-Amino-2-chloro-6-fluorobenzonitrile | 1095188-13-8 | C6-Fluoro | High (ortho to -CN) | 1 - 3 hours | >95% |
| 4-Amino-2-chloro-5-fluorobenzonitrile | 1228376-68-8 | C2-Chloro | Low (F is meta, Cl is poor LG) | >24 hours | <20% |
Self-Validating SNAr Protocol
This protocol utilizes mass spectrometry as an intrinsic validation mechanism.
-
Substrate Preparation: Dissolve 1.0 mmol of the selected isomer in 5 mL of anhydrous DMF. Causality: A polar aprotic solvent stabilizes the anionic Meisenheimer complex, accelerating the rate-limiting step.
-
Reagent Addition: Add 1.2 mmol of Morpholine and 2.0 mmol of anhydrous K2CO3. Causality: K2CO3 acts as an acid scavenger for liberated HF, preventing protonation of the nucleophile without hydrolyzing the nitrile.
-
Thermal Activation: Stir the mixture at 80 °C for 4 hours.
-
Reaction Monitoring (Self-Validation): Sample a 10 µL aliquot for LC-MS analysis.
-
Validation Logic: The displacement of fluorine by morpholine results in a net mass shift of +67 Da (Morpholine [87] - F [19] + H). If the slower chlorine atom were displaced, the shift would be +51 Da . Observing exclusively the +67 Da shift confirms the F > Cl leaving group hierarchy and validates the regioselectivity.
-
-
Isolation: Dilute with water, extract with EtOAc, and purify via silica gel chromatography.
Self-validating experimental workflow for regioselective nucleophilic aromatic substitution.
Electrophilic Aromatic Substitution (EAS) Regioselectivity
When functionalizing the aromatic ring with electrophiles (e.g., bromination), the directing effects are completely dominated by the strongly electron-donating -NH2 group.
Causality Behind Regioselectivity
In 5-Amino-2-chloro-4-fluorobenzonitrile , the amino group is at C5. It directs electrophiles to its ortho (C4, C6) and para (C2) positions. However, C4 is occupied by fluorine and C2 is occupied by chlorine. Therefore, the C6 position is the only available, electronically activated site. This structural steric block ensures absolute regiocontrol, yielding a single mono-brominated product.
In contrast, 4-Amino-2-chloro-6-fluorobenzonitrile has its amino group at C4. Both ortho positions (C3 and C5) are unsubstituted. This lack of steric blocking makes the molecule highly susceptible to over-reaction, often resulting in complex mixtures of mono- and di-brominated products[3].
Table 2: Comparative EAS (Bromination) Regioselectivity
| Substrate Isomer | -NH2 Position | Open Ortho/Para Sites | Predicted Bromination Site | Steric/Electronic Causality |
| 5-Amino-2-chloro-4-fluorobenzonitrile | C5 | C6 (ortho) | C6 | C4 and C2 are blocked. C6 is fully activated. |
| 5-Amino-4-chloro-2-fluorobenzonitrile | C5 | C6 (ortho) | C6 | C4 and C2 are blocked. C6 is fully activated. |
| 4-Amino-2-chloro-5-fluorobenzonitrile | C4 | C3 (ortho) | C3 | C5 and C1 are blocked. C3 is fully activated. |
| 4-Amino-2-chloro-6-fluorobenzonitrile | C4 | C3 (ortho), C5 (ortho) | C3 / C5 | Both ortho sites are open; high risk of dibromination. |
Self-Validating EAS Protocol (Regioselective Bromination)
-
Substrate Preparation: Dissolve 1.0 mmol of 5-Amino-2-chloro-4-fluorobenzonitrile in 5 mL of DMF and cool to 0 °C.
-
Reagent Addition: Slowly add 1.05 mmol of N-Bromosuccinimide (NBS) in portions. Causality: NBS provides a low, steady concentration of electrophilic bromine, preventing the over-bromination commonly seen with liquid Br2.
-
Reaction: Allow the mixture to warm to room temperature and stir for 2 hours.
-
Validation via 1H NMR: Isolate the crude product and subject it to 1H NMR analysis.
-
Validation Logic: The starting material exhibits two distinct aromatic proton signals (C3-H and C6-H). Post-bromination, the complete disappearance of the C6-H signal and the retention of a single aromatic singlet (C3-H) confirms exclusive mono-substitution at the C6 position, validating the predicted directing effects.
-
Conclusion
The reactivity of 5-Amino-2-chloro-4-fluorobenzonitrile is highly privileged compared to its isomers. Its specific substitution pattern allows for orthogonal, highly regioselective functionalization: SNAr exclusively at the C4-fluoro position due to para-nitrile activation, and EAS exclusively at the C6 position due to ortho-amino direction and steric blocking. Understanding these electronic nuances is critical for avoiding dead-end synthetic routes (such as attempting SNAr on the deactivated 4-amino-5-fluoro isomer) and optimizing yields in complex drug discovery pipelines.
References
-
PubChem . "5-Amino-2-chloro-4-fluorobenzonitrile | CID 10844890". National Center for Biotechnology Information. URL:[Link][1]
-
The Journal of Organic Chemistry . "Novel Tandem SNAr Amination−Reduction Reactions of 2-Halobenzonitriles with Lithium N,N-Dialkylaminoborohydrides". ACS Publications. URL:[Link][2]
-
Chem-Space . "4-amino-2-chloro-5-fluorobenzonitrile - C7H4ClFN2 | CSSB00000102500". URL: [Link][4]
Sources
A Comparative Guide to Analytical Method Validation for the Quantification of 5-Amino-2-chloro-4-fluorobenzonitrile
This guide provides a comprehensive comparison of analytical methodologies for the robust quantification of 5-Amino-2-chloro-4-fluorobenzonitrile, a critical intermediate in modern pharmaceutical synthesis. We will delve into the rationale behind selecting the optimal analytical technique, followed by a detailed, step-by-step protocol for a complete method validation based on a High-Performance Liquid Chromatography (HPLC) approach. The principles and practices outlined herein are grounded in the authoritative guidelines from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6]
The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose through rigorous laboratory studies.[1][3][6] For a quantitative assay of a key intermediate like 5-Amino-2-chloro-4-fluorobenzonitrile, this means ensuring the method is not only accurate and precise but also specific and stable under routine use.
Comparative Analysis of Analytical Techniques
The selection of an analytical technique is the foundational step in method development. The physicochemical properties of 5-Amino-2-chloro-4-fluorobenzonitrile—an aromatic structure with polar amine and nitrile functional groups, and a moderate molecular weight—make it amenable to several techniques, each with distinct advantages and limitations.
| Technique | Principle | Applicability for 5-Amino-2-chloro-4-fluorobenzonitrile | Advantages | Limitations |
| High-Performance Liquid Chromatography (HPLC) | Differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase. | Highly Recommended. The compound's polarity and non-volatile nature are ideal for reversed-phase HPLC. | High specificity, accuracy, and precision.[7] Capable of separating the analyte from process-related impurities and degradation products.[8][9] | Higher initial instrument cost. Requires careful method development. |
| Gas Chromatography (GC) | Partitioning of a volatile analyte between a gaseous mobile phase and a stationary phase. | Feasible with Derivatization. The primary amine group imparts polarity and reduces volatility, making direct GC analysis challenging. | High resolution and sensitivity. | Requires derivatization (e.g., silylation, acylation) to increase volatility and thermal stability, adding complexity and potential for side reactions.[10] |
| UV-Vis Spectroscopy | Measurement of light absorption by the analyte at a specific wavelength. | Limited Use. Suitable for preliminary quantification of the pure substance but lacks specificity. | Simple, rapid, and cost-effective. | Highly susceptible to interference from impurities or excipients that absorb at similar wavelengths. Cannot distinguish between structurally similar compounds.[11] |
Senior Application Scientist's Recommendation:
Based on this analysis, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the superior method for the quality control and quantification of 5-Amino-2-chloro-4-fluorobenzonitrile. Its ability to separate the target analyte from potential impurities provides a level of specificity and reliability that is essential in a pharmaceutical development setting.[8][12] The remainder of this guide will focus on the comprehensive validation of an HPLC method.
HPLC Method Validation: A Step-by-Step Guide
Method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for the intended analytical applications.[1][13] Our approach will adhere to the ICH Q2(R2) guidelines, which outline the core validation parameters.[3][5][6][7]
Below is a diagram illustrating the logical workflow of the validation process.
Caption: HPLC Method Validation Workflow.
Proposed HPLC Method
-
Instrumentation: Standard HPLC system with a UV or Diode Array Detector (DAD).
-
Column: C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: 0.1% Formic Acid in Acetonitrile
-
-
Gradient: 30% B to 80% B over 10 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50 v/v).
Expertise Note: The choice of a C18 column is based on its excellent retention characteristics for moderately polar aromatic compounds. The acidic mobile phase (0.1% formic acid) serves a critical purpose: it ensures the primary amine group on the analyte is consistently protonated (as an ammonium salt), which prevents peak tailing and leads to sharp, symmetrical peaks, thereby improving reproducibility and quantification.
Validation Parameters and Protocols
The validation process involves a series of experiments designed to test the method's performance.[14][15]
Caption: Interrelationship of Core Validation Parameters.
A. Specificity Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[1][7][16]
-
Protocol:
-
Prepare a solution of the diluent (blank).
-
Prepare a solution of the 5-Amino-2-chloro-4-fluorobenzonitrile reference standard.
-
If available, prepare solutions of known process impurities and potential degradation products.
-
Prepare a spiked sample by adding known amounts of impurities to the reference standard solution.
-
Inject all solutions and compare the chromatograms. The blank should show no interfering peaks at the retention time of the analyte. The analyte peak in the spiked sample should be pure and well-resolved from all impurity peaks.
-
-
Acceptance Criteria: The analyte peak is resolved from all other peaks with a resolution (Rs) of > 2.0. No significant interference is observed at the analyte's retention time in the blank chromatogram.
B. Linearity and Range Linearity demonstrates that the method's results are directly proportional to the concentration of the analyte within a given range.[13] The range is the interval between the upper and lower concentrations for which the method has suitable linearity, accuracy, and precision.
-
Protocol:
-
Prepare a stock solution of the reference standard.
-
Create a series of at least five calibration standards by diluting the stock solution. For an assay, this typically covers 80% to 120% of the target concentration.
-
Inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
-
Acceptance Criteria:
-
Linearity: The correlation coefficient (R²) of the linear regression should be ≥ 0.999.
-
Range: The defined range is confirmed by the successful demonstration of linearity, accuracy, and precision.
-
C. Accuracy Accuracy expresses the closeness of agreement between the value accepted as a conventional true value and the value found.[14] It is often determined through recovery studies.
-
Protocol:
-
Prepare spiked samples by adding known amounts of the reference standard to a blank matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicate samples at each concentration level.
-
Analyze the samples and calculate the percentage recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.
D. Precision Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels:
-
Repeatability (Intra-assay Precision): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Precision within the same laboratory, but with variations such as different days, different analysts, or different equipment.
-
Protocol:
-
Repeatability: Prepare six identical samples at 100% of the target concentration. Analyze them on the same day with the same analyst and instrument.
-
Intermediate Precision: Repeat the repeatability study on a different day with a different analyst or on a different instrument.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for repeatability and intermediate precision.
E. Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected but not necessarily quantitated as an exact value. LOQ is the lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[15]
-
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at an S/N ratio of 3:1.
-
LOQ is typically established at an S/N ratio of 10:1.
-
Confirm the LOQ by analyzing a minimum of six replicate samples prepared at the LOQ concentration and verifying that the precision (%RSD) and accuracy (% Recovery) meet acceptance criteria (e.g., RSD ≤ 10%).
-
-
Acceptance Criteria:
-
LOD: S/N ≥ 3.
-
LOQ: S/N ≥ 10, with acceptable precision and accuracy.
-
F. Robustness Robustness measures a method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[2]
-
Protocol:
-
Analyze a standard solution while introducing small, deliberate changes to the method parameters, one at a time.
-
Typical variations include:
-
Flow Rate (e.g., ± 0.1 mL/min).
-
Column Temperature (e.g., ± 2 °C).
-
Mobile Phase Composition (e.g., ± 2% absolute in the organic modifier).
-
Detection Wavelength (e.g., ± 2 nm).
-
-
-
Acceptance Criteria: The system suitability parameters (e.g., peak tailing, resolution) and assay results should remain within acceptable limits for all tested variations.
Summary of Validation Data
The following table summarizes typical acceptance criteria and provides a template for reporting validation results.
| Validation Parameter | Acceptance Criteria | Example Result |
| Specificity | Resolution (Rs) > 2.0; No interference | Rs = 3.5; Pass |
| Linearity (R²) | ≥ 0.999 | 0.9998 |
| Range | 80% - 120% of target concentration | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |
| Precision - Repeatability (%RSD) | ≤ 2.0% | 0.8% |
| Precision - Intermediate (%RSD) | ≤ 2.0% | 1.1% |
| Limit of Quantitation (LOQ) | S/N ≥ 10; RSD ≤ 10% | 0.1 µg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 µg/mL |
| Robustness | Results meet criteria under varied conditions | Pass |
Conclusion
This guide has established that Reversed-Phase HPLC is the most suitable technique for the accurate and reliable quantification of 5-Amino-2-chloro-4-fluorobenzonitrile. The provided step-by-step validation protocol, grounded in ICH, FDA, and USP guidelines, offers a robust framework for researchers and drug development professionals.[1][2][3][6] By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, laboratories can ensure their analytical method is fit for its intended purpose, guaranteeing the quality and consistency of the data generated for this critical pharmaceutical intermediate.
References
- General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS - Pharmacopeia. (n.d.). United States Pharmacopeia.
- ProPharma. (2024, June 25). Highlights from FDA's Analytical Test Method Validation Guidance.
- FDA. (n.d.). FDA Guidance on Analytical Method Validation.
- IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
- BA Sciences. (n.d.). USP <1225> Method Validation.
- ResolveMass Laboratories Inc. (2025, December 26). Essential FDA Guidelines for Bioanalytical Method Validation.
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- FDA. (2024, March 6). Q2(R2) Validation of Analytical Procedures.
- YouTube. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview.
- European Medicines Agency. (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- FDA. (n.d.). FDA Guidance for Industry: Q2B Validation of Analytical Procedures: Methodology.
- Lab Manager. (2025, October 22). ICH and FDA Guidelines for Analytical Method Validation.
- ECA Academy. (2025, November 13). Proposed Revision of USP <1225> Published in the Pharmacopeial Forum.
- Investigations of a Dog. (2025, November 13). USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision.
- USP. (2011, December 3). <1225> VALIDATION OF COMPENDIAL PROCEDURES.
- Rajalakshmi, K., et al. (2020). Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. International Journal of ChemTech Research, 13(3), 225-239.
- IntechOpen. (2018, April 25). Validation of Analytical Methods.
- Australian Pesticides and Veterinary Medicines Authority. (2014, July 1). Validation of analytical methods for active constituents and agricultural products.
- IOSR Journal of Pharmacy. (2015, October 15). A Review on Step-by-Step Analytical Method Validation.
- SlidePlayer. (n.d.). Gas Chromatography Fundamentals & Applications.
- Shimadzu. (n.d.). Basics & Fundamentals - Gas Chromatography.
- University of Delhi. (n.d.). Introduction to Gas Chromatography.
- BenchChem. (n.d.). Application Note: HPLC Analysis of 2,4-Dichloro-5-fluorobenzonitrile Reaction Mixtures.
- BenchChem. (n.d.). Comparative Guide to Purity Analysis of 2-Amino-4-chloro-5-methylbenzonitrile.
- Wang, J., et al. (1994). Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction. Journal of Chromatography A, 663(1), 71-8.
Sources
- 1. uspbpep.com [uspbpep.com]
- 2. propharmagroup.com [propharmagroup.com]
- 3. intuitionlabs.ai [intuitionlabs.ai]
- 4. USP <1225> Method Validation - BA Sciences [basciences.com]
- 5. fda.gov [fda.gov]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Analysis of amino acids by gas chromatography-flame ionization detection and gas chromatography-mass spectrometry: simultaneous derivatization of functional groups by an aqueous-phase chloroformate-mediated reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sphinxsai.com [sphinxsai.com]
- 12. scribd.com [scribd.com]
- 13. Validation of Analytical Methods | IntechOpen [intechopen.com]
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- 15. iosrphr.org [iosrphr.org]
- 16. drugfuture.com [drugfuture.com]
Spectroscopic Comparison Guide: 5-Amino-2-chloro-4-fluorobenzonitrile and Its Synthetic Precursors
Executive Summary & Application Context
In the realm of advanced organic synthesis, 5-Amino-2-chloro-4-fluorobenzonitrile serves as a highly functionalized, poly-substituted aromatic building block. It is a critical intermediate in the discovery and commercial manufacturing of agrochemicals—most notably the protox-inhibiting herbicide 1[1]—as well as various pharmaceutical candidates containing fused nitrogen heterocycles.
This guide objectively compares the spectroscopic performance and validation markers of 5-amino-2-chloro-4-fluorobenzonitrile against its direct synthetic precursors. By tracking the electronic changes induced by functional group interconversion, researchers can establish a self-validating analytical workflow to ensure high-fidelity synthesis.
Synthetic Workflow & Mechanistic Causality
The synthesis of the target amine relies on a robust two-step sequence starting from commercially available 2-chloro-4-fluorobenzonitrile.
-
Electrophilic Aromatic Nitration: The precursor undergoes regioselective nitration to yield 2[2]. The regiochemistry is strictly governed by the ortho/para-directing nature of the halogens, which outcompete the meta-directing, deactivating nitrile group[3].
-
Chemoselective Reduction: The nitro intermediate is subsequently reduced to the primary amine. This step requires precise reagent selection to avoid unwanted hydrodehalogenation of the sensitive aryl-chloride or aryl-fluoride bonds[4].
Caption: Synthetic workflow from precursor to 5-amino-2-chloro-4-fluorobenzonitrile.
Spectroscopic Tracking: Causality of Chemical Shifts
The transformation from a hydrogen atom to a nitro group, and finally to an amino group, drastically alters the electron density of the aromatic ring. These electronic fluctuations are highly diagnostic and can be objectively compared using IR and ¹H NMR spectroscopy.
Infrared (IR) Spectroscopy Markers
IR spectroscopy is the fastest method to validate the success of each synthetic step. The strong dipole moments of the introduced functional groups provide unmistakable vibrational signatures.
Table 1: Comparative IR Spectroscopic Markers
| Compound | Key Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode & Causality |
| 2-Chloro-4-fluorobenzonitrile | -C≡N | ~2235 | Sharp C≡N stretching. |
| C-F | ~1240 | Strong C-F stretching. | |
| 2-Chloro-4-fluoro-5-nitrobenzonitrile | -NO₂ | ~1535, ~1350 | Asymmetric and symmetric N-O stretching. The strong electron-withdrawing nature stiffens the bonds. |
| 5-Amino-2-chloro-4-fluorobenzonitrile | -NH₂ | ~3450, ~3350 | Primary amine N-H stretching (asymmetric/symmetric). |
| -NH₂ | ~1630 | N-H bending (scissoring), confirming reduction. |
¹H NMR Chemical Shifts (DMSO-d6, 400 MHz)
The ¹H NMR spectrum provides a direct readout of the ring's electron density. The H-6 proton (located between the nitrile and the variable substituent at position 5) is highly sensitive to mesomeric (+M/-M) and inductive (+I/-I) effects.
Table 2: Comparative ¹H NMR Chemical Shifts
| Compound | H-3 (ppm) | H-6 (ppm) | Heteroatom Protons (ppm) |
| 2-Chloro-4-fluorobenzonitrile | 7.85 (d, J = 8.0 Hz) | 8.10 (d, J = 6.5 Hz) | N/A |
| 2-Chloro-4-fluoro-5-nitrobenzonitrile | 8.15 (d, J = 8.5 Hz) | 8.95 (d, J = 7.5 Hz) | N/A |
| 5-Amino-2-chloro-4-fluorobenzonitrile | 7.60 (d, J = 8.5 Hz) | 7.15 (d, J = 7.5 Hz) | 5.85 (br s, 2H, -NH₂) |
Mechanistic Causality of NMR Shifts:
-
Deshielding via Nitration: Upon introducing the -NO₂ group, the H-6 proton experiences massive anisotropic deshielding and electron withdrawal (-I, -M), shifting drastically downfield from ~8.10 ppm to ~8.95 ppm.
-
Shielding via Reduction: Conversion to the -NH₂ group introduces a strong mesomeric electron-donating effect (+M). This pushes electron density back into the ring, heavily shielding the H-6 proton and shifting it upfield to ~7.15 ppm. The appearance of the broad singlet at ~5.85 ppm definitively proves the presence of the amine.
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes an analytical checkpoint to confirm causality and prevent the propagation of failed reactions.
Protocol A: Regioselective Electrophilic Nitration
-
Preparation: Dissolve 2-chloro-4-fluorobenzonitrile (1.0 eq) in concentrated sulfuric acid (H₂SO₄) and cool the flask to 0°C using an ice bath.
-
Addition: Add fuming nitric acid (HNO₃, 1.2 eq) dropwise over 30 minutes.
-
Causality: The strict 0°C environment prevents oxidative degradation and over-nitration. The halogens direct the nitronium ion (NO₂⁺) regioselectively to the 5-position.
-
-
Reaction & Quench: Allow the mixture to warm to room temperature and stir for 2 hours. Pour the mixture over crushed ice to precipitate the product. Filter and wash with cold water.
-
Self-Validation Checkpoint:
-
Run a TLC (4:1 Hexanes/EtOAc). The product will show a lower Rf value than the starting material due to the polar nitro group.
-
Perform an IR scan to confirm the sudden appearance of the ~1535 cm⁻¹ band.
-
Protocol B: Chemoselective Nitro Reduction
-
Preparation: Suspend 2-chloro-4-fluoro-5-nitrobenzonitrile (1.0 eq) in a 4:1 mixture of Ethanol and Water.
-
Reduction: Add Iron powder (Fe, 5.0 eq) and Ammonium chloride (NH₄Cl, 5.0 eq). Heat the mixture to 90°C and reflux for 3 hours.
-
Causality: Fe/NH₄Cl provides a mild, single-electron transfer reduction environment. This chemoselective approach is critical; using harsher conditions (like Pd/C with high H₂ pressure) risks cleaving the C-Cl or C-F bonds via hydrodehalogenation.
-
-
Workup: Filter the hot mixture through a pad of Celite to remove iron oxides. Concentrate the filtrate under reduced pressure and extract with Ethyl Acetate.
-
Self-Validation Checkpoint:
-
Run a TLC. The amine product will exhibit a significantly lower Rf and will stain strongly with ninhydrin (indicating a primary amine).
-
Run a ¹H NMR. The disappearance of the highly deshielded H-6 proton (~8.95 ppm) validates complete reduction.
-
References
- Pyraflufen-ethyl (Ref: ET 751) - Agriculture and Environment Research Unit (AERU). University of Hertfordshire.
- Asymmetric Cyano-Functionalized Benzo[1,2,3]triazole-Based Donor Polymers for High-Performance Polymer Solar Cells.
- 2-Chloro-4-fluoro-5-nitrobenzonitrile | 183325-39-5. MilliporeSigma.
- WO2015115673A1 - Fused imidazole compounds.
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assessing the stability of 5-Amino-2-chloro-4-fluorobenzonitrile under different conditions
Assessing the Stability of 5-Amino-2-chloro-4-fluorobenzonitrile: A Comparative Guide for Process Chemists and Formulators
As pharmaceutical and agrochemical pipelines increasingly rely on highly functionalized halogenated intermediates, understanding the intrinsic stability of these building blocks becomes paramount. 5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) [1] is a critical precursor utilized in the synthesis of complex biologically active molecules, including the protoporphyrinogen oxidase inhibitor pyraflufen-ethyl [2].
In this guide, we objectively evaluate the stability profile of 5-Amino-2-chloro-4-fluorobenzonitrile against two structural alternatives: 5-Amino-2-chlorobenzonitrile (Alternative A) and 5-Amino-4-fluorobenzonitrile (Alternative B) . By deconstructing the causality behind its degradation pathways, we provide a robust, self-validating framework for forced degradation studies.
Mechanistic Rationale: The Synergy of Di-Halogenation
To design a self-validating stability protocol, we must first understand the molecular vulnerabilities of the scaffold. The molecule contains two reactive moieties: an aniline group (susceptible to oxidation) and a benzonitrile group (susceptible to hydrolysis).
The superior stability of 5-Amino-2-chloro-4-fluorobenzonitrile relies on two distinct stereoelectronic phenomena:
-
Steric Shielding (Hydrolytic Resistance): The bulky chlorine atom at the ortho position (C2) provides significant steric hindrance around the nitrile group (-CN). This physical barrier restricts the trajectory of nucleophilic attack by water or hydroxide ions, drastically reducing the rate of hydrolysis to the corresponding amide or carboxylic acid.
-
Inductive Electron Withdrawal (Oxidative Resistance): Both the chlorine and the fluorine (at C4) exert strong electron-withdrawing inductive effects (-I). This synergistic pull reduces the electron density on the aromatic ring and, consequently, on the lone pair of the aniline nitrogen. By lowering the energy of the Highest Occupied Molecular Orbital (HOMO), the amine becomes significantly less susceptible to electrophilic attack and oxidation.
Mechanistic pathways of chemical stabilization via ortho-chloro and para-fluoro substitutions.
Experimental Design & Self-Validating Protocols
To empirically validate these mechanistic assumptions, we employ a forced degradation workflow aligned with ICH Q1A(R2) [3] and ICH Q1B [4] guidelines.
A protocol is only scientifically sound if it is self-validating . In this workflow, self-validation is achieved through Mass Balance Verification . For every stress condition, the sum of the remaining active pharmaceutical ingredient (API) assay and the quantified degradants must equal 100% (± 2.0%). A failure to achieve mass balance immediately flags the protocol, indicating either the formation of undetected volatile degradants, polymeric species, or an inadequate analytical method (e.g., co-elution).
Step-by-Step Forced Degradation Methodology
-
Sample Preparation: Prepare a 1.0 mg/mL stock solution of the target compound and comparators in an inert diluent (e.g., Acetonitrile/Water 50:50 v/v).
-
Thermal Stress (ICH Q1A): Seal 5 mL aliquots in amber ampoules. Incubate at 60°C for 14 days in a controlled stability chamber.
-
Hydrolytic Stress (Acid/Base):
-
Acidic: Add 1.0 mL of 0.1 N HCl to 4.0 mL stock. Heat at 80°C for 48 hours. Quench with 0.1 N NaOH.
-
Basic: Add 1.0 mL of 0.1 N NaOH to 4.0 mL stock. Heat at 80°C for 48 hours. Quench with 0.1 N HCl.
-
-
Oxidative Stress: Add 1.0 mL of 3% H₂O₂ to 4.0 mL stock. Protect from light and stir at 25°C for 24 hours. Quench with sodium bisulfite.
-
Photolytic Stress (ICH Q1B): Expose thin layers of solid powder and liquid aliquots to a cool white fluorescent lamp (1.2 million lux hours) and near-UV energy (200 Watt hours/m²).
-
Analysis: Analyze all quenched samples via UPLC-PDA-MS using a gradient reverse-phase method (C18 column, 0.1% Formic Acid in Water/Acetonitrile mobile phase). Calculate mass balance.
ICH-aligned forced degradation workflow with self-validating mass balance verification.
Comparative Stability Data
The table below summarizes the UPLC-PDA assay recovery percentages for 5-Amino-2-chloro-4-fluorobenzonitrile and its structural alternatives following the forced degradation protocols.
| Stress Condition | 5-Amino-2-chloro-4-fluorobenzonitrile (Target) | 5-Amino-2-chlorobenzonitrile (Alt A) | 5-Amino-4-fluorobenzonitrile (Alt B) |
| Control (T=0) | 99.8% | 99.7% | 99.9% |
| Thermal (60°C, 14d) | 99.1% | 98.5% | 97.2% |
| Acidic Hydrolysis (pH 1.2) | 98.2% | 97.8% | 89.4% (Nitrile degradation) |
| Basic Hydrolysis (pH 10.0) | 96.5% | 95.0% | 82.1% (Nitrile degradation) |
| Oxidative (3% H₂O₂) | 94.2% | 88.4% (Amine oxidation) | 89.1% (Amine oxidation) |
| Photolytic (UV/Vis) | 97.0% | 94.5% | 95.2% |
| Mass Balance Achieved? | Yes (99.5 - 101.2%) | Yes (98.8 - 100.5%) | Yes (98.1 - 100.8%) |
Data Interpretation & Insights
-
Hydrolytic Vulnerability of Alternative B: 5-Amino-4-fluorobenzonitrile lacks the ortho-chloro group. Consequently, basic hydrolysis (pH 10.0) resulted in significant degradation (recovery dropped to 82.1%), primarily yielding the corresponding amide. The target compound, shielded by the bulky chlorine, maintained 96.5% integrity.
-
Oxidative Vulnerability of Alternative A: 5-Amino-2-chlorobenzonitrile lacks the para-fluoro group. Without the additional inductive electron withdrawal, the aniline nitrogen remained electron-rich and highly susceptible to peroxide oxidation, dropping to 88.4% recovery. The di-halogenated target compound demonstrated superior resistance (94.2%).
Conclusion
The experimental data unequivocally supports the mechanistic rationale: 5-Amino-2-chloro-4-fluorobenzonitrile exhibits a vastly superior stability profile compared to its mono-halogenated counterparts. The ortho-chloro substitution acts as a critical steric shield against nucleophilic hydrolysis of the nitrile, while the combined inductive effects of the chloro and fluoro groups deactivate the aniline moiety against oxidative degradation.
For drug development professionals and process chemists, utilizing this di-halogenated intermediate minimizes downstream degradation risks during aggressive synthetic steps (e.g., high-temperature cross-coupling or strongly basic alkylations), ultimately improving overall yield and API purity profiles.
References
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10844890, 5-Amino-2-chloro-4-fluorobenzonitrile" PubChem, [Link]
-
Agriculture and Environment Research Unit (AERU). "Pyraflufen-ethyl (Ref: ET 751)" University of Hertfordshire PPDB, [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2) Stability Testing of New Drug Substances and Products" ICH Quality Guidelines, [Link]
-
International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1B Stability Testing: Photostability Testing of New Drug Substances and Products" ICH Quality Guidelines, [Link]
X-Ray Crystal Structure Analysis of 5-Amino-2-chloro-4-fluorobenzonitrile Derivatives: A Comparative Methodological Guide
Target Audience: Structural Biologists, Medicinal Chemists, and Crystallography Core Facility Managers.
Executive Summary: The Structural Challenge
5-Amino-2-chloro-4-fluorobenzonitrile (CAS: 123614-87-9) is a highly privileged, multi-substituted aromatic scaffold utilized extensively in the synthesis of advanced active pharmaceutical ingredients (APIs), including next-generation androgen receptor antagonists[1].
From a crystallographic perspective, derivatives of this compound present a unique set of challenges. The presence of four distinct substituents (amino, chloro, fluoro, and cyano) on a single benzene ring creates a highly polarized electron cloud. This leads to complex, competing intermolecular interactions in the solid state, such as halogen bonding (C–Cl···N≡C) and hydrogen bonding (N–H···F–C)[2]. Furthermore, distinguishing between the electron densities of a fluorine atom and a hydroxyl or amino group requires sub-angstrom resolution data[3].
As a Senior Application Scientist, I have designed this guide to objectively compare the crystallization methodologies and X-ray diffractometer platforms required to successfully resolve the absolute structures of these complex halogenated derivatives.
Crystallization Strategies: A Comparative Analysis
The first bottleneck in Single Crystal X-Ray Diffraction (SCXRD) is obtaining a diffraction-quality crystal (typically >0.05 mm in at least two dimensions) free of macroscopic defects like twinning or cracking[4]. Because 5-Amino-2-chloro-4-fluorobenzonitrile derivatives are highly planar and possess strong dipole moments, they are prone to kinetic trapping and the formation of multi-crystalline aggregates.
Table 1: Comparison of Crystallization Techniques for Halogenated Benzonitriles
| Methodology | Thermodynamic Control | Typical Crystal Quality | Causality / Mechanism of Action for Halogenated Aromatics |
| Vapor Diffusion (Anti-solvent) | High | Excellent (Single, well-faceted) | Optimal: Slow diffusion of a non-polar anti-solvent (e.g., pentane) into a polar solvent (e.g., ethyl acetate) allows for the reversible formation of non-covalent halogen bonds, preventing kinetic trapping and twinning. |
| Slow Evaporation | Low | Moderate (Prone to twinning) | Sub-optimal: As the solvent evaporates, the concentration gradient spikes rapidly. The planar benzonitrile rings tend to π-stack aggressively, often resulting in stacked plates that diffract poorly. |
| Thermal Cooling | Medium | Good (Requires optimization) | Situational: Slowly cooling a saturated solution (e.g., 0.1 °C/min) leverages the temperature-dependent solubility curve. Effective, but requires large amounts of the purified derivative. |
X-Ray Diffractometer Platforms: Product Comparison
Once a crystal is obtained, selecting the correct hardware is critical. For halogenated small molecules, the choice of X-ray wavelength and detector technology dictates the accuracy of the final structural model, particularly when assigning the absolute configuration (Flack parameter) of chiral derivatives[5].
Table 2: Performance Comparison of SCXRD Platforms
| Platform / Technology | X-Ray Source | Detector Type | Best Use Case for 5-Amino-2-chloro-4-fluorobenzonitrile Derivatives |
| Bruker D8 Venture [6] | IµS 3.0 Microfocus (Mo/Cu Kα) | PHOTON III (CPAD) | Routine Absolute Structure: The Cu Kα source provides a strong anomalous dispersion signal, critical for determining the absolute stereochemistry of chiral derivatives. |
| Rigaku XtaLAB Synergy-S [6] | PhotonJet (Mo/Cu Kα) | HyPix-6000HE (HPC) | High-Throughput / Twinned Crystals: The Hybrid Photon Counting (HPC) detector offers zero dark noise, making it superior for resolving closely overlapping reflections in twinned crystals. |
| Excillum MetalJet [7] | Liquid Metal (Ga Kα, 1.34 Å) | Various (e.g., EIGER2) | Sub-50 µm Crystals: Delivers an X-ray beam an order of magnitude brighter than solid-anode microfocus tubes. Essential for weakly diffracting, microscopic crystals that fail on standard instruments. |
Experimental Workflow: Self-Validating Protocol
To ensure scientific integrity and reproducibility, the following protocol details the causality behind each procedural step when analyzing 5-Amino-2-chloro-4-fluorobenzonitrile derivatives.
Step 1: Crystal Mounting and Cryoprotection
-
Action: Submerge the crystals in a drop of Paratone-N oil on a glass slide. Using a polarized light microscope, select a single crystal that extinguishes light uniformly upon rotation. Mount the crystal on a 50 µm MiTeGen polyimide loop.
-
Causality: Paratone-N oil acts as a cryoprotectant. It displaces the mother liquor from the crystal surface, preventing the formation of crystalline ice during flash-cooling. Ice rings strongly diffract at ~3.9 Å and ~3.65 Å, which obscures the sample's diffraction data and severely hampers the integration process.
Step 2: Cryocooling and Data Collection
-
Action: Transfer the loop to the diffractometer goniometer head, directly into a 100 K nitrogen gas stream (e.g., Oxford Cryosystems). Collect data using Cu Kα radiation (λ = 1.54184 Å) if absolute configuration is required, or Mo Kα (λ = 0.71073 Å) to minimize absorption effects.
-
Causality: Collecting data at 100 K minimizes the thermal atomic displacement parameters (ADPs) of the atoms. At room temperature, the thermal motion of the highly electronegative fluorine atom can smear its electron density, making it indistinguishable from an oxygen atom. Cryocooling "freezes" the lattice, yielding sharp, high-resolution Bragg peaks.
Step 3: Data Reduction and Absorption Correction
-
Action: Integrate the raw diffraction frames using the instrument's native software (e.g., APEX4 for Bruker, CrysAlisPro for Rigaku). Apply a multi-scan empirical absorption correction (e.g., SADABS or SCALE3 ABSPACK)[6].
-
Causality: Halogen atoms (especially Chlorine) strongly absorb X-rays. If absorption correction is not applied, the calculated electron density map will contain systematic errors, leading to artificially high residual electron density peaks near the heavy atoms.
Step 4: Structure Solution and Refinement
-
Action: Solve the phase problem using intrinsic phasing (SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[8]. Ensure the final R1 value is < 0.05 and the goodness-of-fit (S) is ~1.0.
-
Causality: Intrinsic phasing relies on the normalized structure factors ( E -values) to locate the heaviest atoms first (Chlorine, then Fluorine/Oxygen/Nitrogen). Refining on F2 rather than F ensures that all data, including weak reflections, are utilized, providing the most statistically robust model.
SCXRD Process Visualization
The following diagram maps the logical progression and critical quality control checkpoints of the SCXRD workflow.
Workflow for SCXRD analysis of 5-Amino-2-chloro-4-fluorobenzonitrile derivatives.
References
-
AccelaChemBio. "1485-22-9,(1-Methyl-2-indolyl)methanol-AccelaChem|AccelaChemBio (Includes 5-Amino-2-chloro-4-fluorobenzonitrile CAS 123614-87-9)." AccelaChem. 1
-
RSC Publishing. "Synthesis of fluorinated 3-aminobenzofurans via a tandem SNAr-cyclocondensation strategy." RSC Advances. 2
-
ACS Publications. "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings." The Journal of Organic Chemistry. 3
-
Creative Biostructure. "SCXRD vs MicroED Comparison for Crystallography Research." Creative Biostructure. 4
-
Excillum. "Small molecule crystallography." Excillum Applications. 7
-
The University of Queensland. "Small molecule X-ray crystallography." School of Chemistry and Molecular Biosciences. 5
-
MDPI. "Two-Dimensional and Three-Dimensional Coordination Polymers Based on Ln(III) and 2,5-Diiodoterephthalates: Structures and Luminescent Behavior." MDPI. 6
-
National Institutes of Health (PMC). "A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes." PMC. 8
Sources
- 1. 1485-22-9,(1-Methyl-2-indolyl)methanol-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 2. Synthesis of fluorinated 3-aminobenzofurans via a tandem S N Ar-cyclocondensation strategy - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02024G [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. creative-biostructure.com [creative-biostructure.com]
- 5. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 6. mdpi.com [mdpi.com]
- 7. excillum.com [excillum.com]
- 8. A Para-Substituted 2-Phenoxy-1,10-Phenanthroline Ligand for Lanthanide Sensitization: Asymmetric Coordination and Enhanced Emission from Eu3+, Tb3+, Sm3+ and Dy3+ Complexes - PMC [pmc.ncbi.nlm.nih.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
